Product packaging for 2-Amino-4-bromo-5-fluorophenol(Cat. No.:CAS No. 1016234-89-1)

2-Amino-4-bromo-5-fluorophenol

Cat. No.: B576785
CAS No.: 1016234-89-1
M. Wt: 206.014
InChI Key: MGQHWQPZDBGSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4-bromo-5-fluorophenol is a multifunctional aromatic building block of significant value in medicinal chemistry and anticancer research. Its structure incorporates halogen substituents and an aniline moiety, making it a versatile intermediate for constructing complex heterocyclic scaffolds often found in pharmaceutical agents . Over 85% of FDA-approved drugs contain heterocycles, and this compound plays a vital role in the synthesis of novel molecules that target specific genes, enzymes, and receptors in cancer treatment development . Researchers utilize this compound for its unique flexibility and dynamic core scaffold, which aids in the exploration of new therapeutic entities with potential activity against a range of malignancies . This product is For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFNO B576785 2-Amino-4-bromo-5-fluorophenol CAS No. 1016234-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQHWQPZDBGSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653397
Record name 2-Amino-4-bromo-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016234-89-1
Record name 2-Amino-4-bromo-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromo-5-fluorophenol: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Phenols in Medicinal Chemistry

In the landscape of modern drug discovery, halogenated aromatic compounds serve as indispensable building blocks for the synthesis of complex molecular architectures with tailored biological activities. Among these, 2-Amino-4-bromo-5-fluorophenol stands out as a strategically functionalized scaffold. Its unique arrangement of an amino group, a bromine atom, and a fluorine atom on a phenolic ring offers a versatile platform for the development of novel therapeutics, particularly in the realm of targeted cancer therapies. The interplay of these functional groups modulates the electronic properties, metabolic stability, and binding interactions of derivative molecules, making this compound a subject of significant interest for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the properties, synthesis, safety, and applications of this compound, grounded in authoritative sources and practical insights.

Physicochemical and Structural Properties

This compound, with the CAS number 1016234-89-1 , is a substituted aromatic compound whose physicochemical properties are pivotal to its utility in organic synthesis.[1][2] A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 1016234-89-1[1][2]
Molecular Formula C₆H₅BrFNO[1][2]
Molecular Weight 206.01 g/mol [1][2]
Physical Form Powder or crystals; Dark brown solid
Boiling Point (Predicted) 288.7 ± 40.0 °C[2]
pKa (Predicted) 8.21 ± 0.23
Storage Sealed in a dry environment at room temperature.

Synthesis of this compound: A Plausible Synthetic Route

While a direct, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be constructed from established chemical transformations of its precursors. The most logical pathway involves the nitration of a suitable bromofluorophenol followed by the reduction of the nitro group.

A key precursor for this synthesis is 4-bromo-5-fluoro-2-nitrophenol. The synthesis of this compound can be achieved via the reduction of this nitro-intermediate.

Experimental Protocol: Reduction of 4-Bromo-5-fluoro-2-nitrophenol

This protocol is adapted from a general procedure for the reduction of a nitro group on a similarly substituted phenolic ring.

Materials:

  • 4-Bromo-5-fluoro-2-nitrophenol

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-5-fluoro-2-nitrophenol in ethanol.

  • Heat the solution to reflux.

  • Prepare a suspension of sodium dithionite in water.

  • Slowly add the sodium dithionite suspension to the refluxing ethanolic solution of the nitrophenol.

  • Continue to reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts that have precipitated.

  • Partially concentrate the filtrate under reduced pressure to remove a significant portion of the ethanol.

  • Add a saturated aqueous solution of sodium chloride to the remaining aqueous solution and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow start 4-Bromo-5-fluoro-2-nitrophenol step1 Reduction (e.g., Na₂S₂O₄, Ethanol/Water, Reflux) start->step1 product This compound step1->product purification Purification (Recrystallization or Column Chromatography) product->purification

Plausible synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not widely available, a predicted analysis based on its structure and data from analogous compounds is provided.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, as well as the protons of the amino and hydroxyl groups.

  • Aromatic Protons: Two signals are expected in the aromatic region (typically 6.0-7.5 ppm).

    • One doublet for the proton at the C6 position, with coupling to the fluorine atom.

    • One doublet for the proton at the C3 position, with coupling to the fluorine atom.

  • Amino (-NH₂) Protons: A broad singlet is expected, with a chemical shift that can vary depending on the concentration and solvent.

  • Hydroxyl (-OH) Proton: A broad singlet is also expected for the phenolic proton, the chemical shift of which is also solvent and concentration-dependent.

A patent describing the synthesis of this compound provides the following experimental ¹H-NMR data (400 MHz, DMSO-d6): δ: 4.65 (br s, 2H, NH₂), 6.60 (d, J = 11.3 Hz, 1H ArH), 6.76 (d, J = 7.8 Hz, 1H, ArH), 9.80 (br s, 1H, OH).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the attached functional groups:

  • The carbon attached to the hydroxyl group (C1) is expected to be in the range of 140-155 ppm.

  • The carbon attached to the amino group (C2) will be shifted upfield due to the electron-donating nature of the amine.

  • The carbon attached to the bromine atom (C4) will be shifted downfield.

  • The carbon attached to the fluorine atom (C5) will show a large C-F coupling constant.

  • The remaining two aromatic carbons (C3 and C6) will appear in the typical aromatic region (110-130 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H Stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: In the range of 1250-1350 cm⁻¹.

  • C-O Stretch: Around 1200-1260 cm⁻¹.

  • C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.

  • C-Br Stretch: Typically below 1000 cm⁻¹.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is based on available Material Safety Data Sheets (MSDS) for this and structurally similar compounds.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

The strategic placement of reactive and modulating functional groups makes this compound a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for targeted cancer therapy.

Role as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics that interfere with the signaling pathways that control cell growth, proliferation, and survival. The 2-aminophenol core is a common feature in many kinase inhibitors, as the amino and hydroxyl groups can form crucial hydrogen bonding interactions with the hinge region of the kinase active site.

The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The fluorine atom at the 5-position can enhance the metabolic stability of the molecule by blocking potential sites of metabolism. Furthermore, fluorine can modulate the pKa of the phenolic hydroxyl group and engage in favorable interactions with the target protein, potentially increasing binding affinity.

Kinase_Inhibitor_Synthesis start This compound reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->reaction intermediate Substituted Aminofluorophenol Derivative reaction->intermediate further_synthesis Further Synthetic Modifications intermediate->further_synthesis product Kinase Inhibitor Candidate further_synthesis->product

General workflow for kinase inhibitor synthesis.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of reactive and modulating groups provides a robust platform for the synthesis of novel therapeutics, particularly kinase inhibitors. While some of its physicochemical properties are not yet fully characterized in the public domain, a strong foundation of knowledge from related compounds allows for its effective utilization in a research setting. Adherence to appropriate safety protocols is essential when handling this compound. As the demand for targeted and effective therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Amino-4-bromo-5-fluorophenol is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and fluoro groups, makes it a valuable scaffold for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of fluorine, in particular, can enhance metabolic stability and binding affinity in drug candidates.[1][2] This guide provides an in-depth, technically-grounded overview of a robust and logical two-step synthesis pathway for this compound, designed for researchers and drug development professionals. The pathway proceeds via the nitration of a commercially available precursor followed by the selective reduction of the nitro group. This document elucidates the mechanistic rationale behind each step, provides detailed experimental protocols, and emphasizes safety and characterization to ensure scientific integrity and reproducibility.

Introduction

Chemical Profile of the Target Compound
  • IUPAC Name: this compound

  • CAS Number: 1016234-89-1

  • Molecular Formula: C₆H₅BrFNO[3]

  • Molecular Weight: 206.01 g/mol

  • Appearance: Typically a powder or crystalline solid

This molecule serves as a critical building block, offering multiple reaction sites for further chemical modification.

Significance in Drug Development

Halogenated phenols and anilines are foundational structures in a multitude of pharmaceuticals.[4] The specific arrangement of functional groups in this compound makes it an attractive starting point for constructing targeted therapies, such as kinase inhibitors, where precise molecular recognition is paramount. The strategic placement of the amino and hydroxyl groups allows for the formation of key hydrogen bonds with biological targets, while the halogen atoms can modulate the compound's electronic properties and bioavailability.[1]

Rationale for the Selected Synthetic Pathway

The chosen synthetic route is predicated on efficiency, high yield, and the use of readily available starting materials. The pathway is designed in two primary stages:

  • Electrophilic Aromatic Substitution: Introduction of a nitro group onto a 4-bromo-3-fluorophenol backbone. This leverages the powerful directing effects of the existing substituents to achieve high regioselectivity.

  • Chemoselective Reduction: Conversion of the nitro group to the target amine functionality. This is a well-established and high-yielding transformation that preserves the other functional groups on the aromatic ring.

This approach avoids complex multi-step procedures or the use of expensive, specialized reagents, making it suitable for both laboratory-scale synthesis and potential scale-up.

Proposed Synthesis Pathway: A Two-Step Approach

The overall transformation from the starting material, 4-Bromo-3-fluorophenol, to the final product, this compound, is outlined below. The process hinges on the initial formation of the key intermediate, 4-Bromo-5-fluoro-2-nitrophenol.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 4-Bromo-3-fluorophenol Intermediate 4-Bromo-5-fluoro-2-nitrophenol Start->Intermediate HNO₃, H₂SO₄ Final This compound Intermediate_ref->Final H₂ (g), Pd/C

Caption: Overall two-step synthesis workflow.

Step 1: Electrophilic Nitration of 4-Bromo-3-fluorophenol

Mechanistic Insights: Achieving Regioselectivity

The success of this initial step lies in controlling the position of the incoming nitro group on a polysubstituted benzene ring. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric and sulfuric acids. The regiochemical outcome is dictated by the cumulative directing effects of the substituents already present:

  • Hydroxyl (-OH): A powerful activating, ortho, para-directing group.

  • Fluorine (-F): A deactivating, ortho, para-directing group.

  • Bromine (-Br): A deactivating, ortho, para-directing group.

The hydroxyl group's activating effect is dominant. It strongly directs electrophilic attack to the positions ortho to it (C2 and C6). The para position (C4) is blocked by bromine. Of the two ortho positions, C2 is sterically less hindered and is electronically favored, leading to the desired product, 4-Bromo-5-fluoro-2-nitrophenol, with high selectivity.

Caption: Key chemical structures in the synthesis pathway.

Detailed Experimental Protocol: Nitration
  • Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reagent Charging: To the flask, add 4-Bromo-3-fluorophenol (1.0 eq). Dissolve it in a suitable solvent such as chloroform or dichloromethane.[5]

  • Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3.0-5.0 eq) at a temperature below 10°C.

  • Reaction Execution: Cool the solution of the starting material to 0-5°C. Begin the dropwise addition of the nitrating mixture, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo. The crude 4-Bromo-5-fluoro-2-nitrophenol can be used directly in the next step or recrystallized if higher purity is required.

Data Summary: Nitration
ParameterValue/DescriptionSource/Rationale
Starting Material 4-Bromo-3-fluorophenolCAS: 121219-03-2[6]
Reagents Conc. HNO₃, Conc. H₂SO₄Standard nitrating agents[5]
Solvent ChloroformInert solvent for this reaction type[5]
Temperature 0-10°C (addition), RT (reaction)Controls exothermicity, prevents side reactions
Reaction Time 1-3 hoursTypical for nitration of activated phenols
Expected Yield >85%Based on similar reported procedures
Intermediate 4-Bromo-5-fluoro-2-nitrophenolCAS: 1016234-87-9

Step 2: Reduction of 4-Bromo-5-fluoro-2-nitrophenol

Mechanistic Considerations: Choosing a Reduction Method

The conversion of an aromatic nitro group to an amine is a fundamental transformation. Several methods are available, but the choice depends on the presence of other reducible functional groups and desired reaction conditions.

  • Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile, mild conditions, and high yields. Catalysts like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) are highly effective.[7] The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction. This method is chemoselective and will not affect the aryl halides under standard conditions.

  • Metal/Acid Reduction: Reagents like iron powder in acetic or hydrochloric acid are inexpensive and effective but can require a more strenuous workup to remove metal salts.[4]

  • Sulfite Reduction: Sodium bisulfite or dithionite can also be used for this reduction, often in an aqueous solution.[8]

For this guide, we select catalytic hydrogenation for its superior cleanliness and ease of product isolation.

Detailed Experimental Protocol: Reduction
  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle or a flask suitable for balloon hydrogenation), add the intermediate, 4-Bromo-5-fluoro-2-nitrophenol (1.0 eq).

  • Catalyst and Solvent: Add a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF).[7] Add the catalyst, 5-10% Palladium on Carbon (Pd/C), typically at 5-10 mol% loading.

  • Reaction Execution: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (a balloon or a pressurized source, ~50 psi).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor by TLC for the disappearance of the nitro-intermediate. A similar reduction of 4-bromo-2-nitrophenol was reported to take 11 hours at room temperature.[7]

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Remove the Pd/C catalyst by filtration through a pad of Celite, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ether/hexane).[8]

Data Summary: Reduction
ParameterValue/DescriptionSource/Rationale
Starting Material 4-Bromo-5-fluoro-2-nitrophenolCAS: 1016234-87-9
Reagents H₂ (gas), 5-10% Pd/CStandard for clean, chemoselective reduction[7]
Solvent Ethanol or THFCommon solvents for hydrogenation[7]
Temperature Room TemperatureMild conditions prevent side reactions
Reaction Time 4-12 hoursDependent on catalyst activity and H₂ pressure
Expected Yield >95%Catalytic hydrogenations are typically high-yielding[7]
Final Product This compoundCAS: 1016234-89-1

Safety & Handling Precautions

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The nitration reaction is exothermic and can proceed uncontrollably if cooling is inadequate. Always add the nitrating mixture slowly with efficient cooling and stirring. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on Carbon can be pyrophoric, especially when dry and saturated with hydrogen. Always handle the catalyst in an inert atmosphere when possible and filter it under a wet blanket of solvent. Ensure the reaction setup is properly sealed and purged to remove all oxygen before introducing hydrogen.

  • Halogenated Compounds: The starting materials, intermediates, and final product are halogenated organic compounds and should be handled with care. They may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][9] Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion & Future Perspectives

The two-step synthesis pathway detailed in this guide, commencing with the nitration of 4-bromo-3-fluorophenol and concluding with the catalytic reduction of the resulting nitro-intermediate, represents a logical, efficient, and high-yielding method for producing this compound. The rationale for each step is grounded in fundamental principles of organic chemistry, ensuring high regioselectivity and chemoselectivity. By following the detailed protocols and safety precautions, researchers can reliably synthesize this valuable building block for application in pharmaceutical and agrochemical research and development.

References

A Technical Guide to 2-Amino-4-bromo-5-fluorophenol: Molecular Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Amino-4-bromo-5-fluorophenol, a halogenated aromatic compound of significant interest to the pharmaceutical and chemical research sectors. We will delve into its core molecular and physicochemical properties, propose a robust synthetic pathway, and explore its applications as a versatile building block in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is a substituted phenol containing an amine group, a bromine atom, and a fluorine atom. This unique combination of functional groups on a benzene ring imparts a distinct set of chemical properties, making it a highly strategic precursor in organic synthesis.

The core structure consists of a phenol ring activated by electron-donating hydroxyl (-OH) and amino (-NH2) groups, which are positioned ortho to each other. The ring is also substituted with two halogen atoms: a bromine at position 4 and a fluorine at position 5. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and metabolic properties of derivative compounds.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and safety considerations.

PropertyValueSource
CAS Number 1016234-89-1[1][2][3]
Molecular Formula C₆H₅BrFNO[1][3][4][5]
Molecular Weight 206.01 g/mol [2][3][4][5]
IUPAC Name This compound[2]
Canonical SMILES C1=C(C(=CC(=C1Br)F)O)N[2][5]
Physical Form Powder or crystals[1]
Boiling Point 288.7 °C (Predicted)[5]
Hydrogen Bond Donors 2[2]
Storage Conditions Sealed in a dry environment at room temperature[1]

Proposed Synthesis and Characterization Protocol

While this compound is commercially available, understanding its synthesis provides insight into impurity profiles and scale-up strategies. A logical and established approach for introducing an amino group ortho to a phenolic hydroxyl group involves a nitration-reduction sequence. Below is a proposed, field-proven workflow for its synthesis from a plausible starting material, 4-bromo-3-fluorophenol.

G start Start: 4-bromo-3-fluorophenol nitration Step 1: Regioselective Nitration Reagents: HNO3, H2SO4 Conditions: 0-5 °C start->nitration intermediate Intermediate: 4-bromo-5-fluoro-2-nitrophenol nitration->intermediate reduction Step 2: Nitro Group Reduction Reagents: Fe/HCl or H2/Pd-C Conditions: Reflux or controlled H2 pressure intermediate->reduction workup Step 3: Aqueous Workup & Extraction Purpose: Isolate crude product reduction->workup purification Step 4: Purification Method: Column Chromatography (Silica gel, Hexane/EtOAc gradient) workup->purification product Final Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via nitration of 4-bromo-3-fluorophenol followed by reduction.

Step 1: Nitration of 4-bromo-3-fluorophenol

  • To a stirred solution of concentrated sulfuric acid, cool the flask to 0-5 °C using an ice bath.

  • Slowly add 4-bromo-3-fluorophenol in portions, ensuring the temperature does not exceed 10 °C. The phenol starting material is activated by the hydroxyl group, which directs electrophilic substitution to the ortho and para positions. The para position is blocked by bromine, and the ortho position at C2 is sterically accessible and electronically favored.

  • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly pouring the mixture over crushed ice. The resulting precipitate, 4-bromo-5-fluoro-2-nitrophenol, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

Step 2: Reduction of 4-bromo-5-fluoro-2-nitrophenol

  • Suspend the crude nitrophenol from Step 1 in a mixture of ethanol and water.

  • Add iron powder followed by the slow addition of concentrated hydrochloric acid. The combination of a metal and acid (e.g., Fe/HCl, Sn/HCl) is a classic and cost-effective method for reducing aromatic nitro groups to amines.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The reaction's endpoint can be determined by a color change (often from yellow to colorless) and confirmed by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it by the careful addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

Step 3: Product Isolation and Purification

  • Filter the mixture to remove the iron salts.

  • Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile scaffold in medicinal chemistry.[6][7] Its functional groups provide multiple reaction handles for building complex molecular architectures, a critical requirement in the design of novel therapeutics.

  • Role of the Bromine Atom: The aryl bromide is a key functional group for engaging in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] This allows for the straightforward introduction of diverse aryl, heteroaryl, or amine moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Impact of the Fluorine Atom: Fluorine substitution is a widely adopted strategy in modern drug design.[8] Incorporating a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[6][9]

  • Utility of the Phenol and Aniline Moieties: The hydroxyl and amino groups are nucleophilic and can be readily functionalized. They also serve as critical hydrogen bond donors and acceptors, which are often essential for molecular recognition and binding to the active sites of enzymes and receptors.

This compound and its related structures are valuable intermediates for synthesizing a range of biologically active molecules, including inhibitors of kinases, carbonic anhydrase, and acetylcholinesterase.[6][7][10]

G cluster_reactions Synthetic Modifications scaffold This compound (Scaffold) r1 Suzuki Coupling (at Bromine site) scaffold->r1 Adds R1 Group r2 Amide Formation (at Amino site) scaffold->r2 Adds R2 Group r3 Etherification (at Hydroxyl site) scaffold->r3 Adds R3 Group product Complex Bioactive Molecule (e.g., Kinase Inhibitor) r1->product r2->product r3->product

Caption: Role as a versatile scaffold in synthetic chemistry.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

GHS Hazard Information
Hazard CodeDescriptionPictogram
H302 Harmful if swallowedGHS07 (Exclamation Mark)
H315 Causes skin irritationGHS07 (Exclamation Mark)
H319 Causes serious eye irritationGHS07 (Exclamation Mark)

Source:[1][11]

Accidental contact with skin or eyes should be addressed immediately by flushing with copious amounts of water. If ingested or if irritation persists, seek prompt medical attention.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its molecular weight of 206.01 g/mol and its trifunctionalized aromatic structure provide a robust platform for creating novel compounds with significant therapeutic potential. The interplay of its amine, hydroxyl, bromo, and fluoro substituents offers a rich chemical toolbox for medicinal chemists aiming to optimize the pharmacological profiles of next-generation drug candidates. A thorough understanding of its properties, synthesis, and safe handling is paramount for unlocking its full potential in the research and development landscape.

References

Safety, handling, and MSDS for 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Amino-4-bromo-5-fluorophenol

This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for this compound (CAS No. 1016234-89-1), a crucial intermediate in contemporary pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a practical, field-proven framework for risk mitigation and safe laboratory practice. The causality behind each recommendation is explained to foster a deep-seated culture of safety and scientific integrity.

Compound Profile and Core Risk Synopsis

This compound is a substituted aromatic compound whose utility in synthesis is matched by its potential hazards. Before handling, it is imperative to internalize its fundamental properties and the primary risks it presents.

Chemical Identity and Properties

A clear understanding of the compound's basic properties is the foundation of safe handling.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1016234-89-1[1]
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.01 g/mol [1]
Physical Form Powder or crystals
Purity Typically ≥98%
Storage Sealed in a dry place at room temperature[2]
Executive Hazard Summary

From a risk management perspective, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3][4] The compound is classified as harmful and an irritant. All handling procedures must be designed to mitigate these core risks. While comprehensive toxicological data is not available, the existing GHS classifications demand a cautious and well-documented approach.[5]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards of this chemical. The "Warning" signal word indicates a moderate level of hazard.

PictogramGHS CodeHazard StatementSource
alt text
GHS07H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.[6]

The GHS07 pictogram indicates that the substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.

Integrated Risk Management and Handling Protocol

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory. This protocol is designed as a self-validating system to minimize exposure at every step.

The Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions over reliance on PPE. This hierarchy serves as the guiding principle for designing safe experimental workflows.

Diagram 1: Hierarchy of Controls cluster_0 Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of Controls for risk mitigation.

  • Engineering Controls: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[7] The laboratory must be equipped with accessible eyewash stations and safety showers.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. Clear Standard Operating Procedures (SOPs) for handling, storage, and disposal must be established and followed. Work areas should be clearly demarcated. Do not eat, drink, or smoke in areas where the chemical is handled.[3][8]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. It must be selected and used correctly for every task.[9]

Protection TypeSpecific EquipmentRationale and Standards
Eye/Face Safety glasses with side-shields or chemical goggles.Essential to prevent eye irritation from airborne powder or splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][9][10]
Skin Chemical-resistant nitrile gloves and a fully buttoned lab coat.Prevents skin irritation upon contact.[10] Contaminated clothing must be removed immediately and laundered before reuse.[4][11]
Respiratory NIOSH/MSHA or EN 149 approved respirator.Required only if working outside a fume hood or if engineering controls are insufficient to control airborne concentrations.[5][9][10]
Step-by-Step Safe Handling Workflow

This workflow outlines the critical steps from receipt to disposal, ensuring safety at each stage.

Diagram 2: Safe Handling Workflow A 1. Receiving & Inspection Inspect container for damage. Verify label. B 2. Storage Store in cool, dry, well-ventilated area. Keep container tightly sealed. Away from oxidizing agents. A->B C 3. Preparation Don appropriate PPE. Work within a fume hood. B->C D 4. Weighing & Transfer Use non-sparking tools. Avoid generating dust. Handle as a static-sensitive solid if applicable. C->D E 5. Reaction Setup Ensure all glassware is secure. Maintain ventilation. D->E F 6. Post-Experiment Decontaminate work surfaces. Clean glassware. E->F G 7. Waste Disposal Collect waste in labeled, sealed containers. Dispose via licensed contractor. F->G H 8. Doffing & Hygiene Remove PPE correctly. Wash hands thoroughly. G->H

Caption: Step-by-step laboratory handling workflow.

  • Receiving: Upon receipt, inspect the container for any signs of damage or leaks. Ensure the label matches the order.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[11] It must be stored away from incompatible materials, particularly strong oxidizing agents.[3][12] The storage area should be locked.[3][11]

  • Handling: Always handle this substance within a chemical fume hood to avoid inhaling dust.[7] Wear the appropriate PPE as detailed in Section 3.2. Avoid all personal contact.[13]

  • Weighing and Transfer: When weighing, use a spatula and handle the powder gently to minimize dust formation.[11] Use non-sparking tools to prevent ignition sources.[11]

  • Disposal: All waste material should be collected in a suitable, sealed container and disposed of through a licensed waste disposal company, in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[11][13]

Emergency Response Procedures

In the event of an accidental exposure or spill, a rapid and correct response is critical to minimizing harm.

Emergency Response Decision Tree

Diagram 3: Emergency Response Logic Start Emergency Event (Spill or Exposure) IsSpill Is it a Spill? Start->IsSpill IsExposure Is it Personal Exposure? IsSpill->IsExposure No SmallSpill Small Spill: 1. Alert personnel. 2. Don PPE. 3. Use dry cleanup (avoid dust). 4. Place in sealed container for disposal. IsSpill->SmallSpill Yes (Small) LargeSpill Large Spill: 1. Evacuate area. 2. Alert Emergency Services. 3. Prevent entry to drains. IsSpill->LargeSpill Yes (Large) Inhalation Inhalation: 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. IsExposure->Inhalation Inhalation SkinContact Skin Contact: 1. Remove contaminated clothing. 2. Wash with soap and plenty of water. 3. Seek medical attention if irritation occurs. IsExposure->SkinContact Skin EyeContact Eye Contact: 1. Rinse with water for 15 mins. 2. Keep eyelids open. 3. Seek immediate medical attention. IsExposure->EyeContact Eye Ingestion Ingestion: 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Seek immediate medical attention. IsExposure->Ingestion Ingestion

Caption: Decision tree for emergency response actions.

First-Aid Protocols

Immediate and appropriate first aid can significantly reduce the severity of an injury.[14]

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][14]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops or persists.[11][14]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][11]
Accidental Release and Firefighting
  • Spill Cleanup: For small spills, use dry cleanup procedures to avoid generating dust.[13] Sweep or vacuum the material and place it into a sealed, labeled container for disposal.[15] Wash the spill area with water afterwards, preventing runoff from entering drains.[13] For large spills, evacuate the area and contact emergency services.[4]

  • Firefighting: This material is not considered a significant fire risk.[13] In the event of a fire in the surrounding area, use an extinguishing medium suitable for the primary fire source (e.g., dry chemical, carbon dioxide, water spray).[11][13] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, as the compound may emit corrosive or toxic fumes upon combustion.[3][13]

Toxicological and Ecological Profile

  • Toxicology: Specific toxicological data for this compound is limited.[5] The GHS classifications are based on data from structurally similar compounds and predictive models. It is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[6] Long-term effects and carcinogenicity have not been determined. As a matter of scientific prudence, all chemical products should be treated with the recognition of "having unknown hazards and toxicity".[6]

  • Ecotoxicity: There is no specific data available on the ecological effects of this compound.[5] To prevent environmental contamination, it should not be allowed to enter soil, drains, or waterways.[11]

References

An In-Depth Technical Guide to 2-Amino-4-bromo-5-fluorophenol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, halogenated aromatic compounds serve as pivotal building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into a molecular scaffold can profoundly influence its physicochemical properties, metabolic stability, and biological activity.[1][2] 2-Amino-4-bromo-5-fluorophenol is a trifunctional aromatic compound that holds significant promise as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. Its unique substitution pattern—featuring an amino group, a bromine atom, and a fluorine atom on a phenol ring—offers multiple avenues for chemical modification, making it a valuable precursor for creating diverse libraries of bioactive molecules.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, expected spectroscopic characteristics, and its potential applications in drug development, drawing insights from structurally related compounds.

Chemical Identity and Synonyms

The cornerstone of any chemical investigation is a precise understanding of the molecule's identity. The nomenclature and identifiers for this compound are crucial for accurate documentation and sourcing.

Identifier Value Source
IUPAC Name This compound[3]
CAS Number 1016234-89-1[3]
Molecular Formula C₆H₅BrFNO[3]
Molecular Weight 206.01 g/mol [3]
Synonyms 5-Bromo-4-fluoro-2-hydroxyaniline[3]
Phenol, 2-amino-4-bromo-5-fluoro-[3]

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Synthesis_Workflow start 4-Fluoro-2-nitrophenol step1 Bromination (NBS or Br₂) start->step1 intermediate1 4-Bromo-5-fluoro-2-nitrophenol step1->intermediate1 step2 Reduction (e.g., Fe/HCl, H₂/Pd-C) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-5-fluoro-2-nitrophenol (Intermediate)

This step involves the electrophilic bromination of 4-fluoro-2-nitrophenol. The nitro and hydroxyl groups are ortho-, para-directing, and the fluorine is also an ortho-, para-director. The most activated and sterically accessible position for bromination is ortho to the hydroxyl group and meta to the nitro group.

  • Materials: 4-Fluoro-2-nitrophenol, N-Bromosuccinimide (NBS) or Bromine (Br₂), a suitable solvent (e.g., Dichloromethane or Acetic Acid), and a catalyst if necessary (e.g., Iron(III) bromide for Br₂).

  • Procedure:

    • Dissolve 4-fluoro-2-nitrophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add a stoichiometric amount of the brominating agent (NBS or a solution of Br₂ in the same solvent).

    • Allow the reaction to stir at a low temperature and then gradually warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if Br₂ was used.

    • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 4-bromo-5-fluoro-2-nitrophenol.

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group in 4-bromo-5-fluoro-2-nitrophenol to an amino group. Several methods are effective for this transformation.

  • Materials: 4-Bromo-5-fluoro-2-nitrophenol, a reducing agent (e.g., Iron powder in acidic medium like HCl/ethanol, or catalytic hydrogenation with H₂ over Palladium on carbon), and a suitable solvent (e.g., Ethanol, Ethyl Acetate).

  • Procedure (using Fe/HCl):

    • Suspend 4-bromo-5-fluoro-2-nitrophenol and iron powder in a mixture of ethanol and water in a round-bottom flask.

    • Heat the mixture to reflux and add a catalytic amount of concentrated hydrochloric acid.

    • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound. A similar reduction of 2-nitro-4-bromophenol has been reported to yield 4-bromo-2-aminophenol.[4]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the amino, hydroxyl, bromo, and fluoro substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by distinct absorption bands corresponding to the functional groups present in the molecule.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-N stretch: Around 1250-1350 cm⁻¹.

  • C-O stretch: Around 1200-1260 cm⁻¹.

  • C-F stretch: A strong absorption in the region of 1000-1300 cm⁻¹.

  • C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

The true value of a chemical intermediate lies in its potential to be transformed into biologically active molecules. The structural motifs present in this compound make it a highly attractive building block in drug discovery.

As a Versatile Chemical Scaffold

The three distinct functional groups on the aromatic ring allow for a variety of chemical modifications:

  • Amino Group: Can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings, which are common scaffolds in many drugs.[5]

  • Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[6]

  • Phenolic Hydroxyl Group: Can be alkylated or acylated to modulate the compound's properties or to serve as a point of attachment to other molecular fragments.

Rationale for its Use in Drug Design

The incorporation of fluorine and bromine into a drug candidate can offer several advantages:

  • Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[1][2]

  • Bromine: The bromine atom can act as a bioisosteric replacement for a methyl group and can also form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.[7]

Potential Therapeutic Areas

Derivatives of structurally similar compounds have shown promise in various therapeutic areas:

  • Oncology: Halogenated phenols and anilines are key components in many kinase inhibitors used in cancer therapy.[3] For instance, 2-bromo-4-fluorophenol is an intermediate in the synthesis of the EGFR/HER2 inhibitor Afatinib.[6]

  • Antimicrobial Agents: The 2-aminothiazole scaffold, which can be synthesized from related building blocks, is a well-established pharmacophore in the development of antibacterial and antifungal agents.[8]

  • Enzyme Inhibitors: Bromophenol derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase, which is relevant in Alzheimer's disease.[6]

Logical Relationship Diagram for Drug Discovery Applications

Drug_Discovery_Applications cluster_modifications Chemical Modifications cluster_properties Physicochemical & Pharmacokinetic Properties cluster_applications Potential Therapeutic Applications main_compound This compound amino_mod Amino Group Modification (Acylation, Alkylation, Heterocycle formation) main_compound->amino_mod bromo_mod Bromine Atom Modification (Cross-Coupling Reactions) main_compound->bromo_mod hydroxyl_mod Hydroxyl Group Modification (Alkylation, Acylation) main_compound->hydroxyl_mod metabolic_stability Increased Metabolic Stability (C-F bond) amino_mod->metabolic_stability binding_affinity Enhanced Binding Affinity (Halogen bonding, H-bonding) amino_mod->binding_affinity pka_modulation pKa Modulation amino_mod->pka_modulation bromo_mod->metabolic_stability bromo_mod->binding_affinity bromo_mod->pka_modulation hydroxyl_mod->metabolic_stability hydroxyl_mod->binding_affinity hydroxyl_mod->pka_modulation kinase_inhibitors Kinase Inhibitors (Oncology) metabolic_stability->kinase_inhibitors antimicrobials Antimicrobial Agents metabolic_stability->antimicrobials enzyme_inhibitors Enzyme Inhibitors (e.g., AChE) metabolic_stability->enzyme_inhibitors binding_affinity->kinase_inhibitors binding_affinity->antimicrobials binding_affinity->enzyme_inhibitors pka_modulation->kinase_inhibitors pka_modulation->antimicrobials pka_modulation->enzyme_inhibitors

Caption: Logical relationships in the application of this compound in drug discovery.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for application in drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of a wide array of complex molecules. While direct experimental data on its synthesis and biological activity are currently limited in public literature, a robust understanding of the chemistry of analogous compounds allows for the confident prediction of its properties and utility. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the importance of such well-designed building blocks in the medicinal chemist's toolbox cannot be overstated.

References

The Halogen Advantage: A Technical Guide to the Research Applications of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Basic Phenol

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and biology. However, the strategic introduction of halogen atoms (F, Cl, Br, I) onto the phenolic scaffold dramatically alters its physicochemical properties, unlocking a vast and diverse range of research applications. This guide provides an in-depth exploration of the core principles and practical applications of halogenated phenols, offering insights for researchers in drug discovery, materials science, and environmental science.

The incorporation of halogens modifies the phenol's electron density, acidity, lipophilicity, and metabolic stability. Most notably, it introduces the capacity for halogen bonding , a noncovalent interaction where the electropositive region on a halogen atom (the σ-hole) interacts with a nucleophile.[1][2] This interaction, analogous in many ways to the well-known hydrogen bond, is a critical driver of the enhanced biological activity seen in many halogenated compounds, improving both selectivity and efficacy toward protein active sites.[1][3]

Part 1: Halogenated Phenols in Drug Discovery & Medicinal Chemistry

The tunable nature of halogenated phenols makes them privileged scaffolds in the design of therapeutic agents. Their ability to form specific, directional interactions and modulate key molecular properties is a significant asset in modern drug development.

Enzyme Inhibition and Receptor Modulation

Halogenation is a powerful strategy for enhancing the potency and selectivity of enzyme inhibitors. The introduction of halogens can increase a molecule's hydrophobicity, promoting better binding within nonpolar active sites.[2] More importantly, the ability to form halogen bonds with backbone carbonyls or specific amino acid side chains (e.g., oxygen, nitrogen, or sulfur-containing residues) provides a specific and directional interaction that can significantly improve binding affinity.[2][4][5]

Many drugs leverage halogenated molecules to establish these crucial halogen bonds with their biological targets.[5] This strategy has been successfully employed in the development of inhibitors for various enzyme classes, including kinases, proteases, and phosphatases. The precise geometry of the halogen bond, influenced by the type of halogen and the acceptor atom, allows for fine-tuning of the ligand-protein interaction.[4]

Antimicrobial and Antifungal Agents

The antimicrobial properties of phenols are well-documented, and halogenation can substantially amplify this activity.[6] Halogenated phenols exhibit broad-spectrum activity against a range of pathogens, including multi-drug resistant bacteria and fungi.[7][8] For instance, a recent study identified 2,4,6-triiodophenol (2,4,6-TIP) as a potent agent against Staphylococcus aureus biofilms, a notoriously difficult therapeutic challenge.[7] 2,4,6-TIP was effective at a low minimum inhibitory concentration (MIC) and also disrupted key virulence factors.[7] Brominated phenols have also shown particular promise against resilient pathogens like MRSA.[9]

The mechanism of action often involves the disruption of cellular energy production or interference with key metabolic enzymes.[10] The increased lipophilicity of halogenated phenols facilitates their passage through microbial cell membranes, enhancing their intracellular concentration and efficacy.

CompoundTarget OrganismNoted Activity
2,4,6-Triiodophenol (2,4,6-TIP)Staphylococcus aureus, Vibrio parahaemolyticus, Candida albicansPotent biofilm inhibition, reduction of virulence factors.[7]
Pentabromophenol (PBP)Methicillin-resistant S. aureus (MRSA)Superior antimicrobial and antibiofilm efficacy.[9]
Halogenated Thymol DerivativesVarious BacteriaEnhanced antimicrobial activity compared to the parent compound.[11]

Part 2: Applications in Chemical Synthesis and Materials Science

Beyond their biological roles, halogenated phenols are versatile building blocks and functional molecules in their own right.

Intermediates in Organic Synthesis

The halogen atoms on a phenolic ring serve as versatile synthetic handles, enabling a wide array of chemical transformations. They are excellent substrates for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures.[12][13] This reactivity allows for the site-selective functionalization of the phenol, providing a pathway to diverse derivatives.[14] The ability to control the regiochemistry of these reactions is crucial for building complex molecules, including new π-conjugated systems and advanced materials.[12]

The following workflow illustrates a general approach for using a halogenated phenol as a building block in a Suzuki cross-coupling reaction.

Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Product & Analysis HalogenatedPhenol Halogenated Phenol (e.g., 4-Bromophenol) ReactionVessel Inert Solvent (e.g., Toluene/H2O) Heat (e.g., 80-100 °C) HalogenatedPhenol->ReactionVessel BoronicAcid Aryl Boronic Acid (R-B(OH)2) BoronicAcid->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Workup Aqueous Workup (Extraction) ReactionVessel->Workup Reaction Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Biphenyl Product Purification->Product Purified Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Polymer Science and Flame Retardants

The reactivity of halogenated phenols makes them suitable as monomers for the synthesis of high-performance polymers. For example, certain alkenyl-dihalophenols can be polymerized to form hard, clear materials useful in coating compositions.[15]

Furthermore, highly halogenated phenols, particularly brominated derivatives like pentabromophenol, have been extensively used as flame retardants.[16] These compounds interfere with the combustion process in the gas phase, quenching the radical chain reactions that sustain a fire. However, due to environmental and health concerns, the use of many of these compounds is now restricted.

Part 3: Environmental Science and Agricultural Applications

The potent biological activity of halogenated phenols has led to their widespread use as biocides, but this efficacy is a double-edged sword, creating significant environmental challenges.

Pesticides, Herbicides, and Wood Preservatives

Historically, halogenated phenols were among the most widely used biocides.[17][18] Pentachlorophenol (PCP), for instance, was extensively used as a wood preservative to protect timber from fungal rot and insects, as well as an herbicide, insecticide, and disinfectant.[17][19][20] Its use has been severely curtailed due to its high toxicity, slow biodegradation, and classification as a probable human carcinogen by the EPA.[17][19] Chronic exposure to PCP can lead to damage to the liver, kidneys, blood, and nervous system.[19][20]

The widespread use of these compounds has resulted in their detection in surface waters, soil, and food products, posing a risk to ecosystems and human health.[10][19]

Environmental Fate and Bioremediation Research

The persistence of halogenated phenols in the environment has spurred significant research into remediation strategies. Since these compounds are often toxic and resistant to natural degradation, innovative methods are required for their removal from contaminated soil and water.[21]

Bioremediation, which uses microorganisms to break down pollutants, is a promising approach.[21][22] Research is focused on identifying and engineering bacteria and fungi that possess the enzymatic machinery to degrade these compounds.[21] Another advanced technique involves photocatalytically induced enzymatic processes, where UV light activates a catalyst (like TiO2) which in turn activates an immobilized enzyme (like horseradish peroxidase) to break down the pollutants.[16][23] Such systems have shown success in transforming highly toxic compounds like PCP and PBP into less harmful substances.[16][23]

Part 4: Key Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2,6-dimethylphenol

This protocol describes a standard electrophilic bromination of a phenol.

Materials:

  • 2,6-Dimethylphenol

  • Dichloromethane (DCM)

  • N-Bromosuccinimide (NBS)

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 2,6-dimethylphenol in anhydrous DCM in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0 °C.

  • Addition of Brominating Agent: Add 1.05 equivalents of NBS to the solution portion-wise over 15 minutes, ensuring the temperature remains at 0 °C. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 4-bromo-2,6-dimethylphenol.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and Mass Spectrometry.

Protocol 2: Assay for Enzymatic Inhibition

This protocol provides a general framework for assessing the inhibitory potential of a halogenated phenol against a model enzyme (e.g., a kinase) using a colorimetric or fluorometric assay.

Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Compound Prepare serial dilutions of Halogenated Phenol in DMSO AddCompound Add diluted compound to wells Compound->AddCompound Reagents Prepare Assay Buffer, Enzyme, Substrate, and Cofactor (e.g., ATP) solutions AddEnzyme Add Enzyme solution to wells Reagents->AddEnzyme AddSubstrate Initiate reaction by adding Substrate/ATP mix Reagents->AddSubstrate AddCompound->AddEnzyme Incubate1 Pre-incubate (e.g., 15 min) at Room Temperature AddEnzyme->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate (e.g., 60 min) at optimal temperature AddSubstrate->Incubate2 StopReaction Stop reaction with Stop Solution Incubate2->StopReaction ReadPlate Read plate (Absorbance or Fluorescence) StopReaction->ReadPlate Calculate Calculate % Inhibition vs. Controls (No Inhibitor) ReadPlate->Calculate Plot Plot % Inhibition vs. [Inhibitor] and determine IC50 value Calculate->Plot

Caption: Workflow for a typical enzyme inhibition assay.

Future Outlook

The potential of halogenated phenols is far from exhausted. Future research will likely focus on several key areas:

  • Catalysis: Developing more efficient and selective methods for the synthesis and functionalization of halogenated phenols.[24][25]

  • Drug Design: A deeper, quantitative understanding of halogen bonding will allow for more rational, computer-aided design of highly specific and potent drugs.[1][3]

  • Biocatalysis: Harnessing enzymes for the synthesis and modification of halogenated phenols, offering greener and more selective chemical processes.[11]

  • Bioremediation: Discovering and engineering novel microbial pathways for the complete mineralization of persistent halogenated phenolic pollutants.[21]

As analytical techniques become more sensitive and our understanding of molecular interactions deepens, halogenated phenols will undoubtedly continue to be a fertile ground for scientific discovery and technological innovation.

References

A Comprehensive Guide to Fluorinated Aromatic Building Blocks in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unparalleled Influence of Fluorine in Aromatic Systems

The strategic incorporation of fluorine into aromatic scaffolds has become a cornerstone of modern molecular design, profoundly impacting fields from medicinal chemistry to materials science.[1][2] Organofluorine compounds are integral to the pharmaceutical, agrochemical, and advanced materials industries due to the unique physicochemical and biological properties imparted by fluorine.[3] This guide provides an in-depth exploration of fluorinated aromatic building blocks, offering insights into their synthesis, properties, and transformative applications for researchers, scientists, and drug development professionals.

At the heart of fluorine's influence are its distinct atomic properties. As the most electronegative element, it creates strong, polarized carbon-fluorine (C-F) bonds (~485 kJ/mol for sp³ C), which are significantly more stable than carbon-hydrogen (C-H) bonds.[4][] This high bond strength contributes to the exceptional thermal and oxidative stability of organofluorine compounds.[6] Furthermore, fluorine's small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere of hydrogen, often with minimal steric disruption.[7][8]

The introduction of fluorine into an aromatic ring dramatically alters the molecule's electronic landscape. The strong electron-withdrawing nature of fluorine can modulate the acidity and basicity (pKa) of nearby functional groups, influencing a molecule's ionization state at physiological pH.[4][] This has significant implications for drug absorption, distribution, and receptor binding.[] Moreover, fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to permeate cell membranes and increase its bioavailability.[7][9]

In drug discovery, these properties are leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[7][10] Fluorination can block sites of metabolic oxidation, leading to improved metabolic stability and a longer half-life.[4][] It can also enhance binding affinity to target proteins through favorable electrostatic interactions.[3][7] Consequently, a significant percentage of pharmaceuticals and agrochemicals on the market contain at least one fluorine atom.[8]

Beyond pharmaceuticals, fluorinated aromatics, particularly perfluoroarenes, are pivotal in materials science. The unique arene-perfluoroarene (AP) interaction, which is stronger than conventional π–π stacking, provides a powerful tool for directing the self-assembly of functional materials with tailored electronic and photophysical properties.[11][12]

This guide will delve into the synthetic methodologies for creating these valuable building blocks, from classical approaches to modern catalytic techniques. It will further explore their diverse applications, providing a comprehensive resource for scientists seeking to harness the power of fluorine in their research and development endeavors.

The "Fluorine Effect": A Paradigm Shift in Molecular Properties

The introduction of fluorine into an aromatic system induces a cascade of changes in a molecule's physicochemical properties, collectively known as the "fluorine effect." This effect is a cornerstone of modern drug design and materials science, offering a powerful toolkit for molecular engineering.[4]

Modulation of Physicochemical Properties
PropertyEffect of FluorinationRationale and Impact
Metabolic Stability IncreasedThe high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450, thus blocking "soft spots" for oxidation. This leads to a longer in vivo half-life and reduced formation of potentially toxic metabolites.[4][7]
Lipophilicity (LogP) Generally IncreasedFluorine is more lipophilic than hydrogen. This can enhance a molecule's ability to cross lipid bilayers, such as the blood-brain barrier, improving bioavailability and tissue penetration.[6][7]
Acidity/Basicity (pKa) AlteredAs the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This increases the acidity of nearby acidic groups and decreases the basicity of nearby basic groups, impacting the ionization state at physiological pH and thereby affecting solubility and receptor interactions.[4][]
Binding Affinity EnhancedFluorine can participate in favorable interactions with biological targets, including hydrogen bonds (acting as a weak acceptor), dipole-dipole interactions, and other electrostatic interactions. This can lead to increased binding affinity and potency.[3][7]
Conformational Control InfluencedThe introduction of fluorine can alter the conformational preferences of a molecule due to steric and electronic effects. This can lock the molecule into a bioactive conformation, enhancing its interaction with a target receptor.[][10]
The Trifluoromethyl Group: A Privileged Moiety

Among fluorinated substituents, the trifluoromethyl (-CF3) group holds a special place in medicinal chemistry. Its strong electrophilic nature can significantly alter a compound's stability, bioavailability, and binding affinity.[13] The incorporation of the -CF3 group is a widely used strategy in the rational design of many successful drugs.[3]

Synthetic Strategies for Fluorinated Aromatic Building Blocks

The synthesis of fluorinated aromatic compounds presents unique challenges and has been the subject of intensive research. A diverse array of methodologies has been developed, ranging from classical nucleophilic and electrophilic fluorination to modern transition-metal-catalyzed approaches.

Classical Fluorination Methods

Nucleophilic Aromatic Substitution (SNA_r): The halogen exchange (HALEX) reaction is a powerful method for preparing aryl fluorides, particularly on an industrial scale. This reaction typically involves the displacement of a chlorine or nitro group on an electron-deficient aromatic ring with a fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent.[14]

Schiemann Reaction: This classical method involves the thermal decomposition of an arenediazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. While it has been a workhorse in the field, it can be limited by the need for high temperatures and the potential for side reactions.[15]

Deoxofluorination: Reagents like sulfur tetrafluoride (SF4) and its derivatives can convert phenols to aryl fluorides, although this method is often harsh and has limited functional group tolerance.[15]

Modern Catalytic Fluorination

Recent years have witnessed a surge in the development of more sophisticated and milder fluorination methods, largely driven by the demand for late-stage fluorination of complex molecules.

Electrophilic Fluorination: A variety of electrophilic fluorinating reagents, often containing an N-F bond, have been developed. These include Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI).[16] These reagents can be used in conjunction with transition metal catalysts (e.g., palladium, silver, rhodium) to achieve directed C-H fluorination of arenes.[17][18]

Electrophilic_Fluorination Arene Arene (Ar-H) Intermediate Ar-Pd-L Intermediate Arene->Intermediate C-H Activation Catalyst Transition Metal Catalyst (e.g., Pd(II)) Catalyst->Intermediate Electrophilic_F_Reagent Electrophilic Fluorinating Reagent (e.g., NFSI) Electrophilic_F_Reagent->Intermediate Oxidative Addition Intermediate->Catalyst Catalyst Regeneration Product Fluorinated Arene (Ar-F) Intermediate->Product Reductive Elimination

Schematic of the arene-perfluoroarene interaction.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Fluoroaromatic

This protocol provides a representative example of the functionalization of a fluorinated aromatic building block.

Objective: To synthesize 4-phenyl-2-fluoro-1-nitrobenzene from 2,4-difluoronitrobenzene and phenylboronic acid.

Materials:

  • 2,4-difluoronitrobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,4-difluoronitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Rationale: This reaction leverages the differential reactivity of the C-F bonds in 2,4-difluoronitrobenzene. The fluorine atom at the 4-position is activated towards nucleophilic displacement by the electron-withdrawing nitro group, making it more susceptible to oxidative addition to the palladium(0) catalyst generated in situ. The C-F bond at the 2-position remains largely intact under these conditions.

Conclusion and Future Outlook

Fluorinated aromatic building blocks are indispensable tools in modern chemical research and development. Their ability to profoundly modulate molecular properties has led to significant advancements in pharmaceuticals, agrochemicals, and materials science. The ongoing development of novel, more efficient, and selective fluorination and fluoroalkylation methodologies, including catalytic and biocatalytic approaches, will undoubtedly continue to expand the horizons of what is possible. As[19][20] our understanding of the subtle interplay between fluorine substitution and molecular function deepens, we can expect to see the emergence of even more sophisticated and impactful applications of these remarkable compounds. The future of fluorinated aromatics is bright, promising a continued wave of innovation across the chemical sciences.

#[7]# References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.

  • Royal Society of Chemistry. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications.

  • University of St Andrews. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent.

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate.

  • Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols.

  • Bentham Science. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry.

  • AiFChem. (2025). Fluorinated Building Blocks: From Structural Properties to Drug Design.

  • Royal Society of Chemistry. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions.

  • MDPI. (n.d.). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

  • Wechem. (2025). Recent progress in trifluoromethylation: strategies and Applications.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Aromatics in Modern Drug Discovery.

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.

  • MDPI. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

  • Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.

  • National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation.

  • Alfa Chemistry. (n.d.). Reasons and Status of Organofluorine Compounds As Drugs.

  • SciSpace. (n.d.). Biologically Active Organofluorine Compounds.

  • Wikipedia. (n.d.). Organofluorine chemistry.

  • BOC Sciences. (2017). Organofluorine in Medical Chemistry.

  • ResearchGate. (n.d.). C−F activation and functionalization by metal and metal‐free NHC.

  • Royal Society of Chemistry. (n.d.). Multi-scale assembly strategies driven by arene–perfluoroarene interaction: molecular design of functional materials. Nanoscale.

  • American Chemical Society. (n.d.). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society.

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

  • MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.

  • Google Patents. (n.d.). US2993937A - Fluorination of aromatic compounds.

  • bioRxiv. (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.

  • National Institutes of Health. (n.d.). Synthetic Advantages of Defluorinative C–F Bond Functionalization.

  • Royal Society of Chemistry. (n.d.). CHAPTER 6: Aromatic C–F Activation: Converting Fluoroarenes to Useful Building Blocks.

  • PubMed. (n.d.). Enzymatic synthesis of fluorinated compounds.

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Fluorinated Aromatics in Modern Chemistry.

  • LCC CNRS Toulouse. (n.d.). Carbon-Fluorine Bond Activation.

  • ResearchGate. (n.d.). Arene-perfluoroarene interaction: Properties, constructions, and applications in materials science.

  • Cambridge Open Engage. (2024). Biocatalytic enantioselective C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes. ChemRxiv.

  • PubMed. (n.d.). Fluorine biocatalysis.

  • American Chemical Society. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development.

  • American Chemical Society. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.

  • CHIMIA. (n.d.). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.

  • ResearchGate. (n.d.). Directed fluorination of arenes.

  • National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

  • National Institutes of Health. (2022). Perfluorocycloparaphenylenes.

  • PubMed. (2022). Ruthenium-Catalyzed ortho-C-H Hydroxyfluoroalkylation of Arenes with Fluorinated Alcohols.

  • MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Biocatalysis – Fluorinase.

References

An In-depth Technical Guide to 2-Amino-4-bromo-5-fluorophenol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-4-bromo-5-fluorophenol in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3][4] Within the arsenal of fluorinated building blocks, this compound stands out as a particularly valuable intermediate. Its trifunctionalized aromatic ring, featuring an amino group, a bromine atom, and a fluorine atom, offers a versatile platform for the synthesis of complex molecular architectures, especially in the development of targeted therapies such as kinase and enzyme inhibitors.[5][6]

This guide provides an in-depth technical overview of this compound, covering its commercial availability and pricing, key chemical and physical properties, synthetic routes, and its application in drug discovery, supported by detailed experimental protocols and authoritative references.

Part 1: Commercial Suppliers and Pricing

The accessibility of starting materials is a critical factor in research and development. This compound is available from a range of commercial suppliers, catering to both small-scale research and larger-scale development needs. Pricing is influenced by purity, quantity, and the supplier's production scale.

Below is a comparative summary of prominent suppliers and their typical pricing. Please note that prices are subject to change and it is always advisable to request a formal quote from the suppliers.

SupplierCAS NumberPurityAvailable QuantitiesIndicative Pricing (USD)
Sigma-Aldrich 1016234-89-1≥98%Custom SynthesisInquire for pricing
BLD Pharmatech (via Sigma-Aldrich) 1016234-89-198%Inquire for sizesSign in for contract pricing[7]
Aladdin 1016234-89-1Not specified250mg, 1g, 5g, 25g$76.90 (250mg), $93.00 (1g), $377.00 (5g), $1,965.00 (25g)[8]
Biosynth 1016234-89-1Not specifiedInquire for quotePrice match guarantee offered[9]
National Analytical Corporation 1016234-89-196%Inquire for quoteBest price offered from Mumbai[10]
ChemicalBook 1016234-89-1VariesVariesPrice aggregator for multiple suppliers[11]

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1016234-89-1[7]
Molecular Formula C₆H₅BrFNO[7]
Molecular Weight 206.01 g/mol [7]
Appearance Powder or crystals[7]
Boiling Point 288.7 °C (Predicted)[9]
Storage Temperature Room temperature, sealed in dry conditions[7]
Spectroscopic Data

While experimental spectra for this compound are not widely published in public databases, predicted data based on the principles of substituent effects on aromatic systems provides valuable insights for characterization.[12] The electron-donating amino and hydroxyl groups will shield ortho and para positions, while the electron-withdrawing bromine and fluorine atoms will deshield nearby protons and carbons.[12]

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, as well as broad singlets for the -OH and -NH₂ protons.

  • ¹³C NMR: The carbon spectrum will reflect the electronic effects of the substituents on the aromatic ring. A ¹³C NMR spectrum for the related compound 2-Bromo-4-fluorophenol is available and can be used as a reference point for predicting the shifts in this compound.[13]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching of the phenol and amino groups, respectively, as well as bands corresponding to the C-Br, C-F, and C-C bonds of the substituted aromatic ring.

Part 3: Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a readily available fluorinated phenol. A plausible synthetic route is outlined below, based on established organic chemistry principles and protocols for similar compounds.[14][15]

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Fluorophenol B 2-Bromo-4-fluorophenol A->B Bromination C 2-Bromo-4-fluoro-5-nitrophenol B->C Nitration D This compound C->D Reduction

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Bromination of 4-Fluorophenol to 2-Bromo-4-fluorophenol

This step introduces the bromine atom at the position ortho to the hydroxyl group, which is a powerful activating group in electrophilic aromatic substitution.[14]

  • Materials: 4-Fluorophenol, Dichloroethane, Bromine, Sodium sulfite, 10% Sodium hydroxide solution, 20% Sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

    • Cool the mixture to 5-10 °C.

    • Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise, maintaining the temperature between 5-10 °C.

    • After the addition is complete, heat the reaction mixture for 30 minutes.

    • Add a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes to quench excess bromine.

    • Separate the organic layer and neutralize it with a mixed alkaline solution (10% NaOH/20% NaHCO₃).

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain 2-Bromo-4-fluorophenol.[14]

Step 2: Nitration of 2-Bromo-4-fluorophenol to 2-Bromo-4-fluoro-5-nitrophenol

The subsequent nitration introduces a nitro group, which will later be reduced to the desired amino group. The position of nitration is directed by the existing substituents.

  • Materials: 2-Bromo-4-fluorophenol, Concentrated sulfuric acid, 70% Nitric acid.

  • Procedure:

    • To a suitable reaction vessel, add concentrated sulfuric acid and cool to below 10 °C.

    • Slowly add 2-Bromo-4-fluorophenol while maintaining the temperature.

    • Dropwise, add 70% nitric acid, ensuring the temperature does not exceed 15 °C.

    • Stir the mixture for a designated time until the reaction is complete (monitored by TLC or LC-MS).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter and wash the solid with water until neutral to obtain 2-Bromo-4-fluoro-5-nitrophenol.

Step 3: Reduction of 2-Bromo-4-fluoro-5-nitrophenol to this compound

The final step involves the reduction of the nitro group to an amino group. Common reducing agents for this transformation include iron powder in acidic medium or catalytic hydrogenation.[5]

  • Materials: 2-Bromo-4-fluoro-5-nitrophenol, Anhydrous ethanol, Water, Iron powder, 30% Hydrochloric acid.

  • Procedure:

    • In a 2 L reaction flask, combine 750 g of anhydrous ethanol, 200 g of water, 224 g (4 mol) of iron powder, and 14.7 g of 30% hydrochloric acid.

    • Stir the mixture at 79 °C for 1 hour.

    • Add 2-Bromo-4-fluoro-5-nitrophenol in batches.

    • Continue the reaction for 2 hours until completion.

    • Cool the mixture and filter to remove the iron salts.

    • Evaporate the solvent from the filtrate to yield the crude product, which can be further purified by recrystallization or column chromatography to give this compound.[5]

Part 4: Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[5] The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl or heteroaryl moieties.[6] The amino group can be acylated or used in the formation of heterocyclic rings.

Example Application: Synthesis of Kinase Inhibitor Scaffolds

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a kinase inhibitor scaffold.

Kinase_Inhibitor_Synthesis A This compound B Acylated Intermediate A->B Acylation C Cross-Coupled Product B->C Suzuki Coupling (with Arylboronic acid) D Final Kinase Inhibitor Scaffold C->D Further Functionalization

Caption: Generalized workflow for synthesizing a kinase inhibitor scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for a Suzuki-Miyaura coupling reaction using a brominated aromatic compound like this compound (or its acylated derivative) as a substrate.[6]

  • Materials: this compound (or acylated derivative), Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Degassed water, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

  • Procedure:

    • To a dry round-bottom flask, add the bromo-substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

    • Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[6]

Conclusion

This compound is a strategically important and versatile building block in drug discovery and development. Its commercial availability, coupled with its well-defined chemical reactivity, makes it an attractive starting material for the synthesis of complex and biologically active molecules. The ability to leverage its multiple functional groups through a variety of synthetic transformations provides medicinal chemists with a powerful tool to create novel therapeutic agents with enhanced properties. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the quest for new and improved medicines.

References

A Guide to the Spectroscopic Characterization of 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Amino-4-bromo-5-fluorophenol (C₆H₅BrFNO), a substituted aromatic compound with significant potential in pharmaceutical and materials science research. Given the limited availability of direct experimental spectra for this specific molecule in public databases, this document leverages a predictive and comparative approach. By analyzing the known spectroscopic behaviors of structurally related analogs and applying fundamental principles of spectroscopic theory, we can construct a robust and scientifically-grounded profile of the target molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex aromatic compounds.

Introduction and Molecular Overview

This compound is a multifaceted aromatic compound featuring an electron-donating amino (-NH₂) group, an electron-donating hydroxyl (-OH) group, and two electron-withdrawing halogen substituents (bromine and fluorine). This unique combination of functional groups dictates its chemical reactivity and, consequently, its spectroscopic properties. Understanding the interplay of these substituents is paramount for its accurate identification and characterization.

Molecular Properties Summary:

PropertyValueSource
Molecular Formula C₆H₅BrFNON/A
Molecular Weight 206.01 g/mol N/A
CAS Number 1016234-89-1N/A
Physical Form Powder or crystals[1]
Storage Sealed in dry, room temperature[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of its substituents on the phenol backbone. The electron-donating amino and hydroxyl groups will shield (decrease the chemical shift of) ortho and para protons and carbons, while the electron-withdrawing bromine and fluorine atoms will deshield (increase the chemical shift of) nearby nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. Additionally, broad singlets for the -OH and -NH₂ protons are anticipated, with their chemical shifts being highly dependent on the solvent and concentration.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Rationale
H-3~6.8 - 7.0DoubletJ(H-F) ≈ 8-10Ortho to the amino group (shielding) and meta to the hydroxyl and bromine (less shielding). Coupled to the fluorine atom.
H-6~7.2 - 7.4DoubletJ(H-F) ≈ 4-6Ortho to the bromine atom (deshielding) and meta to the amino and hydroxyl groups. Coupled to the fluorine atom.
-OH~9.0 - 10.0Broad SingletN/APhenolic proton, exchangeable.
-NH₂~4.5 - 5.5Broad SingletN/AAmino protons, exchangeable.

Comparative data from 2-aminophenol and other substituted phenols were used to inform these predictions.[2][3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached substituents. The carbon atoms directly bonded to electronegative atoms (O, F, Br) will be the most deshielded.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)Rationale
C-1 (-OH)~145 - 150Attached to the hydroxyl group.
C-2 (-NH₂)~135 - 140Attached to the amino group.
C-3~115 - 120Shielded by the ortho amino group.
C-4 (-Br)~110 - 115Attached to the bromine atom.
C-5 (-F)~150 - 155Attached to the fluorine atom, showing a large C-F coupling.
C-6~120 - 125Influenced by the adjacent bromine and fluorine atoms.

These predictions are based on known substituent effects and comparative data from compounds like 2-aminophenol and 4-bromophenol.[4][5][6]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[7][8][9][10][11]

  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[11]

  • Filtration : To ensure a homogeneous solution free of particulate matter, filter the sample through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[9]

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

  • Data Acquisition : Place the NMR tube in the spectrometer and acquire the spectrum. Typical parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-60° pulse angle and a longer relaxation delay may be necessary to obtain quantitative data.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is a suitable technique, as it induces characteristic fragmentation.[12]

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will be characterized by a prominent molecular ion peak and several key fragment ions. The presence of a bromine atom is a key diagnostic feature, as its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance will result in a distinctive M+2 peak for all bromine-containing fragments.[12][13]

Predicted Key Fragments in EI-MS:

m/zProposed FragmentNeutral LossRationale
205/207[C₆H₅BrFNO]⁺-Molecular ion (M⁺)
126[C₆H₅FNO]⁺BrLoss of a bromine radical, a common fragmentation for brominated aromatics.[14]
177/179[C₅H₄BrFNO]⁺COLoss of carbon monoxide from the molecular ion, characteristic of phenols.[15]
108[C₅H₄FNO]⁺Br, COSubsequent loss of bromine and carbon monoxide.
98[C₅H₄FN]⁺H₂O, BrLoss of water and a bromine radical.

The following diagram illustrates the predicted fragmentation workflow.

G M [C₆H₅BrFNO]⁺˙ m/z 205/207 (Molecular Ion) F1 [C₆H₅FNO]⁺ m/z 126 M->F1 - •Br F2 [C₅H₄BrFNO]⁺ m/z 177/179 M->F2 - CO F3 [C₅H₄FN]⁺ m/z 98 F1->F3 - CO

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing semi-volatile compounds like substituted phenols.[16][17][18][19][20]

  • Sample Preparation and Derivatization : Due to the polar nature of the hydroxyl and amino groups, derivatization is often necessary to improve volatility and chromatographic performance. Silylation (e.g., with BSTFA) or acetylation are common methods.[16]

    • Dry the sample completely under a stream of nitrogen.

    • Add the derivatizing agent and a suitable solvent (e.g., pyridine).

    • Heat the mixture to ensure complete reaction.

  • GC Separation : Inject the derivatized sample into the GC. A non-polar capillary column (e.g., TG-5SilMS) is typically used. The oven temperature should be programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to ensure good separation.[20]

  • MS Detection : The eluting compounds are ionized (typically by EI at 70 eV) and the resulting fragments are detected by the mass spectrometer.

  • Data Analysis : The resulting mass spectra are compared to spectral libraries or analyzed manually to identify the compound and its fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-N, C-O, and C-halogen bonds.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensityRationale
3400 - 3200O-H stretch, N-H stretchStrong, BroadOverlapping bands from the hydroxyl and amino groups. Primary amines typically show two N-H stretching bands.[21]
1650 - 1580N-H bendMediumCharacteristic of primary amines.[21]
1600 - 1450C=C stretch (aromatic)Medium to StrongMultiple bands are expected in this region.
1335 - 1250C-N stretchStrongTypical for aromatic amines.[21]
1250 - 1180C-O stretchStrongCharacteristic of phenols.
1100 - 1000C-F stretchStrongStrong absorption due to the high electronegativity of fluorine.
700 - 500C-Br stretchMediumFound in the fingerprint region.

These predictions are based on established correlation charts and comparative spectra of aminophenols.[22][23][24][25]

Experimental Protocol for FTIR Spectroscopy

For solid samples, the KBr pellet method is a common and reliable technique.[26][27][28][29][30]

  • Sample Preparation : Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[26]

  • Pellet Formation : Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample chamber should be recorded first.

  • Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show characteristic bands arising from π → π* transitions in the aromatic ring. The position and intensity of these bands are influenced by the substituents.[31][32][33][34][35]

Predicted UV-Vis Absorption Maxima (in Methanol):

Predicted λₘₐₓ (nm)TransitionRationale
~280 - 290π → πThe primary absorption band, shifted to longer wavelengths (bathochromic shift) compared to benzene due to the presence of the electron-donating -OH and -NH₂ groups. The halogen substituents may cause a further shift.
~230 - 240π → πA secondary, higher-energy absorption band.

The exact positions of the absorption maxima can be sensitive to the solvent used.[32]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.

  • Data Acquisition : Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place the cuvettes in the UV-Vis spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ) and determine the molar absorptivity (ε) if the concentration is known.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. While direct experimental data is scarce, a predictive analysis based on the well-established principles of NMR, MS, IR, and UV-Vis spectroscopy, supported by comparative data from analogous compounds, provides a robust framework for its structural elucidation. The protocols and predicted data presented in this guide offer a solid foundation for researchers working with this and structurally related molecules, enabling confident identification and characterization in a variety of research and development settings.

References

Methodological & Application

Use of 2-Amino-4-bromo-5-fluorophenol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Use of 2-Amino-4-bromo-5-fluorophenol in Modern Medicinal Chemistry

Authored by a Senior Application Scientist

The strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of modern drug design. Among the vast arsenal of building blocks available to medicinal chemists, this compound stands out as a uniquely versatile and powerful starting material. Its trifunctional nature—an aniline, a phenol, and a specifically substituted bromo-fluoro aromatic ring—provides a rich platform for constructing complex, biologically active molecules. This guide offers an in-depth exploration of its applications, supported by field-proven insights and detailed protocols, to empower researchers in the synthesis of next-generation therapeutics.

The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[1] The amino and hydroxyl groups provide critical points for hydrogen bonding and further structural elaboration, making this compound a highly sought-after intermediate in the synthesis of targeted therapies, particularly in oncology.

Physicochemical & Handling Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1016234-89-1[2][3][4]
Molecular Formula C₆H₅BrFNO[3][4]
Molecular Weight 206.01 g/mol [3][4]
Physical Form Powder or crystals[4]
Purity Typically ≥98%[4][5]
Storage Sealed in dry, room temperature conditions[4][5]
InChI Key MGQHWQPZDBGSTR-UHFFFAOYSA-N[4][5]

Core Application: A Scaffold for Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7] Small molecules that can inhibit specific kinases have therefore become a major class of anticancer drugs.

The structure of this compound is pre-disposed for elaboration into potent kinase inhibitors for several reasons:

  • The Amino Group: The aniline nitrogen serves as a crucial hydrogen bond donor, often interacting with the "hinge region" of the kinase active site, a key determinant of binding affinity.[7]

  • The Bromine Atom: This site is ideal for introducing molecular complexity via cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for forming carbon-carbon bonds, allowing for the attachment of various aromatic and heteroaromatic rings to explore the solvent-exposed regions of the ATP-binding pocket.[1][7]

  • The Fluorine Atom: Fluorine's high electronegativity can modulate the pKa of the adjacent amino and hydroxyl groups, influencing binding interactions. Furthermore, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[8]

The following sections provide detailed protocols for a typical two-step synthesis, transforming this compound into a core heterocyclic scaffold common in kinase inhibitors.

Experimental Workflow Overview

The following diagram outlines the synthetic strategy, starting with a Suzuki-Miyaura cross-coupling to install a desired aryl group, followed by a cyclization reaction to form a functionalized benzoxazole, a privileged scaffold in medicinal chemistry.

G cluster_0 PART 1: C-C Bond Formation cluster_1 PART 2: Heterocycle Formation A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D 4-Aryl-2-amino-5-fluorophenol Intermediate C->D Formation of biaryl bond F Intramolecular Cyclization D->F E Cyclizing Agent (e.g., Phosgene equivalent) E->F G Substituted Benzoxazole Core (Kinase Scaffold) F->G Ring closure

Caption: Synthetic workflow from starting material to a benzoxazole core.

Detailed Experimental Protocols

Trustworthiness Note: The following protocols are generalized frameworks. Researchers must adapt reaction times, temperatures, and purification methods based on the specific substrates used. All reactions involving palladium catalysts and anhydrous solvents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure reproducibility.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

Materials & Reagents:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas setup

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst and phosphine ligand to the flask.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-amino-5-fluorophenol intermediate.[1]

Causality Insight: The use of a palladium catalyst in a low oxidation state, stabilized by a phosphine ligand, is essential for the catalytic cycle. The base (K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which would render the catalyst inactive.

Protocol 2: Benzoxazole Ring Formation

This protocol describes the cyclization of the aminophenol intermediate to form a benzoxazole ring, a common core in bioactive molecules.

Materials & Reagents:

  • 4-Aryl-2-amino-5-fluorophenol intermediate (1.0 mmol, 1.0 eq)

  • Triphosgene (0.4 mmol, 0.4 eq) or 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol, 1.1 eq)

  • Triethylamine (Et₃N) or another suitable base (2.2 mmol, 2.2 eq)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Round-bottom flask, magnetic stirrer, and inert gas setup

Procedure:

  • Dissolve the 4-aryl-2-amino-5-fluorophenol intermediate in anhydrous THF in a dry round-bottom flask under an inert atmosphere.

  • If using triphosgene, cool the solution to 0 °C and slowly add a solution of triphosgene in THF. Then, add triethylamine dropwise and allow the reaction to warm to room temperature.

  • If using CDI, add it directly to the solution at room temperature and stir.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the final benzoxazole scaffold.

Biological Context: Targeting a Signaling Pathway

The synthesized benzoxazole scaffold can be further functionalized to create potent inhibitors of specific kinases. For example, many inhibitors target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose signaling pathway is often hyperactivated in cancer, leading to uncontrolled cell growth and proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation Promotes TKI Kinase Inhibitor (Derived from Scaffold) TKI->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and TKI inhibition mechanism.

An inhibitor derived from our this compound scaffold would be designed to bind to the ATP pocket of the EGFR kinase domain, preventing its activation and halting the downstream signaling cascade that drives tumor growth.[6]

Conclusion

This compound is a high-value, strategically functionalized building block for modern medicinal chemistry. Its unique arrangement of reactive sites allows for the efficient and modular synthesis of complex molecular architectures. The protocols and strategic insights provided herein demonstrate its utility in producing precursors for important therapeutic agents, particularly kinase inhibitors in the field of oncology. This guide serves as a practical resource for researchers and professionals dedicated to the discovery and development of novel, effective medicines.[6]

References

Application Notes and Protocols: 2-Amino-4-bromo-5-fluorophenol as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Amino-4-bromo-5-fluorophenol, a trifunctional chemical scaffold of significant interest in modern medicinal chemistry. We dissect the strategic value of its distinct reactive sites—the amino, bromo, fluoro, and phenolic hydroxyl groups—which collectively offer a powerful platform for the synthesis of complex, biologically active molecules. This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for leveraging this building block, with a particular focus on the development of novel kinase inhibitors. Detailed experimental workflows for key transformations, including palladium-catalyzed cross-coupling and functional group manipulations, are provided to empower the generation of diverse compound libraries for accelerated drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements of a starting material is a prerequisite for its effective and safe use in any synthetic campaign.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1016234-89-1[1][2]
Molecular Formula C₆H₅BrFNO[1][2]
Molecular Weight 206.01 g/mol [1]
IUPAC Name This compound[1]
Physical Form Powder or crystals[2]
Purity Typically ≥98%[2]
InChI Key MGQHWQPZDBGSTR-UHFFFAOYSA-N[2]

Safety and Handling:

This compound should be handled by trained personnel in a well-ventilated chemical fume hood.[3] It is classified with the GHS07 pictogram, indicating it can be harmful and an irritant.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]

  • Precautionary Measures: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Avoid breathing dust.[3] Store in a dry, tightly sealed container at room temperature.[2]

The Strategic Advantage in Medicinal Chemistry

The utility of this compound in drug discovery stems from its unique arrangement of functional groups, each providing a vector for diversification and property modulation. The presence of fluorine, in particular, is a widely used strategy in modern drug design to improve metabolic stability and binding affinity.[5][6][7]

  • Bromine (C4-position): This atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups via reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling extensive exploration of structure-activity relationships (SAR).[5][6][8]

  • Amino Group (C2-position): The primary amine is a key nucleophile and a hydrogen bond donor. It can be acylated, alkylated, or used as an anchor point for the construction of fused heterocyclic systems, which are common scaffolds in many approved drugs.[9]

  • Hydroxyl Group (C1-position): The phenolic hydroxyl provides another point for modification, typically through O-alkylation (e.g., Williamson ether synthesis) or O-arylation.[5][10] This allows for the modulation of solubility and the introduction of side chains that can probe additional binding pockets within a biological target.

  • Fluorine (C5-position): The fluorine atom exerts a powerful influence on the molecule's electronic properties and metabolic stability. Its electron-withdrawing nature can modulate the pKa of the nearby amino and hydroxyl groups, affecting their reactivity and binding interactions. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the half-life of a drug candidate.

Diagram 1: Key reactive sites of this compound for diversification.

Core Application: Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12] Consequently, kinase inhibitors represent a major class of modern therapeutics. The this compound scaffold is an excellent starting point for building kinase inhibitors, which often feature a heterocyclic core that interacts with the ATP-binding site of the kinase. The amino group can be used to construct this core, while the bromo-position allows for the introduction of substituents that confer potency and selectivity.

For instance, many tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) utilize an aniline or aminophenol-derived core structure.[5] The amino group often forms a crucial hydrogen bond with the "hinge region" of the kinase domain, anchoring the inhibitor in the active site.

Kinase_Inhibition cluster_0 Upstream Signaling cluster_1 Intracellular Cascade GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Downstream Downstream Signaling Proteins Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->Receptor Blocks ATP Binding Site

Diagram 2: Generalized pathway showing TKI action at the ATP binding site.

Key Synthetic Protocols

The following protocols are generalized, field-proven methods that can be adapted for specific substrates. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Principle: This protocol facilitates the formation of a carbon-carbon bond at the C4-position by coupling the bromine atom with an aryl or heteroaryl boronic acid. This is a foundational reaction for exploring SAR in the "solvent-front" region of a kinase active site.

Materials and Reagents:

ReagentPurposeTypical Stoichiometry
This compoundStarting Material1.0 eq.
Arylboronic AcidCoupling Partner1.2 eq.
Pd(dppf)Cl₂ or Pd(PPh₃)₄Palladium Catalyst0.05 eq.
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 eq.
1,4-Dioxane / WaterSolvent4:1 or 5:1 mixture

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water).[5]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Combine Reactants: - Building Block - Boronic Acid - Base inert Inert Atmosphere (Evacuate/Backfill) start->inert reagents Add Catalyst & Solvents inert->reagents heat Heat & Stir (80-100 °C) reagents->heat monitor Monitor (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify (Column Chromatography) workup->purify product Final Product purify->product

Diagram 3: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination

Principle: This reaction forms a carbon-nitrogen bond at the C4-position, replacing the bromine with a primary or secondary amine. This is useful for creating diarylamine structures, which are prevalent in many kinase inhibitor scaffolds.

Materials and Reagents:

ReagentPurposeTypical Stoichiometry
This compoundStarting Material1.0 eq.
Amine (R¹R²NH)Coupling Partner1.2 eq.
Pd₂(dba)₃ or Pd(OAc)₂Palladium Precatalyst0.02 - 0.05 eq.
Biarylphosphine Ligand (e.g., XPhos)Ligand0.04 - 0.10 eq.
NaOtBu or K₃PO₄Base1.5 - 2.0 eq.
Toluene or DioxaneAnhydrous Solvent-

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.[5]

  • Add the anhydrous solvent, followed by the this compound and the desired amine.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts and catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow start Combine in Glovebox: - Precatalyst - Ligand - Base add_reactants Add Solvent, Building Block, & Amine start->add_reactants heat Heat & Stir (80-110 °C) add_reactants->heat monitor Monitor (TLC / LC-MS) heat->monitor monitor->heat Incomplete filter Cool & Filter (through Celite) monitor->filter Complete purify Concentrate & Purify filter->purify product Final Product purify->product

Diagram 4: Experimental workflow for the Buchwald-Hartwig amination reaction.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core using the protocols above allows for the development of a clear SAR. While specific data for this exact scaffold is proprietary or dispersed, general principles from related structures can be applied.[13]

Table 2: Hypothetical SAR Table for a Kinase Target

Compound IDR¹ (at C4 via Suzuki)R² (at C1-OH)R³ (at C2-NH)Kinase IC₅₀ (nM)Rationale / Notes
Parent -Br-H-H>10,000Starting building block, inactive.
1a 3-methoxyphenyl-H-H5,200C-C bond formation introduces some activity.
1b 4-pyridyl-H-H850Introduction of N for H-bonding improves potency.
2a 4-pyridyl-CH₃-H920O-methylation slightly reduces activity, possibly due to steric clash or loss of H-bond.
2b 4-pyridyl-(CH₂)₂-morpholine-H150Solubilizing group enhances properties and may pick up additional interactions.
3a 4-pyridyl-(CH₂)₂-morpholine-acetyl>1,000Acylation of the hinge-binding amine removes key H-bond, abolishing activity.

This hypothetical table illustrates a logical progression of analogue synthesis. Researchers would first explore substitutions at the C4-position (bromo handle), then optimize the hydroxyl and amino groups to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value, strategically functionalized building block for modern drug discovery. Its distinct reactive sites offer orthogonal handles for a diversity-oriented synthesis approach, enabling the rapid generation of compound libraries.[14] The protocols and strategic insights provided herein demonstrate its utility in producing precursors for complex therapeutic agents, particularly in the highly competitive field of kinase inhibitor development. The logical application of palladium-catalyzed cross-coupling and functional group interconversion reactions allows researchers to systematically explore chemical space and optimize lead compounds for enhanced biological activity.

References

Application Notes and Protocols for Synthetic Methodologies Utilizing 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides detailed application notes and a validated synthetic protocol for the utilization of 2-Amino-4-bromo-5-fluorophenol as a strategic building block in the synthesis of highly functionalized heterocyclic compounds. The unique substitution pattern of this aminophenol, featuring ortho-amino and hydroxyl groups for cyclization, along with bromine and fluorine atoms for modulating electronic properties and offering sites for further derivatization, makes it a valuable precursor for novel bioactive molecules. This document focuses on a robust protocol for the oxidative self-condensation of this compound to yield a symmetrically substituted phenoxazinone, a scaffold of significant interest in medicinal chemistry and materials science.

Introduction: The Strategic Value of this compound

This compound is a poly-functionalized aromatic compound poised for complex organic synthesis. Its inherent reactivity is governed by the interplay of its five substituents:

  • o-Aminophenol Core: The vicinal amino (-NH₂) and hydroxyl (-OH) groups are the primary reactive sites for cyclization reactions, most notably for the formation of the phenoxazine heterocyclic system.

  • Halogen Substituents: The bromine (-Br) atom serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse molecular fragments.

  • Fluorine Atom: The presence of fluorine (-F) is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and pKa.[1]

This unique combination of functionalities makes this compound an exemplary starting material for generating libraries of complex molecules for drug discovery and materials science. Phenoxazinones, in particular, are a class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

Core Application: Synthesis of Substituted Phenoxazinones

The most direct and powerful application of this compound is its use as a precursor for phenoxazinone synthesis. Phenoxazinones are tricyclic heteroaromatic compounds that form the core of several natural products, such as the actinomycin D antibiotic, and exhibit a range of pharmacological activities.[2][3] The oxidative condensation of o-aminophenols is a classical and efficient method for constructing the phenoxazinone ring system.[6]

This guide details a protocol for the oxidative self-condensation of two molecules of this compound to form 2,8-diamino-4,7-dibromo-3,6-difluoro-10H-phenoxazin-10-one. This reaction creates a highly functionalized, symmetrical phenoxazinone core, which can be a key intermediate for further synthetic elaboration.

Mechanistic Rationale

The oxidative condensation of o-aminophenols to phenoxazinones is a multi-step process that generally proceeds through the following key stages:

  • Oxidation: An oxidizing agent initiates the reaction by converting the o-aminophenol into a highly reactive o-quinone monoimine intermediate. This is a crucial, often rate-determining, step.[7]

  • Nucleophilic Attack: A second molecule of the o-aminophenol acts as a nucleophile, with its amino group attacking the electrophilic quinone monoimine intermediate.

  • Second Oxidation & Cyclization: The resulting dimeric intermediate undergoes further oxidation and subsequent intramolecular cyclization (O-arylation) to form the dihydrophenoxazinone ring.

  • Aromatization: A final oxidation step leads to the stable, conjugated phenoxazinone aromatic system.

Various catalysts can facilitate this transformation, including enzymes like laccase, and inorganic oxidants such as manganese dioxide (MnO₂), cobalt complexes, or ferric chloride (FeCl₃).[8][9][10][11] For this protocol, we will focus on a method utilizing ferric chloride, a common, inexpensive, and effective oxidant for this type of transformation.[12]

G cluster_start Starting Material cluster_process Reaction Pathway cluster_end Final Product A 2 molecules of This compound B Oxidation of one molecule (e.g., with FeCl3) A->B Step 1 C Formation of reactive o-quinone monoimine intermediate B->C D Nucleophilic attack by the second aminophenol molecule C->D Step 2 E Formation of dimeric intermediate D->E F Further Oxidation & Intramolecular Cyclization E->F Step 3 G Aromatization F->G Step 4 H 2,8-Diamino-4,7-dibromo-3,6-difluoro-10H-phenoxazin-10-one G->H

Caption: Oxidative Self-Condensation Workflow.

Detailed Experimental Protocol

Protocol: Ferric Chloride-Mediated Synthesis of 2,8-Diamino-4,7-dibromo-3,6-difluoro-10H-phenoxazin-10-one

This protocol describes a reliable method for the oxidative self-condensation of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
This compound1016234-89-1206.015.01.0
Ferric Chloride (anhydrous)7705-08-0162.2010.02.0
Methanol (ACS Grade)67-56-132.04-Solvent
Deionized Water7732-18-518.02-Solvent
Saturated Sodium Bicarbonate Solution---Workup
Ethyl Acetate141-78-688.11-Extraction
Anhydrous Sodium Sulfate7757-82-6142.04-Drying
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.03 g, 5.0 mmol).

  • Dissolution: Add 100 mL of methanol to the flask and stir at room temperature until the starting material is fully dissolved.

  • Catalyst Addition: In a separate beaker, dissolve anhydrous ferric chloride (1.62 g, 10.0 mmol) in 20 mL of deionized water. Add this solution dropwise to the stirred methanolic solution of the aminophenol over 10 minutes. The solution will typically darken upon addition.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.

  • Workup - Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid and quench the reaction. A precipitate of the crude product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with deionized water (3 x 50 mL) and then with a small amount of cold methanol (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

  • Drying: Dry the purified solid product under vacuum to yield 2,8-Diamino-4,7-dibromo-3,6-difluoro-10H-phenoxazin-10-one as a colored solid.

G cluster_workflow Experimental Workflow A Dissolve Aminophenol in Methanol B Add Aqueous FeCl3 Solution A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool and Quench in NaHCO3(aq) D->E Reaction Complete F Filter to Isolate Crude Product E->F G Purify by Recrystallization F->G H Dry Product G->H

Caption: Step-by-step experimental workflow diagram.

Self-Validation and Expected Results
  • Yield: Moderate to good yields are expected for this type of condensation.

  • Appearance: A colored solid (typically dark red, purple, or brown).

  • Characterization: The structure of the product, 2,8-Diamino-4,7-dibromo-3,6-difluoro-10H-phenoxazin-10-one (C₁₂H₄Br₂F₂N₂O₂), should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect signals in the aromatic region, with characteristic splitting patterns for the remaining aromatic protons, and a broad signal for the -NH₂ protons.

    • ¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.

    • ¹³C NMR: Signals corresponding to the carbon atoms of the phenoxazinone core.

    • Mass Spectrometry (HRMS): The calculated exact mass for C₁₂H₄Br₂F₂N₂O₂ is approximately 407.86 g/mol . The observed mass spectrum should show a characteristic isotopic pattern for a dibrominated compound.

Applications in Drug Discovery and Materials Science

The synthesized 2,8-Diamino-4,7-dibromo-3,6-difluoro-10H-phenoxazin-10-one is not merely an end product but a versatile platform for further chemical exploration.

  • Medicinal Chemistry: The amino and bromo functionalities provide orthogonal handles for derivatization.

    • The amino groups can be acylated, alkylated, or converted to other functional groups to explore structure-activity relationships (SAR) for biological targets.[13]

    • The bromine atoms can be used in cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl substituents, expanding the chemical space and potentially enhancing biological activity.[9]

    • Substituted phenoxazinones are known to possess potent anticancer, antibacterial, and antifungal activities, making this scaffold a prime candidate for developing new therapeutic agents.[2][5][14]

  • Materials Science: The extended π-conjugated system of the phenoxazinone core, coupled with the electron-withdrawing nature of the halogen substituents, imparts interesting photophysical properties. These molecules can be investigated as:

    • Fluorescent Probes: The fluorescence of the phenoxazine core is often sensitive to the local environment, making derivatives useful as sensors.[15]

    • Organic Dyes and Pigments: The inherent color of phenoxazinones makes them suitable for applications as dyes.[2]

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. The protocol provided herein for its oxidative self-condensation offers a straightforward, efficient, and cost-effective route to a complex, symmetrically substituted phenoxazinone. This product serves as a key intermediate for the development of novel compounds with potential applications in medicinal chemistry and materials science, underscoring the strategic importance of the starting material in modern synthetic endeavors.

References

Application Note: Suzuki-Miyaura Coupling Protocols for 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

2-Amino-4-bromo-5-fluorophenol is a key structural motif in the development of novel therapeutics and functional materials. Its unique arrangement of an aniline, a phenol, a bromine atom, and a fluorine atom offers multiple points for diversification, making it a highly valuable building block in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of this phenol derivative.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound. It is designed to equip researchers with a robust experimental protocol, an understanding of the critical reaction parameters, and a troubleshooting guide to navigate the challenges associated with this specific substrate. The presence of an unprotected ortho-amino group and a phenolic hydroxyl group presents unique challenges, including potential catalyst inhibition and the need for careful base selection.[2] The protocols and insights provided herein are curated to address these complexities and ensure successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] A simplified representation of this cycle is depicted below. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.[5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdBr->ArPdAr_prime Transmetalation (Ar'B(OH)2, Base) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') ArBr 2-Amino-4-bromo- 5-fluorophenol (Ar-Br) Ar_prime_B Arylboronic Acid (Ar'B(OH)2)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Recommended Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is designed as a starting point and may require optimization depending on the specific arylboronic acid used. The choice of catalyst is critical for this substrate due to the presence of the potentially coordinating ortho-amino group.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., CataCXium® A Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water (4:1) or 2-MeTHF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., CataCXium® A Pd G3, 3 mol%). Then, add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[6]

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at a temperature ranging from 80-100 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After removing the drying agent by filtration, concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product. Due to the polar nature of the product, a polar-copolymerized C18 column could also be considered for purification.

Critical Parameters and Rationale

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters:

ParameterRecommended Choice(s)Rationale
Palladium Catalyst CataCXium® A Pd G3, Buchwald PalladacyclesThe ortho-amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Catalysts with bulky, electron-rich phosphine ligands are often necessary to overcome this challenge and promote efficient oxidative addition and reductive elimination.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[5] For substrates containing a phenolic hydroxyl group, a moderately strong, non-nucleophilic base is preferred to facilitate the transmetalation step without causing unwanted side reactions.
Solvent 1,4-Dioxane/H₂O, 2-MeTHF, Toluene/H₂OThe solvent system must solubilize both the organic and inorganic components of the reaction. A mixture of an organic solvent and water is often employed to dissolve the base and facilitate the formation of the active boronate species.
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides or challenging substrates. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent- Use a fresh batch of a suitable palladium precatalyst (e.g., a palladacycle).- Ensure thorough degassing of solvents and the reaction vessel.- Increase the reaction temperature in increments.- Screen different bases (e.g., Cs₂CO₃) and solvent systems.
Formation of Side Products - Protodebromination: Replacement of the bromine with hydrogen.- Homocoupling: Dimerization of the boronic acid or the aryl bromide.- Use a boronic ester (e.g., pinacol ester) to improve stability.- Ensure an oxygen-free environment to minimize homocoupling.- Optimize the reaction time to avoid prolonged heating after the reaction is complete.
Difficulty in Purification - The product is highly polar due to the amino and phenolic groups.- Use a more polar eluent system for flash chromatography.- Consider reverse-phase chromatography or purification on a specialized polar stationary phase.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_reagents Add Catalyst and Degassed Solvent inert->add_reagents react Heat and Stir (80-100 °C) add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Flash Column Chromatography workup->purify product Isolated Product purify->product

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of novel, highly functionalized molecules. While the substrate presents specific challenges due to its electronic and structural properties, a well-designed protocol employing a suitable palladium catalyst and optimized reaction conditions can lead to high yields of the desired products. This application note serves as a practical guide for researchers to successfully implement this reaction in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination for the synthesis of novel derivatives of 2-Amino-4-bromo-5-fluorophenol. This valuable building block presents unique challenges due to its multifunctional nature, including a primary amino group, a phenolic hydroxyl group, and a reactive aryl bromide. These application notes detail the underlying mechanistic principles, offer a rationale for the selection of catalytic systems, and provide a robust, step-by-step protocol for the selective N-arylation of this compound with a model amine. The protocol is designed to be a self-validating system, with explanations for each step to ensure both reproducibility and a deeper understanding of the reaction intricacies.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Modern Synthesis

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1][2][3] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][4] The reaction's broad functional group tolerance and its ability to couple a wide array of amines with aryl halides have made it an indispensable tool in drug discovery and development, supplanting harsher, more limited classical methods.[1][4]

The substrate at the heart of this guide, this compound, is a trifunctional building block with significant potential for the synthesis of complex molecular architectures. The strategic challenge lies in achieving selective amination at the bromine-substituted carbon without engaging in undesired side reactions involving the endocyclic amine or the phenolic hydroxyl group. This guide will navigate these complexities, providing a clear pathway to successful and selective C-N bond formation.

Mechanistic Considerations and Strategic Approach

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][5][6][7] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a specific substrate.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative_Addition_Complex + Ar-X Oxidative Addition Amine_Coordination [Ar-Pd(II)(L2)(R2NH)]+X- Oxidative_Addition_Complex->Amine_Coordination + R2NH Amido_Complex Ar-Pd(II)(L2)-NR2 Amine_Coordination->Amido_Complex + Base - [Base-H]+X- Amido_Complex->Pd(0)L2 Regeneration Product Ar-NR2 Amido_Complex->Product Reductive Elimination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

For this compound, the primary challenges are:

  • Chemoselectivity: The presence of three nucleophilic/reactive sites (the primary amine, the phenol, and the C-Br bond for oxidative addition) requires careful control to favor the desired C-N coupling. The inherent nucleophilicity of the primary amine and the phenoxide (formed in the presence of a base) could lead to self-coupling or other side reactions.

  • Catalyst Inhibition: The substrate itself, being an aminophenol, could potentially chelate the palladium center, leading to catalyst deactivation.[8]

  • Substrate Reactivity: The electronic properties of the aryl bromide are influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing fluoro group.

Our strategy is to employ a catalytic system that favors the amination of the aryl bromide while minimizing side reactions. This involves the judicious selection of the palladium precursor, ligand, base, and solvent.

Recommended Catalytic System and Reagents

Based on extensive literature precedent for similar electron-rich and potentially chelating substrates, we recommend the following catalytic system.[8][9][10]

ComponentRecommended ReagentRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A reliable Pd(0) source that is widely used and commercially available.[6] It generally leads to the clean formation of the active catalytic species.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)A bulky, electron-rich bidentate phosphine ligand with a large bite angle. Xantphos is known to promote reductive elimination and prevent β-hydride elimination.[6][10] Its steric bulk can also help to disfavor the coordination of the substrate's amino and hydroxyl groups to the palladium center.
Base Cs₂CO₃ (Cesium Carbonate)A moderately strong inorganic base that is often effective in couplings with sensitive functional groups.[6][10] Stronger bases like sodium tert-butoxide could lead to deprotonation of the phenol and increase the likelihood of O-arylation side products.
Solvent 1,4-Dioxane or TolueneAnhydrous, deoxygenated aprotic solvents are standard for this reaction.[5][11] Dioxane is often a good choice for promoting the solubility of the various components.

Detailed Experimental Protocol: N-Arylation of this compound with Aniline

This protocol describes a general procedure for the coupling of this compound with aniline as a model primary amine. The stoichiometry and conditions can be adapted for other amines.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge reaction vessel with This compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ B Seal vessel, evacuate, and backfill with Argon (3x) A->B C Add degassed solvent and aniline via syringe B->C D Heat reaction mixture to 100 °C with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and dilute with Ethyl Acetate E->F G Filter through Celite F->G H Wash with water and brine G->H I Dry over Na₂SO₄, filter, and concentrate in vacuo H->I J Purify by column chromatography I->J

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Reagents and Equipment
  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol % Pd)

  • Xantphos (0.04 equiv, 4 mol %)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Argon or nitrogen supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add this compound (e.g., 208 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by aniline (112 mg, 1.2 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Expected Results and Troubleshooting

Coupling PartnerTypical Yield RangeKey Considerations
Primary Aryl Amines 65-85%Generally good coupling partners. Steric hindrance on the aniline may require longer reaction times or slightly higher catalyst loading.
Secondary Alkyl Amines 70-90%Often couple readily. Ensure the amine is of high purity.
Primary Alkyl Amines 60-80%Can be more challenging due to potential for catalyst inhibition. The use of bulky ligands like RuPhos or BrettPhos could be explored if yields are low.[4][8]
Ammonia Equivalents 50-75%For the synthesis of the primary aniline, using an ammonia surrogate like benzophenone imine followed by hydrolysis is a viable strategy.[1][12]

Troubleshooting:

  • Low Conversion: If the reaction stalls, ensure all reagents are anhydrous and the system is free of oxygen. Consider increasing the temperature to 110 °C or preparing the active catalyst in situ before adding the substrates.

  • Side Product Formation: If O-arylation is observed, consider using a weaker base such as K₃PO₄. If self-coupling of the starting material is an issue, ensure the stoichiometry of the coupling partners is correct.

  • Dehalogenation: The formation of 2-amino-5-fluorophenol is a potential side reaction. Employing bulky, electron-rich ligands helps to minimize this pathway.[9]

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful method for the synthesis of novel, functionalized aniline derivatives. By carefully selecting a robust catalytic system, such as Pd₂(dba)₃/Xantphos with Cs₂CO₃ as the base, high yields of the desired N-arylated product can be achieved with excellent chemoselectivity. This protocol provides a solid foundation for researchers to explore the synthetic utility of this versatile building block in the development of new chemical entities.

References

The Strategic Application of 2-Amino-4-bromo-5-fluorophenol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthetic utility of 2-Amino-4-bromo-5-fluorophenol (CAS No. 1016234-89-1)[1][2], a versatile and strategically functionalized building block for the development of potent kinase inhibitors. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the causal relationships behind experimental designs, provides detailed, field-proven protocols, and is grounded in authoritative scientific literature.

Introduction: The Rationale for a Trifunctionalized Scaffold

Kinase inhibitors have revolutionized targeted cancer therapy by blocking the action of protein kinases, enzymes that are often dysregulated in malignant cells.[3] The molecular architecture of these inhibitors is paramount to their efficacy and selectivity. This compound presents a unique trifunctionalized scaffold that offers medicinal chemists a powerful tool for constructing complex kinase inhibitors. The strategic placement of the amino, bromo, and fluoro groups provides distinct advantages:

  • The Amino Group: Serves as a key nucleophile and a hydrogen bond donor. It is frequently involved in forming crucial interactions with the hinge region of the kinase's ATP-binding pocket, a common anchoring point for many inhibitors.

  • The Bromo Group: Acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space to optimize potency and selectivity.

  • The Fluoro Group: The presence of fluorine can significantly enhance the metabolic stability of the drug molecule by blocking potential sites of metabolism. Furthermore, its high electronegativity can modulate the pKa of adjacent functional groups and contribute to favorable binding interactions within the target protein.

This combination of reactive sites and modulating groups makes this compound a highly valuable starting material for the synthesis of kinase inhibitors targeting various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently implicated in non-small cell lung cancer.[4][5]

Core Molecular Data: this compound

For ease of reference, the key quantitative data for the title compound are summarized below.

PropertyValue
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
CAS Number 1016234-89-1[1]
Appearance Powder or crystals
Purity Typically ≥98%

Synthetic Pathways to Kinase Inhibitor Scaffolds

The true utility of this compound is demonstrated in its conversion to core heterocyclic scaffolds common in kinase inhibitors, such as the 2,4-disubstituted pyrimidine framework. The following sections provide a detailed, logical workflow for the synthesis of a generic, yet representative, pyrimidine-based kinase inhibitor.

Visualization of the Synthetic Workflow

The following diagram illustrates a plausible and efficient workflow for the synthesis of a pyrimidine-based kinase inhibitor starting from this compound.

G A This compound B Step 1: Condensation with a β-ketoester derivative A->B Reagents: β-ketoester, base (e.g., NaOEt) C Formation of a pyrimidinone intermediate B->C D Step 2: Chlorination of the pyrimidinone C->D Reagents: POCl₃ E Activation to a 4-chloropyrimidine D->E F Step 3: Suzuki-Miyaura Cross-Coupling E->F Reagents: Ar-B(OH)₂, Pd catalyst, base G Introduction of an aryl/heteroaryl moiety F->G H Step 4: Nucleophilic Aromatic Substitution (SNAr) G->H Reagents: Amine (R-NH₂), base I Final Kinase Inhibitor H->I

Caption: A generalized synthetic workflow for a pyrimidine-based kinase inhibitor.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of pyrimidine-based kinase inhibitors and are adapted for the use of this compound.[6][7][8]

Protocol 1: Synthesis of a Pyrimidinone Intermediate via Condensation

Objective: To construct the core pyrimidine ring through the condensation of this compound with a suitable β-ketoester.

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-ketoester)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round bottom flask.

  • To this solution, add this compound (1.0 equivalent).

  • Add ethyl acetoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrimidinone intermediate.

Causality: The amino group of the starting material acts as a nucleophile, attacking the carbonyl carbon of the β-ketoester, leading to a cyclization-condensation reaction to form the stable pyrimidinone ring.

Protocol 2: Chlorination of the Pyrimidinone Intermediate

Objective: To activate the 4-position of the pyrimidine ring for subsequent cross-coupling reactions.

Materials:

  • Pyrimidinone intermediate from Protocol 1

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round bottom flask, reflux condenser

Procedure:

  • In a fume hood, carefully add the pyrimidinone intermediate (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried to afford the 4-chloropyrimidine derivative.

Causality: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group of the pyrimidinone into a chloro group, which is an excellent leaving group for nucleophilic aromatic substitution and a suitable partner for cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: To introduce a desired aryl or heteroaryl moiety at the bromine-substituted position of the phenol ring.

Materials:

  • 4-chloropyrimidine derivative from Protocol 2

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent mixture (e.g., 1,4-dioxane and water, 4:1)

Procedure:

  • To a Schlenk flask, add the 4-chloropyrimidine derivative (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture.

  • Heat the reaction to 80-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: The palladium catalyst facilitates the cross-coupling between the sp²-hybridized carbon bearing the bromine atom and the sp²-hybridized carbon of the arylboronic acid, forming a new carbon-carbon bond. This is a highly efficient and versatile method for creating biaryl structures common in kinase inhibitors.

Application in Targeting the EGFR Signaling Pathway

Many kinase inhibitors derived from scaffolds similar to the one described above target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5][9] Dysregulation of this pathway is a key driver in the development and progression of several cancers, particularly non-small cell lung cancer.

Visualization of the EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Transcription_Factors_MEK Transcription Factors ERK->Transcription_Factors_MEK MAPK Pathway Gene_Expression Gene_Expression Transcription_Factors_MEK->Gene_Expression AKT AKT PI3K->AKT PI3K-AKT Pathway mTOR mTOR AKT->mTOR PI3K-AKT Pathway Transcription_Factors_AKT Transcription Factors mTOR->Transcription_Factors_AKT PI3K-AKT Pathway Transcription_Factors_AKT->Gene_Expression Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->Autophosphorylation Inhibition Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Simplified EGFR signaling pathway and the mechanism of TKI inhibition.

Kinase inhibitors synthesized from precursors like this compound are designed to competitively bind to the ATP-binding site of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades (e.g., RAS-RAF-MEK-ERK and PI3K-AKT-mTOR) that promote cell proliferation and survival.

Representative Biological Activity Data

While specific data for inhibitors derived directly from this compound is not yet widely published, the following table presents representative inhibitory activities of pyrimidine-based EGFR inhibitors against wild-type and mutant forms of the enzyme. This data serves to illustrate the potency that can be achieved with this class of compounds.

Compound TypeTarget KinaseIC₅₀ (nM)Reference
DianilinopyrimidineEGFRwt5.6[9]
Pyrimidine-basedCDK2< 20[10]
Pyrimidine-basedAurora A< 200[7]

Note: The data presented are for illustrative purposes and represent the potential of the pyrimidine scaffold in kinase inhibition.

Conclusion

This compound is a strategically designed building block that holds significant promise for the synthesis of next-generation kinase inhibitors. Its unique trifunctional nature allows for the efficient construction of complex molecular architectures through a variety of well-established synthetic transformations. The protocols and rationale presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for leveraging this versatile intermediate in their quest for novel and effective targeted therapies.

References

Application Notes and Protocols for NMR Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of the ¹⁹F Nucleus in NMR Spectroscopy

In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, the analysis of fluorinated organic molecules presents both unique challenges and opportunities. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful tool for the detailed characterization of these compounds. The fluorine-19 (¹⁹F) nucleus possesses a unique combination of properties that make it an ideal NMR probe.[1]

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to NMR detection, approaching the sensitivity of ¹H.[2][3] This high receptivity allows for rapid data acquisition, even for samples with low concentrations.[4] Critically, the near-complete absence of fluorine in biological systems eliminates background signals, providing remarkably clean spectra for analysis.[1][3][4][5][6]

One of the most significant advantages of ¹⁹F NMR is the vast chemical shift range, which can span over 800 ppm.[2] This is substantially wider than the chemical shift range for protons, leading to excellent signal dispersion and minimizing the common issue of peak overlap, even in complex mixtures.[2][4][7] The ¹⁹F chemical shift is also exquisitely sensitive to the local electronic environment, making it a highly effective reporter of subtle changes in molecular structure, conformation, and intermolecular interactions.[3][8][9][10] This sensitivity is a cornerstone of its application in drug discovery for studying protein-ligand interactions.[11]

This application note provides a comprehensive guide to the principles and practical applications of ¹⁹F NMR for the analysis of fluorinated compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of this technique for structural elucidation, quantitative analysis, and interaction studies. We will delve into one-dimensional (1D) and advanced two-dimensional (2D) NMR techniques, offering detailed protocols and insights into experimental design and data interpretation.

Part 1: Foundational 1D ¹⁹F NMR Techniques

One-dimensional ¹⁹F NMR is the workhorse for the routine analysis of fluorinated compounds. It provides crucial information about the number of distinct fluorine environments, their relative concentrations, and through-bond scalar couplings.

Standard ¹⁹F NMR Spectroscopy

A standard 1D ¹⁹F NMR experiment is conceptually similar to a ¹H NMR experiment. The resulting spectrum displays resonances corresponding to each magnetically non-equivalent fluorine nucleus in the molecule. The key parameters to consider are chemical shift (δ), signal intensity (integral), and spin-spin coupling (J-coupling).

  • Chemical Shift (δ): The position of a ¹⁹F resonance in the spectrum is highly informative of its chemical environment. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (more positive ppm values), while electron-donating groups cause an upfield shift (more negative ppm values). The reference standard for ¹⁹F NMR is typically trichlorofluoromethane (CFCl₃), assigned a chemical shift of 0 ppm.[12]

  • Signal Intensity (Integral): The area under a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents.[7] This allows for the determination of the relative ratios of different fluorine-containing species in a sample.

  • Spin-Spin Coupling (J-coupling): Through-bond interactions between neighboring NMR-active nuclei, such as other ¹⁹F nuclei or ¹H nuclei, lead to the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and stereochemistry of the molecule. Both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C, etc.) couplings are observed.[2][7] Notably, ¹⁹F-¹⁹F coupling constants are often significantly larger than ¹H-¹H couplings and can be observed over multiple bonds.[2]

Quantitative ¹⁹F NMR (qNMR)

Quantitative NMR (qNMR) is a powerful method for determining the absolute concentration or purity of a substance without the need for a specific reference standard of the analyte.[13] ¹⁹F qNMR offers distinct advantages over ¹H qNMR, primarily due to the wide chemical shift dispersion that minimizes signal overlap with impurities or excipients.[14] This makes it an excellent choice for the analysis of complex mixtures often encountered in drug development and quality control.[14][15]

Key Considerations for Accurate Quantification:

To obtain reliable quantitative results, several experimental parameters must be carefully optimized:

  • Relaxation Delay (d1): The time between successive scans must be sufficiently long to allow for complete relaxation of the ¹⁹F nuclei. A common rule of thumb is to set the relaxation delay to at least 5 times the longest longitudinal relaxation time (T₁) of the signals of interest.[7]

  • Pulse Angle: A 90° pulse angle is often used to maximize the signal in a single scan.

  • Internal Standard: A known amount of a stable, non-reactive, and fluorinated internal standard with a simple, well-resolved signal is added to the sample. The concentration of the analyte is then determined by comparing the integral of its signal to that of the internal standard.

Parameter Recommendation for ¹⁹F qNMR Rationale
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing nucleusEnsures complete magnetization recovery for accurate integration.
Pulse Angle 90°Maximizes signal intensity per scan.
Internal Standard Chemically inert, stable, known purity, non-volatile, with a simple spectrum that does not overlap with the analyte.Provides a reference for accurate concentration calculation.
Number of Scans (ns) Sufficient to achieve a high signal-to-noise ratio (S/N > 100:1 recommended).Improves the precision of the integration.

Part 2: Advanced 2D NMR Techniques for Structural Elucidation

Two-dimensional NMR experiments are indispensable for unraveling the complex structures of novel fluorinated compounds. These techniques provide through-bond and through-space correlations, enabling the unambiguous assignment of resonances and the determination of molecular connectivity and spatial proximity.

Homonuclear Correlation Spectroscopy: ¹⁹F-¹⁹F COSY

Correlation Spectroscopy (COSY) is used to identify spin-spin coupled nuclei. A ¹⁹F-¹⁹F COSY experiment reveals which fluorine nuclei are coupled to each other, providing direct evidence of through-bond connectivity. Cross-peaks in the 2D spectrum indicate that the two fluorine nuclei at the corresponding chemical shifts are J-coupled. This is particularly useful for tracing out the fluorine spin systems within a molecule.

Heteronuclear Correlation Spectroscopy

These experiments reveal correlations between ¹⁹F and other NMR-active nuclei, most commonly ¹H and ¹³C.

  • ¹⁹F-¹H Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies protons that are directly attached to a fluorine-bearing carbon or are coupled to fluorine over one or more bonds. It is a powerful tool for assigning proton resonances in the vicinity of a fluorine atom.

  • ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC):

    • HSQC: Correlates ¹⁹F nuclei with directly attached ¹³C nuclei.

    • HMBC: Reveals longer-range correlations between ¹⁹F and ¹³C nuclei, typically over two to four bonds.[16] These experiments are crucial for piecing together the carbon skeleton of a molecule and definitively placing the fluorine substituents.

Through-Space Correlations: ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY)

While COSY and HSQC/HMBC experiments provide information about through-bond connectivity, Nuclear Overhauser Effect (NOE) based experiments reveal through-space proximity. The Heteronuclear Overhauser Effect (HOE) is the transfer of nuclear spin polarization from one nucleus to another through space. A ¹⁹F-¹H HOESY experiment identifies protons that are spatially close to fluorine nuclei, regardless of whether they are connected through bonds.[8] This is invaluable for determining the three-dimensional structure and conformation of fluorinated molecules.

Part 3: Protocols and Practical Considerations

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

Protocol for ¹⁹F NMR Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Common choices include CDCl₃, DMSO-d₆, and D₂O. Ensure the solvent does not have any signals that overlap with the regions of interest.

  • Concentration: The required concentration depends on the specific experiment and the sensitivity of the NMR spectrometer. For routine 1D ¹⁹F NMR, a concentration of 5-10 mg/mL is often sufficient. For less sensitive 2D experiments or for samples with low fluorine content, higher concentrations may be necessary.

  • Internal Standard/Reference: For accurate chemical shift referencing, an internal standard is recommended.[17][18][19] For quantitative analysis, a precisely weighed amount of a suitable internal standard must be added.

  • Sample Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to prevent line broadening.

  • Degassing: For sensitive experiments, particularly those involving NOE measurements, it may be necessary to degas the sample to remove dissolved paramagnetic oxygen, which can cause signal broadening and interfere with relaxation measurements.

Data Acquisition

Workflow for Setting up a ¹⁹F NMR Experiment:

Caption: General workflow for acquiring ¹⁹F NMR data.

Key Acquisition Parameters:

  • Spectral Width (sw): Due to the large chemical shift range of ¹⁹F, it is crucial to set a sufficiently wide spectral width to encompass all expected signals and prevent spectral folding or aliasing.[20]

  • Transmitter Offset (o1p): The center of the spectral window should be set to the approximate center of the expected ¹⁹F signals to ensure uniform excitation across the spectrum.[20]

  • Acquisition Time (at): This parameter determines the digital resolution of the spectrum. A longer acquisition time results in better resolution.

  • Number of Scans (ns): The number of scans is chosen to achieve an adequate signal-to-noise ratio.

Data Processing

Standard data processing steps for ¹⁹F NMR spectra include:

  • Fourier Transformation (FT): Converts the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Corrects the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Referencing: The chemical shift axis is referenced to the internal standard (e.g., CFCl₃ at 0 ppm).

  • Integration: The area under each peak is calculated to determine the relative number of nuclei.

Part 4: Applications in Drug Discovery and Development

¹⁹F NMR has become an indispensable tool in the pharmaceutical industry, from early-stage hit identification to late-stage clinical development.[5][11][21][22]

Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is particularly well-suited for fragment-based screening.[5][21] In this approach, a library of small, fluorinated "fragments" is screened for binding to a biological target, such as a protein or RNA.[5] Changes in the ¹⁹F NMR spectrum of a fragment upon addition of the target, such as a change in chemical shift or line broadening, indicate binding.[5] The absence of background signals from the biological matrix makes this a highly sensitive and efficient screening method.[4][5]

Logical Flow of a ¹⁹F NMR-based Fragment Screen:

FBDD_Workflow A Fluorinated Fragment Library B ¹⁹F NMR of Fragment Mixture (Control) A->B Prepare Mixture C Add Target Protein B->C Incubate D ¹⁹F NMR of Fragment Mixture + Target C->D Acquire Spectrum E Identify Hits (Changes in δ, Line Broadening) D->E Compare Spectra F Hit Validation & Characterization E->F Further Studies

References

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Williamson ether synthesis of 2-Amino-4-bromo-5-fluorophenol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The inherent challenge in the etherification of aminophenols lies in achieving selective O-alkylation over competing N-alkylation. These application notes detail a robust, three-step protocol involving the protection of the amino group, the Williamson ether synthesis, and subsequent deprotection to yield the desired O-alkylated product with high fidelity. The causality behind experimental choices, self-validating protocols, and in-depth technical insights are provided for researchers, scientists, and drug development professionals.

Introduction: Navigating the-Challenge of Selective O-Alkylation

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1][2] While seemingly straightforward, the application of this SN2 reaction to substrates bearing multiple nucleophilic sites, such as this compound, presents a significant challenge in regioselectivity. The presence of both a phenolic hydroxyl and an amino group necessitates a strategic approach to prevent the formation of undesired N-alkylated and N,O-dialkylated byproducts.[3][4]

The electron-withdrawing effects of the bromine and fluorine substituents on the aromatic ring increase the acidity of the phenolic proton, facilitating its deprotonation. However, these substituents also decrease the nucleophilicity of the resulting phenoxide, potentially slowing the desired O-alkylation. Conversely, the amino group, while a weaker nucleophile than the phenoxide, can still compete for the alkylating agent, especially under forcing conditions.

To circumvent these challenges, a protection-alkylation-deprotection strategy is the most reliable method.[3][5] This protocol outlines the temporary protection of the amino group as a Schiff base (imine) using benzaldehyde, followed by the Williamson ether synthesis on the phenolic hydroxyl group, and concluding with the hydrolytic removal of the protecting group to afford the target ether.

Reaction Schematics and Workflow

Overall Synthetic Strategy

The synthesis is performed in three distinct steps:

  • Protection: The amino group of this compound is protected by forming a Schiff base with benzaldehyde.

  • Etherification: The protected aminophenol undergoes a Williamson ether synthesis to form the desired ether linkage at the phenolic oxygen.

  • Deprotection: The Schiff base is hydrolyzed to regenerate the free amino group, yielding the final product.

Williamson_Ether_Synthesis_Workflow Start This compound Protection Step 1: Protection (Schiff Base Formation) Start->Protection Intermediate1 N-benzylidene-2-amino-4-bromo-5-fluorophenol Protection->Intermediate1 Benzaldehyde, MeOH Etherification Step 2: Williamson Ether Synthesis (O-Alkylation) Intermediate1->Etherification Intermediate2 Protected O-alkylated Product Etherification->Intermediate2 Alkyl Halide, Base, Solvent Deprotection Step 3: Deprotection (Hydrolysis) Intermediate2->Deprotection FinalProduct O-Alkyl-2-amino-4-bromo-5-fluorophenol Deprotection->FinalProduct Aqueous Acid

Caption: Overall workflow for the selective O-alkylation of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplierNotes
This compoundC₆H₅BrFNO206.01≥98%Sigma-AldrichStore in a dry, dark place.
BenzaldehydeC₇H₆O106.12≥99%Acros OrganicsFreshly distilled if necessary.
Methanol (MeOH)CH₃OH32.04AnhydrousFisher ScientificAnhydrous conditions are crucial for imine formation.
Alkyl Halide (e.g., Ethyl Iodide)C₂H₅I155.97≥99%Alfa AesarPrimary alkyl halides are preferred.[2]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21AnhydrousJ.T. BakerFinely powdered for better reactivity.
Acetonitrile (ACN)CH₃CN41.05AnhydrousEMD MilliporeA polar aprotic solvent that favors SN2 reactions.
Hydrochloric Acid (HCl)HCl36.462 M aq. solutionVWRFor hydrolysis of the Schiff base.
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeMacronFor extraction.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousBDHFor drying organic layers.

Experimental Protocols

Step 1: Protection of the Amino Group (Schiff Base Formation)

Rationale: The formation of an N-benzylidene Schiff base is a rapid and efficient method to protect the primary amino group from participating in the subsequent alkylation reaction.[3][4] Methanol is an excellent solvent for both reactants, and the reaction proceeds readily at room temperature.

  • To a stirred solution of this compound (1.0 eq.) in anhydrous methanol (10 mL per gram of aminophenol), add benzaldehyde (1.05 eq.).

  • Stir the resulting solution at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude N-benzylidene-2-amino-4-bromo-5-fluorophenol can be used directly in the next step without further purification. For analytical purposes, a small sample can be recrystallized from ethanol.

Step 2: Williamson Ether Synthesis (O-Alkylation)

Rationale: The choice of a mild inorganic base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl without promoting side reactions.[6] A polar aprotic solvent such as acetonitrile enhances the nucleophilicity of the phenoxide and accelerates the SN2 reaction.[7] Primary alkyl halides are the preferred electrophiles to minimize the competing E2 elimination reaction.[1][2]

  • To a round-bottom flask containing the crude N-benzylidene-2-amino-4-bromo-5-fluorophenol (1.0 eq.), add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetonitrile (15 mL per gram of the protected aminophenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired primary alkyl halide (e.g., ethyl iodide, 1.2 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected O-alkylated product.

Step 3: Deprotection of the Amino Group (Hydrolysis)

Rationale: The Schiff base is readily hydrolyzed under mild acidic conditions to regenerate the primary amine and benzaldehyde.[3] The use of dilute hydrochloric acid facilitates this transformation without cleaving the newly formed ether bond.

  • Dissolve the crude protected O-alkylated product in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add 2 M aqueous hydrochloric acid (2.0-3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure O-alkyl-2-amino-4-bromo-5-fluorophenol.

Detailed_Protocol_Flow cluster_protection Step 1: Protection cluster_etherification Step 2: Etherification cluster_deprotection Step 3: Deprotection & Purification p1 Dissolve Aminophenol in Anhydrous MeOH p2 Add Benzaldehyde p1->p2 p3 Stir at RT (1-2h) p2->p3 p4 Monitor by TLC p3->p4 p5 Evaporate Solvent p4->p5 e1 Suspend Protected Phenol and K₂CO₃ in ACN p5->e1 Crude Schiff Base e2 Add Alkyl Halide e1->e2 e3 Reflux (6-12h) e2->e3 e4 Monitor by TLC e3->e4 e5 Cool and Filter e4->e5 e6 Evaporate Filtrate e5->e6 d1 Dissolve Crude Product in THF/H₂O e6->d1 Crude Protected Ether d2 Add 2M HCl d1->d2 d3 Stir at RT (2-4h) d2->d3 d4 Neutralize with NaHCO₃ d3->d4 d5 Extract with DCM d4->d5 d6 Dry and Evaporate d5->d6 d7 Purify by Column Chromatography d6->d7

Caption: Detailed experimental workflow for the synthesis.

Troubleshooting and Key Considerations

  • Low Yield in Protection Step: Ensure the use of anhydrous methanol and high-purity benzaldehyde. Water can inhibit the formation of the Schiff base.

  • Formation of N-Alkylated Byproduct: This indicates incomplete protection of the amino group. Increase the reaction time for the protection step or consider using a small excess of benzaldehyde.

  • Sluggish Etherification: The electron-withdrawing groups can deactivate the phenoxide. If the reaction is slow, consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide) or a stronger base such as cesium carbonate (Cs₂CO₃). Alternatively, a higher boiling point solvent like dimethylformamide (DMF) can be used, but care must be taken to avoid decomposition.

  • Incomplete Deprotection: If the hydrolysis is slow, gentle heating (40-50°C) can be applied. Ensure sufficient acid is present to catalyze the reaction.

Conclusion

The protocol detailed in these application notes provides a reliable and selective method for the Williamson ether synthesis of this compound. By employing a strategic protection-alkylation-deprotection sequence, the challenges associated with the competing nucleophilicity of the amino and hydroxyl groups are effectively overcome. This methodology is anticipated to be broadly applicable for the synthesis of a variety of O-alkylated aminophenol derivatives, which are valuable building blocks in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Amino-4-bromo-5-fluorophenol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile halogenated intermediate in their synthetic workflows. My objective is to move beyond simple protocols and provide a framework of chemical logic, enabling you to anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes with confidence. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Compound Profile: At a Glance

Before delving into reaction specifics, a clear understanding of the substrate's fundamental properties is essential. This compound is a multi-functional aromatic compound with distinct reactive sites: the nucleophilic amino group, the acidic phenolic hydroxyl, and the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1016234-89-1[1]
Molecular Formula C₆H₅BrFNO[1][2]
Molecular Weight 206.01 g/mol [1][2]
Physical Form Powder or crystals
Boiling Point 288.7 °C (Predicted)[2]
SMILES C1=C(C(=CC(=C1Br)F)O)N[1][2]

Part 1: Frequently Asked Questions (FAQs) - General Handling & Stability

This section addresses the most immediate questions regarding the stability, storage, and handling of this compound. Proper handling is the first step in any successful reaction.

Q1: What are the optimal storage conditions for this compound?

For long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert nitrogen atmosphere, and refrigerated at low temperatures (e.g., 4°C). It is crucial to protect it from light and moisture to prevent degradation.[3]

Q2: I've noticed my sample has developed a yellow or dark brown tint. Is it still usable?

Discoloration is a common indicator of degradation, likely due to the oxidation of the phenolic hydroxyl group.[4] This process can form colored quinone-type byproducts. While minor discoloration might not always inhibit a reaction, it signals a potential drop in purity. Before use, it is highly advisable to verify the compound's integrity using analytical techniques such as NMR, LC-MS, or by running a small-scale test reaction.[3]

Q3: What are the primary chemical incompatibilities I should be aware of?

This compound is incompatible with strong oxidizing agents and strong bases.[3] While many synthetic protocols require a base, the choice must be carefully considered. Strong bases can deprotonate the phenol and potentially lead to unwanted side reactions or decomposition, especially at elevated temperatures.

Q4: What safety precautions should be taken when handling this compound?

According to GHS classifications, this compound is harmful if swallowed and causes skin and serious eye irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Part 2: Core Reaction Optimization & Troubleshooting

This section provides detailed guides for common transformations involving this compound, focusing on troubleshooting and optimization strategies.

A. Buchwald-Hartwig Amination: C-N Bond Formation

The C-Br bond at the 4-position is a prime site for palladium-catalyzed amination, allowing for the introduction of a wide range of nitrogen-based functional groups.

Q: I am observing a significant amount of a debrominated side product. How can I prevent this?

A: This side reaction, known as hydrodebromination, is a frequent challenge in Buchwald-Hartwig aminations and arises from the formation of a palladium-hydride species.[3] To minimize it:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos or RuPhos are often effective at promoting the desired reductive elimination over the hydrodebromination pathway.[3]

  • Base Selection: Use weaker, non-nucleophilic inorganic bases. Bases like K₃PO₄ or Cs₂CO₃ are generally preferred over strong alkoxide bases such as NaOt-Bu, which can sometimes exacerbate the issue.[4]

  • Solvent Purity: Ensure you are using a truly anhydrous, aprotic solvent like toluene or dioxane. Trace water can contribute to the formation of palladium-hydride species.[4]

Q: My reaction is sluggish and does not go to completion, even after extended reaction times. What should I do?

A: Low reactivity can often be traced back to catalyst deactivation or suboptimal conditions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen.[4] Ensure your reaction flask, reagents, and solvents are thoroughly degassed and that a strict inert atmosphere (argon or nitrogen) is maintained throughout the entire process.[4]

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to thermal degradation of the starting material or catalyst.[4] A systematic approach is best: start at a moderate temperature (e.g., 80-90 °C) and slowly increase if necessary, while monitoring the reaction by TLC or LC-MS for any signs of decomposition.

ParameterRecommendationRationale & Key Considerations
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Pre-catalysts that form the active Pd(0) species in situ.
Ligand XPhos, RuPhos, DavePhos (4-10 mol%)Bulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)Choice of base is critical and substrate-dependent; inorganic bases are often a good starting point to avoid side reactions.[3][4]
Solvent Toluene, Dioxane (Anhydrous)Aprotic solvents are necessary. Ensure they are rigorously dried and degassed.[4]
Temperature 80-110 °CRequires optimization. Monitor for thermal degradation of the aminophenol.[3]
  • To a dry, argon-flushed Schlenk flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

B. Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is a powerful method for installing new carbon-carbon bonds at the 4-position, offering a gateway to a vast array of more complex molecular architectures.

Q: My Suzuki coupling is giving a very low yield. What are the most likely causes?

A: Low yields in Suzuki reactions are a classic optimization problem. A systematic evaluation of the parameters is key.[3]

  • Base and Solvent System: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle. An aqueous base solution (e.g., 2M K₂CO₃) with a solvent like 1,4-dioxane is a very common and effective starting point.[3] The water is essential for the transmetalation step.

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of inactive boroxines. Use fresh, high-purity boronic acid if possible.

  • Catalyst System: While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems using more robust ligands can be more effective, especially for challenging substrates.[3] Experiment with different palladium sources and ligands if the standard conditions fail.

The following diagram outlines a logical workflow for diagnosing a failed or low-yielding reaction.

G start_node start_node check_node check_node action_node action_node result_node result_node start Reaction Failed / Low Yield check_sm Verify Starting Material (NMR, LC-MS) start->check_sm check_sm->start SM Impure check_reagents Check Reagent Purity (Base, Boronic Acid, Solvent) check_sm->check_reagents SM OK check_reagents->start Reagents Expired check_setup Review Reaction Setup (Inert Atmosphere, Temp) check_reagents->check_setup Reagents OK check_setup->start Setup Flawed optimize_params Systematically Vary Parameters (Catalyst, Ligand, Base) check_setup->optimize_params Setup OK success Reaction Successful optimize_params->success

Caption: A decision tree for troubleshooting failed reactions.

Part 3: Analytical Characterization & Quality Control

A core principle of trustworthy science is the validation of both starting materials and products. A multi-faceted analytical approach is required for the comprehensive characterization of this compound and its derivatives.[6]

  • Starting Material Verification: Before beginning any reaction, confirm the identity and purity of your this compound lot using ¹H NMR and LC-MS.

  • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Work-up & Purification: After the reaction is complete and has been worked up, use column chromatography for purification.

  • Final Product Characterization: The structure and purity of the final, isolated product must be unequivocally confirmed. The minimum characterization package should include:

    • ¹H and ¹³C NMR: To confirm the molecular structure.

    • Mass Spectrometry (MS): To confirm the molecular weight. The presence of bromine will give a characteristic M, M+2 isotopic pattern.[6]

    • HPLC: To determine purity.[6]

G cluster_0 Pre-Reaction cluster_1 Synthesis cluster_2 Post-Reaction node_start node_start node_process node_process node_qc node_qc node_final node_final start {Starting Material Received | this compound} qc1 Quality Control ¹H NMR LC-MS start->qc1 reaction Reaction Setup Cross-Coupling Etherification etc. qc1->reaction Purity Confirmed monitor In-Process Monitoring TLC LC-MS reaction->monitor workup Work-up & Purification Extraction Chromatography monitor->workup Reaction Complete qc2 Final Product QC ¹H/¹³C NMR MS HPLC workup->qc2 final_product {Pure, Characterized Product} qc2->final_product Structure & Purity Confirmed

Caption: A standard workflow for synthesis and analytical validation.

References

Troubleshooting low yields in 2-Amino-4-bromo-5-fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry and materials science, 2-Amino-4-bromo-5-fluorophenol is a highly functionalized aromatic compound. Its synthesis, however, can be challenging, with low yields often hindering research and development timelines. This technical support center provides a structured, in-depth guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable intermediate. Drawing upon established principles of electrophilic aromatic substitution and practical laboratory experience, this guide addresses common pitfalls and offers robust solutions.

Technical Support Center: this compound Synthesis

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound, which is typically prepared via the electrophilic bromination of 2-Amino-5-fluorophenol.

Q1: My reaction has a very low conversion rate, with a significant amount of starting material (2-Amino-5-fluorophenol) remaining. What are the likely causes?

Low conversion is a frequent issue stemming from either suboptimal reaction conditions or deactivation of the substrate.

Causality Analysis:

  • Insufficient Electrophilicity of Bromine: Elemental bromine (Br₂) may not be a sufficiently powerful electrophile on its own, especially in non-polar solvents, leading to a sluggish reaction.

  • Protonation of the Amino Group: The reaction generates HBr as a byproduct. As the reaction proceeds, the increasing acidity of the medium can protonate the strongly activating amino group (-NH₂) to form an ammonium salt (-NH₃⁺)[1]. This -NH₃⁺ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution[1].

Troubleshooting Protocol:

  • Control Reaction pH: Consider adding a mild, non-nucleophilic base (e.g., sodium bicarbonate or calcium carbonate) to the reaction mixture to scavenge the HBr produced. This prevents the protonation of the amino group and maintains the high activation of the aromatic ring.

  • Enhance Bromine's Electrophilicity: If pH control is insufficient, a Lewis acid catalyst like FeBr₃ or AlBr₃ can be used to polarize the Br-Br bond, creating a more potent electrophile. However, use this approach with caution as it can also increase the rate of side reactions.

  • Solvent Choice: The choice of solvent can significantly impact reactivity. Polar protic solvents like water or acetic acid can increase the rate of bromination but may also lead to over-bromination[2]. Less polar solvents like dichloromethane (DCM) or dichloroethane offer more controlled reactions[3].

Q2: My reaction is complete, but the yield is low due to the formation of multiple products, including di-brominated species. How can I improve regioselectivity?

The formation of multiple products is a classic problem when dealing with highly activated aromatic rings. Both the hydroxyl (-OH) and amino (-NH₂) groups are strong ortho-, para-directors, making the ring highly susceptible to polybromination[2][4].

Causality Analysis:

  • Over-activation of the Ring: The combined electron-donating effects of the -OH, -NH₂, and -F groups make the aromatic ring extremely reactive. Once the first bromine atom is added, the ring may still be active enough for a second substitution to occur.

  • Reaction Conditions Too Harsh: High temperatures and high concentrations of a potent brominating agent favor multiple substitutions.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition Rate:

    • Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent.

    • Dissolve the brominating agent (e.g., Br₂) in the reaction solvent and add it dropwise to the solution of 2-Amino-5-fluorophenol over an extended period. This maintains a low concentration of the electrophile, favoring mono-substitution.

  • Lower the Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C)[3]. Lower kinetic energy provides greater selectivity and disfavors the higher activation energy required for a second bromination.

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is an excellent alternative to elemental bromine for controlled mono-bromination of activated rings[2]. It provides a slow, low-concentration source of electrophilic bromine.

Table 1: Effect of Solvent on Phenol Bromination

SolventPolarityEffect on ReactivityTypical OutcomeReference
Water / Acetic AcidPolar ProticHighFast reaction, high risk of polybromination[2]
Dichloromethane (DCM)Non-polar AproticModerateControlled reaction, favors mono-bromination[3]
Carbon Disulfide (CS₂)Non-polar AproticLowSlow, controlled reaction, good for selectivity[2]
Q3: The reaction mixture turns dark brown or black, and I isolate a tarry, intractable material instead of a clean product. What is causing this degradation?

Aminophenols are highly susceptible to oxidation, especially under the conditions of an electrophilic halogenation.

Causality Analysis:

  • Oxidation of the Substrate/Product: The electron-rich aminophenol ring can be easily oxidized by bromine, air (oxygen), or metallic impurities. This leads to the formation of quinone-imine type structures and subsequent polymerization into dark, tarry materials[2][5].

  • Thermal Degradation: High reaction temperatures can accelerate these decomposition pathways[5].

Troubleshooting Protocol:

  • Maintain an Inert Atmosphere: Purge the reaction flask with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction. This minimizes contact with atmospheric oxygen[5].

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas the solvent before use by sparging with an inert gas or by using a freeze-pump-thaw technique.

  • Protect from Light: Wrap the reaction flask in aluminum foil, as light can catalyze oxidative processes[5].

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A slight discoloration is common, but the formation of a dark, opaque mixture indicates significant degradation.

Experimental Workflow & Diagrams

General Synthetic Pathway

The primary route to this compound involves the direct electrophilic bromination of 2-Amino-5-fluorophenol.

Synthesis_Pathway SM 2-Amino-5-fluorophenol (Starting Material) Reagent + Br₂ (or NBS) + Solvent (e.g., DCM) SM->Reagent Product This compound (Target Product) Reagent->Product Desired Reaction (Controlled Conditions) Side_Product Polybrominated Species Oxidative Byproducts Reagent->Side_Product Side Reactions (Harsh Conditions)

Caption: Synthetic route for this compound.

Troubleshooting Decision Tree for Low Yields

This flowchart provides a logical path to diagnose and solve issues related to low product yield.

Troubleshooting_Tree Start Low Yield of This compound Check_TLC Analyze Reaction Mixture by TLC/LCMS Start->Check_TLC High_SM High Amount of Starting Material (SM)? Check_TLC->High_SM Multiple_Spots Multiple Product Spots? Dark_Baseline Dark Baseline / Streaking? High_SM->Multiple_Spots No Solve_Conversion Issue: Low Conversion - Add mild base (e.g., NaHCO₃) - Lower temperature & extend time - Consider Lewis acid catalyst High_SM->Solve_Conversion Yes Multiple_Spots->Dark_Baseline No Solve_Selectivity Issue: Poor Selectivity - Lower reaction temperature (0-5 °C) - Add bromine solution dropwise - Reduce Br₂ stoichiometry (1.0 eq) - Switch to NBS Multiple_Spots->Solve_Selectivity Yes Solve_Degradation Issue: Product Degradation - Run under inert gas (N₂/Ar) - Use degassed solvents - Protect from light - Ensure temperature is not too high Dark_Baseline->Solve_Degradation Yes

Caption: Decision tree for troubleshooting low synthesis yields.

References

Technical Support Center: Preventing Decomposition of 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-bromo-5-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile but sensitive reagent. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition during chemical reactions and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and other pharmaceutical intermediates.[1] Its trifunctional nature—possessing an amino group, a phenolic hydroxyl group, and a bromine atom—offers a rich platform for molecular elaboration. However, this reactivity also contributes to its inherent instability. Like many aminophenols, it is susceptible to oxidation, which can be exacerbated by factors such as pH, exposure to air, light, and elevated temperatures.[2][3] The primary decomposition pathway involves the oxidation of the aminophenol moiety, potentially leading to the formation of colored polymeric quinoid structures.[2][4]

This guide will address the common challenges encountered when working with this compound and provide actionable strategies to mitigate decomposition, ensuring reproducible and high-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has changed color from off-white to a pink or brownish hue. Is it still usable?

A1: A change in color is a common indicator of oxidation.[2] While minor discoloration may not significantly impact the outcome of all reactions, it is a sign of impurity. For sensitive applications, such as in the final steps of a pharmaceutical synthesis, it is highly recommended to use a fresh or purified batch of the reagent. The presence of oxidation byproducts can lead to lower yields and the formation of complex side-products that are difficult to separate.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place.[5] Refrigeration is recommended for long-term storage. Avoid frequent opening of the container in ambient air to minimize exposure to oxygen and moisture.

Q3: Can I use this compound in an aqueous solution? What is the optimal pH?

A3: While soluble in some aqueous systems, the stability of aminophenols is highly pH-dependent. Generally, acidic conditions (low pH) enhance the stability of aminophenol solutions by protonating the amino and hydroxyl groups, which are then less susceptible to oxidation.[6] Conversely, alkaline (high pH) conditions can accelerate auto-oxidation.[3] For reactions in aqueous media, it is advisable to work at a neutral or slightly acidic pH if the reaction conditions permit. One study on the oxidation of 2-aminophenol found an optimal pH of 9 for a specific oxidation reaction, indicating that the ideal pH can be reaction-dependent.[7]

Q4: I am observing multiple unexpected spots on my TLC plate. What could be the cause?

A4: The appearance of multiple unexpected spots on a TLC plate is often a sign of decomposition. This can be caused by:

  • Oxidation: Exposure of the reaction mixture to air.

  • Incompatible Reagents: Use of strong oxidizing agents or bases that degrade the starting material.

  • Elevated Temperatures: Running the reaction at a high temperature for an extended period.

  • Debromination: Reductive cleavage of the carbon-bromine bond, which can occur in the presence of certain catalysts and reducing agents.[8][9]

Careful control of the reaction atmosphere, temperature, and choice of reagents is crucial to prevent the formation of these byproducts.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptoms:

  • Significantly lower than expected yield of the desired coupled product.

  • Presence of a dark, tarry residue in the reaction flask.

  • Multiple side-products observed by LC-MS or GC-MS.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Oxidation of the Phenol/Amine The electron-rich aminophenol is susceptible to oxidation, which can be accelerated by the basic conditions often required for cross-coupling reactions. This can lead to the formation of quinone-like species that can polymerize or react with other components in the mixture.[2][10]1. Degas Solvents Thoroughly: Use solvents that have been rigorously degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. 2. Use an Inert Atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen. 3. Protect the Functional Groups: Consider protecting the amino or hydroxyl group prior to the coupling reaction.
Debromination The carbon-bromine bond can be reductively cleaved under certain conditions, especially with palladium catalysts and a hydrogen source (which can be inadvertently generated in some reactions).[9][11]1. Choose the Right Catalyst/Ligand System: Some ligand systems are more prone to promoting reductive dehalogenation. Screen different palladium catalysts and ligands. 2. Avoid Hydrogen Sources: Ensure that no unintended hydrogen sources are present in the reaction.
Incompatible Base Strong bases can deprotonate the phenolic hydroxyl group, making the ring more electron-rich and thus more susceptible to oxidation.1. Use a Milder Base: If possible, use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. 2. Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently.

Experimental Workflow: Inert Atmosphere Setup

InertAtmosphere cluster_setup Setup cluster_procedure Procedure Flask Reaction Flask with Reagents Manifold Schlenk Line/Dual Manifold Flask->Manifold InertGas Inert Gas Source (Ar/N2) Manifold->InertGas Gas Inlet Vacuum Vacuum Pump Manifold->Vacuum Vacuum Inlet Bubbler Oil Bubbler Manifold->Bubbler Gas Outlet Evacuate 1. Evacuate Flask InertGas->Manifold Vacuum->Manifold Backfill 2. Backfill with Inert Gas Repeat 3. Repeat 3x PositivePressure 4. Maintain Positive Pressure

Caption: Workflow for setting up a reaction under an inert atmosphere.

Issue 2: Unwanted Side Reactions Involving the Amino or Hydroxyl Group

Symptoms:

  • Formation of N-alkylated, N-acylated, O-alkylated, or O-acylated byproducts.

  • Difficulty in isolating the desired product due to a complex reaction mixture.

Potential Causes & Solutions:

The nucleophilic nature of the amino and hydroxyl groups can lead to undesired side reactions with electrophilic reagents or intermediates.

Protecting Group Strategy:

A robust solution is to temporarily "block" or "protect" these functional groups. The choice of protecting group is critical and should be based on its stability to the reaction conditions and the ease of its removal (deprotection) afterward.[12][13]

Functional Group Common Protecting Groups Protection Conditions Deprotection Conditions
Amino Group tert-Butoxycarbonyl (Boc)Boc₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)
Carbobenzyloxy (Cbz)Cbz-Cl, baseCatalytic hydrogenolysis (H₂, Pd/C)
Hydroxyl Group Silyl Ethers (e.g., TBDMS, TIPS)Silyl chloride, base (e.g., imidazole)Fluoride source (e.g., TBAF)
Benzyl Ether (Bn)Benzyl bromide, base (e.g., NaH, K₂CO₃)Catalytic hydrogenolysis (H₂, Pd/C)

Logical Flow for Employing Protecting Groups:

ProtectingGroups Start 2-Amino-4-bromo- 5-fluorophenol Protect Protect Amino and/or Hydroxyl Group(s) Start->Protect Reaction Desired Reaction (e.g., Cross-Coupling) Protect->Reaction Deprotect Remove Protecting Group(s) Reaction->Deprotect Final Final Product Deprotect->Final

Caption: Decision-making workflow for using protecting groups.

Detailed Protocol: Boc Protection of the Amino Group

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base like triethylamine (TEA) (1.2 eq).

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected compound.

Issue 3: Decomposition During Work-up and Purification

Symptoms:

  • The product appears clean by crude NMR, but decomposes during column chromatography.

  • Streaking on the silica gel column and the appearance of colored bands.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Acidic Silica Gel Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds, particularly those with basic amino groups.1. Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a non-polar base like triethylamine (~1% v/v). 2. Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column.
Prolonged Exposure to Air and Light During work-up and purification, the compound is exposed to the atmosphere, which can lead to oxidation.1. Work Quickly: Minimize the time the compound is exposed to air. 2. Protect from Light: Cover the separatory funnel and chromatography column with aluminum foil. 3. Use an Antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the eluent can help prevent oxidation.

Conclusion

Successfully utilizing this compound in synthesis requires a proactive approach to prevent its degradation. By understanding its inherent instabilities and implementing the strategies outlined in this guide—such as maintaining an inert atmosphere, carefully controlling pH, and employing protecting groups when necessary—researchers can significantly improve reaction outcomes and ensure the synthesis of high-purity target molecules.

References

Technical Support Center: Purification of Crude 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 2-Amino-4-bromo-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you achieve the desired purity and yield in your experiments.

Introduction: The Challenge of Purifying this compound

This compound is a substituted aromatic amine and phenol, making it susceptible to oxidation and presenting unique purification challenges. Its polarity, conferred by the amino and hydroxyl groups, combined with the halogen substituents, requires careful selection of purification techniques to effectively remove starting materials, byproducts, and degradation products. This guide will walk you through the most common and effective purification strategies: recrystallization, column chromatography, and acid-base extraction.

Part 1: Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing potential causes and actionable solutions.

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid organic compounds. Success hinges on the appropriate choice of solvent and proper technique.

Q1: My crude this compound is not dissolving in the chosen solvent, even at boiling temperatures.

  • Possible Cause 1: Inappropriate Solvent. The polarity of the solvent may not be suitable for dissolving the compound.

    • Solution: this compound has both polar (amino, hydroxyl) and non-polar (brominated, fluorinated benzene ring) characteristics. A single solvent may not be effective. Consider a mixed solvent system. Good starting points for solvent screening include ethanol, methanol, water, or mixtures like ethanol/water or ethyl acetate/hexanes. For a related compound, 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester, recrystallization from anhydrous ethanol has been reported to be effective[1].

  • Possible Cause 2: Insufficient Solvent. You may not be using enough solvent.

    • Solution: Add the hot solvent in small portions to your crude material while heating and stirring. Allow time for dissolution after each addition. Be mindful not to add a large excess, as this will reduce your recovery.

Q2: My product is "oiling out" instead of forming crystals as the solution cools.

  • Possible Cause 1: High Impurity Level. A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

    • Solution: Consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove gross impurities before recrystallization.

  • Possible Cause 2: Solution is Supersaturated. The compound is coming out of solution too quickly at a temperature above its melting point in the solvent mixture.

    • Solution: Reheat the solution and add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Seeding the solution with a pure crystal can also encourage proper crystal lattice formation.

Q3: No crystals are forming even after the solution has cooled to room temperature and in an ice bath.

  • Possible Cause: Solution is not sufficiently saturated. Too much solvent was used.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of your compound. Be cautious not to evaporate too much. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.

Q4: The purified crystals are still colored (e.g., pink, brown, or gray).

  • Possible Cause: Oxidation of the aminophenol. Aminophenols are prone to air oxidation, which forms highly colored quinone-imine type impurities.

    • Solution 1: Use of Activated Charcoal. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of your crude material). Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.

    • Solution 2: Work under an inert atmosphere. To prevent further oxidation, conduct the recrystallization under a nitrogen or argon atmosphere.

    • Solution 3: Addition of a reducing agent. In some cases, a small amount of a reducing agent like sodium dithionite can be added during the workup or recrystallization to reduce colored oxidized species.

Column Chromatography Troubleshooting

Flash column chromatography is a powerful technique for separating compounds with different polarities. For aminophenols, special considerations are needed to achieve good separation.

Q1: My compound is streaking or tailing badly on the TLC plate and the column.

  • Possible Cause: Strong interaction with acidic silica gel. The basic amino group in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and sometimes irreversible adsorption.

    • Solution 1: Add a basic modifier to the eluent. Incorporating a small amount of a volatile base like triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 10% ammonia in methanol) into your mobile phase can neutralize the acidic sites on the silica gel, leading to much sharper peaks and better separation[2].

    • Solution 2: Use a different stationary phase. Consider using a less acidic stationary phase like basic or neutral alumina[2]. Alternatively, for very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) on an amine-functionalized silica column can be an effective strategy[3][4].

Q2: I'm having trouble finding a good solvent system to separate my product from a closely running impurity.

  • Possible Cause: Insufficient selectivity of the mobile phase.

    • Solution: Systematically screen different solvent systems. A good starting point for polar aromatic amines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane/methanol[2]. For this compound, a gradient of ethyl acetate in hexanes or a dichloromethane/methanol system would be a logical starting point. Develop the method on a TLC plate first to find a solvent system that gives your product an Rf value of around 0.2-0.4.

Q3: The product is not eluting from the column, even with a very polar solvent system.

  • Possible Cause: Irreversible adsorption to the silica gel. This can happen if the compound is very polar and basic.

    • Solution: In addition to adding a basic modifier as described in Q1, ensure you are not using an excessively polar solvent like pure methanol in large quantities, which can sometimes cause issues with silica gel. If the compound is still retained, you may need to switch to a reversed-phase chromatography setup (C18 silica) with a mobile phase of water and acetonitrile or methanol, possibly with a pH modifier like formic acid or ammonia.

Acid-Base Extraction Troubleshooting

This technique leverages the amphoteric nature of aminophenols to separate them from non-ionizable impurities.

Q1: I'm not getting a clean separation between the organic and aqueous layers.

  • Possible Cause: Emulsion formation. This is common when shaking two immiscible liquids, especially if surfactants or finely divided solids are present.

    • Solution:

      • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

      • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

      • Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

Q2: My product is not fully extracting into the aqueous acidic or basic layer.

  • Possible Cause 1: Incorrect pH. The pH of the aqueous layer may not be sufficiently acidic or basic to fully protonate the amine or deprotonate the phenol.

    • Solution: Use a pH meter or pH paper to verify that the aqueous layer is at the desired pH. For protonating the amine, a pH of ~2 (e.g., with 1M HCl) should be sufficient. For deprotonating the phenol, a pH of >12 (e.g., with 1M NaOH) is recommended.

  • Possible Cause 2: Insufficient mixing. The two phases may not have been in contact long enough for the equilibrium to be established.

    • Solution: Ensure thorough mixing of the two layers by inverting the separatory funnel multiple times. Allow sufficient time for the layers to separate before draining.

Q3: After neutralizing the aqueous extract, my product precipitates as an oil or a very fine solid that is difficult to filter.

  • Possible Cause: Supersaturation or rapid precipitation.

    • Solution:

      • Slow Neutralization: Add the acid or base for neutralization slowly and with good stirring.

      • Cooling: Perform the neutralization in an ice bath to control the exotherm and promote the formation of larger crystals.

      • Extraction: Instead of filtering, you can extract the precipitated product back into a fresh portion of an organic solvent like ethyl acetate or dichloromethane. Then, dry the organic layer and evaporate the solvent to recover your product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route. Common impurities in the synthesis of related aminophenols include:

  • Unreacted starting materials: Depending on the synthesis, this could include the corresponding nitrophenol or other precursors.

  • Isomeric byproducts: Incomplete regioselectivity during bromination or other substitution reactions can lead to isomeric aminophenols.

  • Over-halogenated or de-halogenated species: Side reactions can sometimes lead to the addition of extra halogen atoms or the loss of existing ones.

  • Oxidation products: As mentioned, aminophenols are prone to oxidation, leading to colored impurities.

  • Reagents from the workup: Residual acids, bases, or salts from the reaction workup.

Q2: How should I store purified this compound to prevent degradation?

A2: To minimize oxidation and degradation, store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon). Storage at low temperatures (e.g., in a refrigerator or freezer) is also recommended. The material should be kept dry.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are in significant amounts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Part 3: Experimental Protocols and Data

Protocol 1: Purification by Recrystallization

This protocol provides a general starting point. The optimal solvent system should be determined experimentally on a small scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Activated charcoal (optional)

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat to boiling while stirring to dissolve the solid.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

ParameterRecommended Starting Conditions
Solvent System Ethanol/Water, Ethyl Acetate/Hexanes
Decolorizing Agent Activated Charcoal (1-2% w/w)
Cooling Method Slow cooling to room temp, then ice bath
Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guide. The mobile phase should be optimized using TLC first.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents (e.g., hexanes, ethyl acetate, triethylamine)

  • Collection tubes

Methodology:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the solvent system to prevent tailing. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions. You may use a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate with 0.5% Triethylamine
Loading Method Wet loading in a minimal amount of solvent
Diagrams

Purification Workflow Decision Tree

PurificationWorkflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization acid_base Acid-Base Extraction start->acid_base High levels of non-polar impurities column_chrom Column Chromatography recrystallization->column_chrom Fails or Impure check_purity Check Purity (TLC, HPLC) recrystallization->check_purity Successful column_chrom->check_purity acid_base->recrystallization Product Precipitated pure_product Pure Product check_purity->column_chrom <98% Pure check_purity->pure_product >98% Pure RecrystallizationTroubleshooting node1 Problem No Crystals Form node2 Cause Too much solvent node1->node2 node3 Solution Boil off solvent Scratch flask Add seed crystal node2->node3 node4 Problem Oiling Out node5 Cause Cooling too fast High impurity level node4->node5 node6 Solution Reheat and add more solvent Cool slowly node5->node6 node7 Problem Colored Crystals node8 Cause Oxidation node7->node8 node9 Solution Use activated charcoal Work under inert gas node8->node9

References

Navigating the Synthesis of 2-Amino-4-bromo-5-fluorophenol: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-Amino-4-bromo-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding to identify and resolve common challenges in this multi-step synthesis, ensuring the highest purity and yield of your target compound.

I. Troubleshooting Guide: From Unexpected Colors to Impurity Peaks

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction mixture turned dark brown/black during the bromination step. What is causing this, and how can I prevent it?

Answer:

The development of a dark coloration during the bromination of an aminophenol is a common indicator of oxidation. The electron-rich aromatic ring of 2-amino-5-fluorophenol is susceptible to oxidation, especially in the presence of bromine, which can act as an oxidizing agent, and trace metal impurities. This oxidation leads to the formation of quinone-type byproducts, which are highly colored.

Causality and Prevention:

  • Mechanism of Oxidation: The phenolic hydroxyl group and the amino group both activate the ring towards electrophilic attack and also make it more susceptible to oxidation. The presence of an oxidizing agent can lead to the formation of a phenoxyl radical, which can then couple to form polymeric, colored impurities.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Control of Reaction Temperature: Perform the bromination at the lowest effective temperature to reduce the rate of oxidation side reactions.

    • Choice of Brominating Agent: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer greater selectivity and reduce the likelihood of oxidation compared to elemental bromine.

Question 2: I am observing multiple spots on my TLC plate after the reaction, and my final product purity by HPLC is low. What are the likely impurities, and how can I identify them?

Answer:

The presence of multiple impurities in the synthesis of this compound can arise from several sources, including incomplete reaction, over-bromination, and the formation of regioisomers. The directing effects of the substituents on the starting material (2-amino-5-fluorophenol) play a crucial role here.

Probable Impurities and Identification:

Potential Impurity Formation Mechanism Identification by Mass Spectrometry (Expected m/z) Identification by ¹H NMR (Key Signals)
Starting Material (2-Amino-5-fluorophenol) Incomplete reaction.127.12Absence of bromine isotope pattern. Signals corresponding to the unbrominated aromatic protons.
Dibrominated Isomers (e.g., 2-Amino-4,6-dibromo-5-fluorophenol) Over-bromination due to excess brominating agent or harsh reaction conditions.284.92 (with characteristic Br₂ isotope pattern)Fewer aromatic proton signals than the desired product.
Regioisomers (e.g., 2-Amino-6-bromo-5-fluorophenol) The hydroxyl and amino groups are ortho-, para-directing. While the 4-position is sterically favored, some substitution may occur at the 6-position.206.01 (with characteristic Br isotope pattern)Different chemical shifts and coupling patterns for the aromatic protons compared to the desired product.
Oxidation Byproducts (e.g., quinone-like structures) As discussed in Question 1.Variable, often higher molecular weights.Complex, broad signals in the aromatic region, or loss of distinct aromatic signals.

Analytical Workflow for Impurity Identification:

A combination of High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (LC-MS) is the most powerful tool for identifying and quantifying these impurities.

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis and handling of this compound.

Question 3: What is a reliable synthetic route for this compound?

Answer:

A common and logical synthetic pathway starts from 2-amino-5-fluorophenol. The key transformation is a regioselective electrophilic aromatic substitution (bromination).

Proposed Synthetic Workflow:

G cluster_0 Synthesis of this compound start Start: 2-Amino-5-fluorophenol step1 Dissolve in a suitable solvent (e.g., acetic acid, dichloromethane) start->step1 step2 Add brominating agent (e.g., Br₂, NBS) portion-wise at controlled temperature (e.g., 0-5 °C) step1->step2 step3 Reaction monitoring by TLC/HPLC step2->step3 step4 Quench reaction (e.g., with sodium thiosulfate solution) step3->step4 step5 Work-up and Extraction step4->step5 step6 Purification (Recrystallization or Column Chromatography) step5->step6 end_product Final Product: This compound step6->end_product

Caption: Proposed workflow for the synthesis of this compound.

Expert Insight: The choice of solvent and brominating agent is critical for controlling regioselectivity and minimizing side reactions. Acetic acid can serve as both a solvent and a catalyst, while chlorinated solvents are also commonly used.

Question 4: What are the best practices for purifying the crude this compound?

Answer:

The purification strategy depends on the impurity profile of your crude product.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline product. A suitable solvent system must be determined empirically, but mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexanes) are good starting points.

  • Column Chromatography: For complex mixtures with impurities of similar polarity to the product, silica gel column chromatography is recommended. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from its byproducts.

Self-Validation in Purification: The effectiveness of the purification should be confirmed by analytical techniques such as HPLC, which should show a significant increase in the purity of the main peak, and by ¹H NMR, which should show the disappearance of impurity signals.

Question 5: What are the key safety considerations when working with this compound and the reagents involved in its synthesis?

Answer:

Safety is paramount in any chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like bromine.

  • Reagent Handling:

    • Bromine (Br₂): Highly corrosive and toxic. Handle with extreme care in a fume hood.

    • Acids and Bases: Handle with care, and be prepared for neutralization in case of spills.

  • Product Handling: this compound is harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-fluorophenol (1.0 eq) in glacial acetic acid (10 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (2 volumes) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (10%) to quench the excess bromine.

  • Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry in a vacuum oven.

IV. Visualization of Troubleshooting Logic

The following decision tree can guide your troubleshooting process when encountering low yield or purity.

G cluster_impurities Impurity Profile cluster_solutions Potential Solutions start Low Yield or Purity check_tlc Analyze TLC/HPLC of crude product start->check_tlc dark_color Dark Coloration (Oxidation): - Use inert atmosphere - Degas solvents - Lower reaction temperature start->dark_color Dark Coloration Observed multiple_spots Multiple Spots/Peaks Present? check_tlc->multiple_spots major_sm Starting material is the major component? multiple_spots->major_sm Yes purification_issue Purification Issue: - Optimize recrystallization solvent system - Perform column chromatography multiple_spots->purification_issue No (Single major impurity) optimize_reaction Incomplete Reaction: - Increase reaction time - Increase temperature slightly - Check reagent purity major_sm->optimize_reaction Yes over_bromination Over-bromination or Isomers: - Decrease brominating agent stoichiometry - Slower addition of bromine - Use a milder brominating agent (NBS) major_sm->over_bromination No

Caption: A decision tree for troubleshooting common issues in the synthesis.

V. References

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). ¹H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3845129A - Purification of p-aminophenol. Retrieved from --INVALID-LINK--

Improving the solubility of 2-Amino-4-bromo-5-fluorophenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for improving the solubility of 2-Amino-4-bromo-5-fluorophenol in organic solvents. The content is structured in a practical question-and-answer format to directly address common experimental challenges, grounded in authoritative scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that dictate its solubility?

A1: Understanding the molecular structure is the first step in predicting and troubleshooting solubility. This compound (MW: ~206.01 g/mol ) is a substituted phenol with several key functional groups that create a mixed-polarity character.[1]

  • Polar Groups: The hydroxyl (-OH) and amino (-NH₂) groups are polar and capable of hydrogen bonding, both as donors and acceptors. These groups favor interactions with polar solvents (e.g., alcohols, DMSO).

  • Aromatic Ring & Halogens: The benzene ring, along with the bromo (-Br) and fluoro (-F) substituents, contributes to the molecule's non-polar character (lipophilicity).

  • Amphoteric Nature: The presence of a weakly acidic phenolic group and a weakly basic amino group means the molecule's ionization state is pH-dependent, a critical factor for solubility manipulation.

The computed XLogP3 value of 1.7 indicates a moderate degree of lipophilicity, suggesting that the molecule will not be highly soluble in extremely non-polar or extremely polar solvents without intervention.[1]

Q2: Before starting my experiment, how can I qualitatively predict which organic solvents might be a good starting point?

A2: The "like dissolves like" principle is your primary guide.[2][3] Given the mixed polarity of this compound, solvents with intermediate polarity or those capable of hydrogen bonding are excellent starting points.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)HighCan accept hydrogen bonds and have high dielectric constants, effectively solvating the polar groups.
Polar Protic (e.g., Methanol, Ethanol)Moderate to HighCan both donate and accept hydrogen bonds, interacting favorably with the -OH and -NH₂ groups.
Ethers (e.g., THF, Dioxane)ModerateOffer some polarity and can act as hydrogen bond acceptors.
Halogenated (e.g., DCM, Chloroform)Low to ModeratePrimarily interact via dipole-dipole forces; solubility will depend on overcoming the strong intermolecular forces (H-bonds) in the solid solute.
Non-polar (e.g., Hexane, Toluene)Very LowLack the ability to form hydrogen bonds or strong dipole interactions, making it difficult to break the crystal lattice of the solute.[3]
Q3: What are the essential safety precautions when handling this compound?

A3: As with any laboratory chemical, proper handling is paramount. Based on available safety data sheets (SDS), this compound should be treated with care.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[4] If inhaled or ingested, seek immediate medical attention.

Troubleshooting Common Solubility Issues

Q4: My compound won't dissolve in my chosen non-polar or moderately polar solvent system. What is my first troubleshooting step?

A4: The most direct and often effective initial step is to modify the temperature. For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[2][6] This is because the added thermal energy helps overcome the solute-solute interactions within the crystal lattice.[3]

Protocol 1: Temperature Variation for Solubility Enhancement

  • Setup: Prepare a suspension of the compound in the desired solvent in a sealed vial with a magnetic stir bar.

  • Heating: Place the vial on a stirrer hotplate and begin gentle heating and stirring. Increase the temperature in 5-10 °C increments.

  • Observation: Visually monitor the dissolution of the solid. Note the temperature at which complete dissolution occurs.

  • Equilibrium Cooling (Critical Step): Once dissolved, slowly cool the solution back to the target experimental temperature (e.g., room temperature). Observe if the compound remains in solution or precipitates. Supersaturation can occur, so slight agitation or scratching the vial's interior can help induce precipitation if the solution is unstable. This step validates whether the increased temperature achieved a stable solution at the working temperature or simply faster dissolution.

A recent review of organic solids found that solubility often increases exponentially with temperature, with a median "solubility doubling temperature" of approximately 20 °C.[7][8]

Q5: Heating isn't an option for my process, or the compound precipitates upon cooling. How can I use co-solvents to improve solubility?

A5: Co-solvency is a powerful technique where a second, miscible solvent (the co-solvent) is added to the primary solvent to increase the solubility of the solute.[9][10] The co-solvent works by altering the overall polarity of the solvent system to be more favorable for the solute.[11] For a compound like this compound in a non-polar solvent, a polar co-solvent like ethanol or DMSO can disrupt the non-polar solvent structure and provide the necessary hydrogen bonding interactions to solvate the solute.[12]

Workflow for Co-Solvent Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Prepare stock suspensions of the compound in the primary (poor) solvent B Select a panel of co-solvents (e.g., Methanol, IPA, Acetonitrile, DMSO) A->B C Add co-solvent to suspensions in small, incremental volumes (e.g., 1-5% v/v) B->C D Observe for dissolution at each increment (Vortex/Agitate and allow to settle) C->D E Identify the most effective co-solvents (those causing dissolution at lowest %v/v) D->E Proceed if dissolution is observed F Create a titration curve: Prepare multiple samples with varying co-solvent ratios (e.g., 1%, 2%, 5%, 10%, 20%) E->F G Quantify solubility at each ratio (e.g., using HPLC after filtration) F->G H Determine optimal co-solvent percentage for desired concentration G->H

Caption: Workflow for systematic co-solvent screening and optimization.

Q6: My compound has both an acidic (-OH) and a basic (-NH₂) group. Can I leverage this to dramatically improve solubility, especially for polar or aqueous systems?

A6: Absolutely. This is a prime candidate for solubility enhancement via salt formation. By reacting the acidic or basic functional group with a suitable counter-ion, you can form a salt which is often significantly more polar and, therefore, more soluble in polar solvents than the neutral parent molecule.[13][14]

  • To solubilize in a basic medium: The acidic phenol group can be deprotonated with a base (e.g., NaOH, KOH) to form a phenoxide salt.

  • To solubilize in an acidic medium: The basic amino group can be protonated with an acid (e.g., HCl, H₂SO₄) to form an ammonium salt.

Salt formation is one of the most effective and widely used strategies in the pharmaceutical industry to improve the solubility and dissolution rates of ionizable drugs.[14][15]

Protocol 2: Feasibility Study for Salt Formation

  • Acidic Salt Test:

    • Suspend a known amount of this compound in water or a polar organic solvent (e.g., ethanol).

    • Slowly add a 1M solution of a suitable acid (e.g., HCl) dropwise while stirring.

    • Observe for dissolution, which indicates the formation of the more soluble ammonium salt.

  • Basic Salt Test:

    • Perform the same suspension as above.

    • Slowly add a 1M solution of a suitable base (e.g., NaOH) dropwise.

    • Observe for dissolution, indicating the formation of the more soluble phenoxide salt.

  • pH Monitoring: Use a pH meter or pH paper to track the pH at which dissolution occurs. This helps in identifying the optimal pH range for maintaining solubility.

Logical Flow of Salt Formation for Solubility

G cluster_acid Acidic Pathway cluster_base Basic Pathway Start Start: Poorly soluble This compound Ionizable Is the target solvent polar/aqueous and is pH adjustment permissible? Start->Ionizable AddAcid Add Acid (e.g., HCl) Protonate Amino Group (-NH₂ → -NH₃⁺) Ionizable->AddAcid Yes, Acidic pH AddBase Add Base (e.g., NaOH) Deprotonate Phenol Group (-OH → -O⁻) Ionizable->AddBase Yes, Basic pH Stop Result: Salt formation is not a suitable strategy. Consider other methods (Co-solvency, etc.) Ionizable->Stop No SaltA Result: Formation of Soluble Ammonium Salt AddAcid->SaltA End Achieved: Stable, Soluble Solution SaltA->End SaltB Result: Formation of Soluble Phenoxide Salt AddBase->SaltB SaltB->End

Caption: Decision pathway for using pH modification to form soluble salts.

Q7: I need to improve solubility for an in vivo application, but the required solvents or pH adjustments are not biocompatible. Is there a more advanced chemical modification strategy?

A7: Yes. In such cases, a prodrug strategy is a highly effective, albeit more synthetically involved, approach. A prodrug is a bioreversible derivative of a parent drug molecule that is designed to overcome pharmaceutical challenges like poor solubility.[16][17]

For this compound, you could temporarily mask one of the polar functional groups with a promoiety. This promoiety would be designed to cleave in vivo (usually via enzymatic action) to release the active parent compound.[18]

  • To Increase Lipophilicity (for lipid-based formulations): You could esterify the phenolic hydroxyl group with a lipophilic carboxylic acid. This would mask the most acidic proton and remove a key hydrogen bonding site, increasing solubility in less polar media.

  • To Increase Aqueous Solubility: You could attach a highly polar, ionizable promoiety, such as a phosphate ester to the hydroxyl group or an amino acid to the amine. Phosphate esters are a highly successful prodrug strategy for enhancing aqueous solubility.[18]

This approach requires significant expertise in medicinal chemistry and should be considered a drug design strategy rather than a simple benchtop troubleshooting step.[16][19]

References

How to avoid protodebromination side reactions in Suzuki couplings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Protodebromination and Related Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize the Suzuki-Miyaura cross-coupling reaction. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting strategies to address one of the most common and frustrating side reactions: protodebromination and its close relative, protodeborylation. These pathways lead to the formation of a hydrodehalogenated byproduct, consuming starting material and reducing the yield of your desired compound.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reactions for success.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses the fundamental mechanisms behind the undesired side reactions.

Q1: What is protodebromination and how does it differ from protodeborylation?

Both are common side reactions in Suzuki couplings that result in the same unwanted byproduct: the replacement of a functional group on your aromatic ring with a hydrogen atom (Ar-X → Ar-H). However, they originate from different starting materials.

  • Protodebromination (or more generally, dehalogenation) is the reduction of the aryl halide (Ar-Br). The carbon-bromine bond is cleaved and replaced by a carbon-hydrogen bond.[1]

  • Protodeborylation is the protonolysis of the organoboron reagent (Ar'-B(OR)₂). The carbon-boron bond is broken and replaced by a carbon-hydrogen bond.[2]

Distinguishing between them is crucial for effective troubleshooting. Analyzing your crude reaction mixture for the presence of both the debrominated arene (from Ar-Br) and the deborylated arene (from Ar'-B(OR)₂) can help pinpoint the primary culprit.

Q2: What is the primary mechanism of protodebromination?

The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can happen in several ways, often through the interaction of the palladium complex with bases, solvents (like alcohols), or trace water.[1] Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride ligand instead of the desired aryl group from the boronic acid. This releases the undesired Ar-H product and regenerates the Pd(0) catalyst, which can continue to fuel this parasitic cycle.

Q3: Which substrates are most susceptible to these side reactions?

Certain substrates are inherently more prone to these side reactions:

  • Aryl Halides: The tendency for dehalogenation generally follows the reactivity of the halide: I > Br > Cl.[1] Electron-deficient aryl halides are particularly susceptible.[1]

  • Organoboron Reagents: Heteroaryl boronic acids, especially those containing basic nitrogen atoms (like 2-pyridine boronic acid), are notoriously unstable and prone to rapid protodeborylation.[2][3] Electron-deficient arylboronic acids can also be unstable.[4]

Q4: How do the reaction conditions influence which side reaction dominates?

If the desired cross-coupling is slow (due to sterically hindered substrates, a poorly optimized catalyst system, or low temperatures), the organoboron reagent may have more time to decompose via protodeborylation before it can participate in transmetalation.[5] Conversely, if the transmetalation step is fast but the final reductive elimination is slow, the Ar-Pd-R intermediate has a longer lifetime, increasing the chance of interception by a hydride source, leading to protodebromination.

Visualizing the Competing Pathways

To effectively troubleshoot, it is essential to visualize how the desired catalytic cycle competes with the parasitic side reactions.

Suzuki_vs_SideReactions cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_protodebromination Protodebromination Pathway cluster_protodeborylation Protodeborylation Pathway Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr Transmetalation (+ Ar'-B(OR)₂ + Base) ArH_Product Ar-H (Byproduct) ArPdBr->ArH_Product Reductive Elimination ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product PdH Pd-H Source (Base, H₂O, Solvent) PdH->ArPdBr  Hydride  Interception Boronic Ar'-B(OR)₂ ArH_Prime_Product Ar'-H (Byproduct) Boronic->ArH_Prime_Product Protonolysis ProtonSource Proton Source (H₂O, Acid/Base) ProtonSource->Boronic

Caption: Competing reaction pathways in Suzuki-Miyaura couplings.

Troubleshooting Guide: From Problem to Solution

This section is formatted to address specific issues you might encounter in the lab.

Q: My LC-MS shows a major byproduct corresponding to my debrominated starting material (Ar-H). What is the most likely cause and how do I fix it?

A: This strongly suggests that protodebromination is the dominant side reaction. The core issue is that the rate of the desired catalytic cycle is not effectively outcompeting the parasitic Pd-H pathway.

Initial Diagnostic Steps:

  • Confirm Reagent Purity: Ensure your solvent is anhydrous and your base is pure. Alcohols and even some amine bases can act as hydride sources.

  • Inert Atmosphere: Confirm your reaction was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and the formation of Pd(II) species that can promote side reactions.

Primary Optimization Strategies:

  • Ligand Choice: Your ligand is the most powerful tool to control the outcome. The goal is to accelerate the final reductive elimination step.

    • Switch to Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or other Buchwald-type biarylphosphine ligands are the industry standard for suppressing protodebromination.[1][6] Their steric bulk promotes the reductive elimination of the two bulky aryl groups over the elimination of the small hydride ligand.

    • Consider NHC Ligands: N-Heterocyclic Carbene (NHC) ligands are also highly effective, particularly for challenging or electron-deficient substrates.[6]

  • Base Selection: The base is required to activate the boronic acid, but overly strong or nucleophilic bases can promote the formation of Pd-H species.[7]

    • Use Weaker Inorganic Bases: Switch from strong bases like NaOH or other hydroxides to milder options. Potassium phosphate (K₃PO₄) is often an excellent choice.[1][7] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also effective alternatives.[1]

    • Avoid Amine Bases: Unless specifically required by the protocol, avoid amine bases like triethylamine, which can be a source of hydrides.

  • Temperature Adjustment:

    • Lower the Temperature: High temperatures can sometimes accelerate side reactions more than the desired coupling. Try running the reaction at a lower temperature for a longer period to improve selectivity.[6]

    • Carefully Increase Temperature: Paradoxically, if the main reaction is extremely sluggish (e.g., due to a very unreactive aryl chloride), a careful increase in temperature might be necessary to push the productive reaction forward, helping it outpace the side reaction.[1][8]

Table 1: Ligand Selection Guide for Suppressing Protodebromination
Ligand Class Examples
Biarylphosphines SPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) IPr, SIMes (often in PEPPSI pre-catalysts)
Dialkylphosphines Tri-tert-butylphosphine, Tricyclohexylphosphine (PCy₃)

Q: I suspect my boronic acid/ester is decomposing before it even couples. How can I confirm this and what should I do?

A: This is a classic case of protodeborylation. This is especially common with heteroaryl boronic acids.[2]

Primary Optimization Strategies:

  • Use a More Stable Boron Reagent:

    • Switch to Boronic Esters: Pinacol esters are generally more stable than their corresponding boronic acids.

    • Employ "Slow-Release" Reagents: For notoriously unstable boronic acids (like 2-pyridyl), using N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates (BF₃K salts) is a highly effective strategy.[2][9] These reagents slowly release the boronic acid into the reaction medium under the basic conditions, keeping its standing concentration low and minimizing decomposition.[2]

  • Modify Reaction Conditions:

    • Choose a Milder Base: Strong bases, especially hydroxides, can directly catalyze protodeborylation. Using milder bases like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) can be beneficial.

    • Minimize Water: While Suzuki couplings often require some water, excess water can accelerate the hydrolysis and subsequent protonolysis of the boron reagent.[1] Try reducing the amount of water or using a co-solvent system like THF/water or Dioxane/water.[10]

| Table 2: Base Selection Guide to Minimize Side Reactions | | | :--- | :--- | :--- | | Base | Typical Conditions | Notes | | K₃PO₄ | THF/H₂O or Dioxane/H₂O | An excellent, versatile, and mild base. Often the first choice when trying to suppress both protodebromination and protodeborylation.[1] | | Cs₂CO₃ / K₂CO₃ | Dioxane/H₂O or Toluene/H₂O | Common and effective mild bases. Good alternatives to K₃PO₄.[1] | | KF | Anhydrous THF or Dioxane | A very mild, non-nucleophilic base. Particularly useful for substrates with base-sensitive functional groups (like esters) and can help suppress protodeborylation.[11] | | Organic Bases (e.g., Et₃N) | Varies | Generally avoided as they can be a source of hydrides, leading to protodebromination. | | Strong Hydroxides (e.g., NaOH) | Varies | Often too harsh. Can accelerate both protodebromination and protodeborylation. Use with caution and only if other bases fail.[7][12] |

Experimental Workflow & Protocols

Adhering to a robust experimental workflow is critical for reproducibility and minimizing side reactions.

Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Inert Atmosphere Setup cluster_addition 3. Reagent Addition cluster_reaction 4. Reaction & Monitoring a Use high-purity aryl bromide. Use stable boronic ester (e.g., Bpin, MIDA). Use anhydrous solvents. b Assemble glassware (Schlenk flask). Purge with Ar/N₂ for 15-20 min. Degas solvent via sparging or 3x Freeze-Pump-Thaw cycles. a->b c Add solids first under positive Ar pressure: Aryl Bromide, Boron Reagent, Base, Catalyst/Ligand. Add degassed solvent via syringe. b->c d Heat to the lowest effective temperature (e.g., 60-80 °C). Monitor progress by TLC or LC-MS every 1-2 hours. Avoid unnecessarily long reaction times. c->d

Caption: Recommended experimental workflow to minimize side reactions.[13]

Protocol: Robust Suzuki Coupling for Challenging Substrates

This protocol incorporates best practices to minimize protodebromination.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid Pinacol Ester (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, ground to a fine powder, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane) and Degassed Water (e.g., 10:1 ratio)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid pinacol ester, and finely ground K₃PO₄.

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed anhydrous toluene, followed by the degassed water, via syringe.

  • Degassing (Optional but Recommended): For maximum air removal, bubble argon through the stirred solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Once the starting material is consumed or the reaction stalls, proceed to workup.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

Technical Support Center: Managing Thermal Degradation of Halogenated Phenols in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling halogenated phenols in high-temperature applications. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the thermal stability of these compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate degradation and optimize your reaction outcomes.

Section 1: Understanding the Challenge: The "Why" Behind Thermal Degradation

Halogenated phenols are a cornerstone in synthetic chemistry, valued for their role as versatile intermediates and building blocks. However, their utility is often shadowed by their propensity to degrade under thermal stress. This degradation is not a simple decomposition but a complex web of reactions that can lead to reduced yield, formation of hazardous byproducts, and compromised product purity.

At elevated temperatures, the carbon-halogen bond and the phenolic ring system become susceptible to a variety of reactions, including:

  • Dehalogenation: The cleavage of the carbon-halogen bond, often leading to the formation of less halogenated or non-halogenated phenols and other aromatic compounds. The likelihood of dehalogenation is influenced by the type of halogen, with the trend for oxidative dehalogenation being F > Cl > Br > I, which correlates with the electronegativity of the halogens.[1][2][3]

  • Dimerization and Polymerization: Phenolic radicals, formed through homolytic cleavage, can couple to form dimers and higher-order polymers. These are often insoluble and can complicate purification.

  • Ring Opening and Fragmentation: Under harsh conditions, the aromatic ring itself can cleave, leading to a complex mixture of smaller, often volatile, organic compounds.

  • Formation of Toxic Byproducts: A significant concern is the potential for forming polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), especially from chlorinated phenols at temperatures between 300 to 450°C, often catalyzed by metals like copper.[4][5][6]

The specific degradation pathway is highly dependent on the reaction conditions, including temperature, pressure, solvent, presence of catalysts, and the specific halogen and its position on the phenolic ring.[7][8]

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise when working with halogenated phenols at high temperatures.

Q1: At what temperature should I start to worry about the degradation of my halogenated phenol?

A1: There is no single "danger zone" temperature, as the thermal stability of a halogenated phenol is highly structure-dependent. Key factors include:

  • The nature of the halogen: Bromo- and iodo-phenols are generally less thermally stable than their chloro- and fluoro- counterparts.

  • The position of the halogen: Halogens in the ortho position can sometimes influence reactivity differently than those in meta or para positions due to steric and electronic effects.

  • The presence of other substituents: Electron-withdrawing or -donating groups on the ring can significantly alter the molecule's stability.

Recommendation: As a starting point, it's prudent to be cautious when reaction temperatures exceed 150°C. However, for some sensitive substrates, degradation can occur at lower temperatures. It is always best to perform a preliminary thermal stability test on a small scale.

Q2: I'm seeing a lot of tar-like material in my reaction. What is it and how can I prevent it?

A2: The formation of tar or insoluble polymeric material is a common sign of thermal degradation. This is often the result of radical-mediated polymerization of the phenol.

To mitigate this:

  • Lower the reaction temperature: This is the most direct way to reduce the rate of degradation.

  • Use a radical scavenger: Additives like butylated hydroxytoluene (BHT) or TEMPO can intercept radical intermediates and inhibit polymerization.

  • Degas your solvent: The presence of oxygen can promote oxidative coupling and polymerization. Degassing the solvent with an inert gas (e.g., nitrogen or argon) can help.

Q3: My reaction yield is consistently low, and I suspect degradation. How can I confirm this?

A3: To confirm degradation, you need to analyze your reaction mixture for byproducts.

  • Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying and quantifying degradation products.[9] Thin-layer chromatography (TLC) can also provide a quick qualitative assessment.[10]

  • Control Experiment: Run a control experiment where you heat your halogenated phenol in the reaction solvent without other reagents. This will help you isolate the effect of temperature on your starting material.

Q4: Can the choice of solvent affect the thermal stability of my halogenated phenol?

A4: Absolutely. The solvent can play a significant role.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are common in high-temperature reactions but can sometimes promote nucleophilic aromatic substitution, leading to dehalogenation.

  • Non-polar Solvents: High-boiling non-polar solvents like toluene or xylenes are often a better choice to minimize side reactions. The polarity of the solvent can influence the course of halogenation reactions as well.[11][12]

Q5: Are there any catalysts I should avoid when working with halogenated phenols at high temperatures?

A5: Yes. Certain metals, particularly copper, can catalyze the formation of dioxins from chlorinated phenols.[4] If your reaction involves metal catalysis, be mindful of potential side reactions. Palladium-based catalysts, while often used for cross-coupling reactions, can also promote dehalogenation under certain conditions.

Section 3: Troubleshooting Guides

This section provides structured troubleshooting for common problems encountered during high-temperature reactions with halogenated phenols.

Guide 1: Problem - Unexpected Dehalogenation
  • Symptom: Your final product is missing one or more halogen atoms, or you observe the formation of non-halogenated phenol.

  • Primary Cause: The carbon-halogen bond is breaking under the reaction conditions.

Troubleshooting Workflow:

References

Technical Support Center: Scaling Up Laboratory Synthesis of 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-4-bromo-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate.

I. Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most plausible and scalable synthetic route proceeds via the nitration of a suitable fluorophenol precursor, followed by reduction of the nitro group. An alternative approach involves the direct bromination of an aminofluorophenol. This guide will focus on a proposed two-step synthesis starting from 3-fluoro-4-bromophenol, as it offers a logical pathway to the desired isomer.

Proposed Synthetic Pathway:

Synthetic_Pathway A 3-Fluoro-4-bromophenol B 4-Bromo-5-fluoro-2-nitrophenol A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis of this compound.

II. Detailed Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical principles and analogous transformations. Researchers should conduct small-scale trials and thorough risk assessments before scaling up.

Step 1: Synthesis of 4-Bromo-5-fluoro-2-nitrophenol

Principle: This step involves the electrophilic nitration of 3-fluoro-4-bromophenol. The directing effects of the hydroxyl (-OH) and fluoro (-F) groups, along with the bromo (-Br) substituent, favor the introduction of the nitro group at the C2 position. Careful temperature control is crucial to minimize side reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
3-Fluoro-4-bromophenol190.9910.0 g0.052
Sulfuric Acid (98%)98.0850 mL-
Nitric Acid (70%)63.013.6 mL0.057
Dichloromethane84.93100 mL-
Deionized Water18.02As needed-
Saturated Sodium Bicarbonate84.01As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-fluoro-4-bromophenol (10.0 g, 0.052 mol) and dichloromethane (50 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (50 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Nitration: Add nitric acid (3.6 mL, 0.057 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice (200 g) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-bromo-5-fluoro-2-nitrophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Step 2: Synthesis of this compound

Principle: This step involves the reduction of the nitro group in 4-bromo-5-fluoro-2-nitrophenol to an amino group. Common methods include catalytic hydrogenation or the use of a metal in acidic conditions (Béchamp reduction). The choice of method may depend on the scale and available equipment.

Method A: Reduction with Iron in Acidic Medium

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g of nitro compound)Moles
4-Bromo-5-fluoro-2-nitrophenol235.9910.0 g0.042
Iron powder (<100 mesh)55.8514.1 g0.253
Hydrochloric Acid (37%)36.461.0 mL-
Ethanol46.07100 mL-
Deionized Water18.0225 mL-
Sodium Bicarbonate84.01As needed-
Ethyl Acetate88.11As needed-
Celite®-As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-5-fluoro-2-nitrophenol (10.0 g, 0.042 mol), ethanol (100 mL), and deionized water (25 mL).

  • Addition of Reagents: Add iron powder (14.1 g, 0.253 mol) and concentrated hydrochloric acid (1.0 mL).

  • Heating: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentration: Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Work-up: To the remaining aqueous residue, add ethyl acetate and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

III. Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis and scale-up of this compound.

Troubleshooting cluster_nitration Step 1: Nitration Issues cluster_reduction Step 2: Reduction Issues N1 Low Conversion N1_S1 Insufficient nitrating agent N1->N1_S1 N1_S2 Reaction temperature too low N1->N1_S2 N1_S3 Short reaction time N1->N1_S3 N2 Formation of Multiple Products (Di-nitration, oxidation) N2_S1 Reaction temperature too high N2->N2_S1 N2_S2 Excess nitrating agent N2->N2_S2 N2_S3 Slow heat dissipation on scale-up N2->N2_S3 R1 Incomplete Reduction R1_S1 Inactive catalyst (H₂/Pd-C) R1->R1_S1 R1_S2 Insufficient reducing agent (Fe) R1->R1_S2 R1_S3 Poor solubility of nitro compound R1->R1_S3 R2 Formation of Side Products (e.g., azo, azoxy compounds) R2_S1 Reaction temperature too high R2->R2_S1 R2_S2 Incorrect pH during work-up R2->R2_S2 R2_S3 Air oxidation of the product R2->R2_S3

Monitoring reaction progress of 2-Amino-4-bromo-5-fluorophenol via TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis and reactions involving 2-Amino-4-bromo-5-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our goal is to equip you with the expertise to confidently navigate the nuances of monitoring this halogenated aromatic amine.

I. Understanding the Analyte: this compound

Before delving into analytical troubleshooting, it's crucial to understand the physicochemical properties of our molecule of interest. This compound is a polar aromatic compound containing acidic (phenolic -OH) and basic (amino -NH2) functional groups, along with electron-withdrawing halogen substituents (Br and F). These features dictate its behavior on both TLC plates and LC columns.

Key Properties:

PropertyValueSource
Molecular Formula C6H5BrFNO--INVALID-LINK--[1]
Molecular Weight 206.01 g/mol --INVALID-LINK--[1]
Exact Mass 204.95385 Da--INVALID-LINK--[1]
Physical Form Solid, powder, or crystals--INVALID-LINK--[2]
CAS Number 1016234-89-1--INVALID-LINK--[2]

II. Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable, rapid technique for monitoring reaction progress.[3][4] However, the unique properties of this compound can present challenges.

Frequently Asked Questions (FAQs) - TLC

Q1: My spots are streaking or elongated. What's the cause and solution?

A1: Streaking is a common issue, often indicating that the sample is overloaded on the TLC plate.[5][6] The polarity of your compound, which contains both an acidic phenol and a basic amine, can also lead to strong interactions with the silica gel stationary phase.

  • Troubleshooting Steps:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting.

    • Modify the Mobile Phase:

      • For interactions with the acidic silica, add a small amount (0.1–2.0%) of a basic modifier like triethylamine or a 1-10% solution of ammonia in methanol to your eluent.[5]

      • Conversely, if basic impurities are causing issues, adding a small amount of acetic or formic acid (0.1–2.0%) can help.[5]

    • Consider Reversed-Phase TLC: For highly polar compounds that streak on normal-phase silica, a C18-functionalized plate (reversed-phase) might provide better separation.[5]

Q2: My spots are stuck on the baseline or have a very low Rf value. How can I get them to move?

A2: This indicates that your mobile phase (eluent) is not polar enough to move the highly polar this compound off the polar silica gel baseline.[5][7]

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For instance, if you are using a 20% ethyl acetate in hexane mixture, try increasing it to 30% or 40%.[3]

    • Change to a More Polar Solvent System: Switch to a more potent polar solvent. Good options for very polar compounds include solvent systems containing methanol, such as 5-10% methanol in dichloromethane.[8][9] A mixture of ethyl acetate, butanol, acetic acid, and water can also be effective for highly polar compounds.[9]

Q3: I can't see any spots on my TLC plate after development. What should I do?

A3: This can happen for several reasons, from the sample concentration to the visualization method.

  • Troubleshooting Steps:

    • Check UV Visualization: this compound, being an aromatic compound, should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent plate.[10][11] If not, the concentration may be too low.

    • Increase Sample Concentration: Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[5][6]

    • Use a Chemical Stain: If the compound is not UV-active or at a very low concentration, a chemical stain is necessary.

      • Ninhydrin: Excellent for detecting the primary amine group, typically producing a purple or pink spot upon heating.[11][12]

      • Ferric Chloride: A good choice for visualizing the phenolic hydroxyl group, often yielding a colored spot.[11][13]

      • Potassium Permanganate (KMnO4): A general oxidative stain that works well for many organic compounds, appearing as a yellow-brown spot on a purple background.[14]

Systematic TLC Workflow for Reaction Monitoring

LCMS_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_signal Signal Issues Start LC-MS Problem Observed PeakTailing Peak Tailing? Start->PeakTailing PeakSplitting Peak Splitting? Start->PeakSplitting NoSignal No or Weak Signal? Start->NoSignal HighBackground High Background Noise? Start->HighBackground Sol1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) PeakTailing->Sol1 Sol2 Check for Dead Volume (Fittings, Tubing) PeakTailing->Sol2 Sol3 Reduce Sample Load PeakTailing->Sol3 Sol4 Check Injection Solvent (Ensure it's weaker than mobile phase) PeakSplitting->Sol4 Sol5 Flush or Replace Column (Possible contamination/void) PeakSplitting->Sol5 Sol6 Check Ionization Mode (Try both positive and negative) NoSignal->Sol6 Sol7 Confirm MS Parameters (Source temperature, voltages) NoSignal->Sol7 Sol8 Clean Ion Source NoSignal->Sol8 Sol9 Use High-Purity Solvents HighBackground->Sol9 Sol10 Check for Contamination (Mobile phase, vials, system) HighBackground->Sol10 Sol11 Use a Divert Valve (Divert solvent front/end of gradient) HighBackground->Sol11

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Scientific Discovery

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is the very foundation of its function, efficacy, and safety. Positional isomers—molecules sharing an identical formula but differing in the placement of substituents on a core scaffold—can exhibit dramatically different biological activities and physical properties.[1][2] The compound 2-Amino-4-bromo-5-fluorophenol is a substituted aromatic ring, a common motif in medicinal chemistry. A synthetic batch intended to produce this specific molecule could easily contain closely related isomers, making unambiguous structural verification an indispensable step in the research and development pipeline.

This guide provides an in-depth, multi-faceted analytical strategy for confirming the structure of this compound and distinguishing it from its plausible positional isomers. We will move beyond simple data reporting to explain the causal logic behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.

The Challenge: Identifying the Correct Arrangement

The target molecule, this compound, has the molecular formula C₆H₅BrFNO.[3][4] The challenge lies in confirming that the amino (-NH₂), bromo (-Br), fluoro (-F), and hydroxyl (-OH) groups are in the correct 2, 4, 5, and 1 positions, respectively. A synthetic route could potentially yield other isomers. For this guide, we will compare our target compound against three representative, structurally similar isomers.

Caption: Target molecule and key positional isomers.

A Multi-Pronged Analytical Approach

No single technique can provide absolute certainty without corroborating evidence. Our strategy integrates Mass Spectrometry for formula confirmation with a suite of Nuclear Magnetic Resonance (NMR) experiments to map atomic connectivity. For ultimate confirmation, X-ray Crystallography provides an undeniable picture of the molecular structure.

workflow cluster_nmr NMR Analysis Suite Sample Unknown Sample Batch MS Mass Spectrometry (MS) Sample->MS Confirm Formula & Br presence NMR NMR Spectroscopy MS->NMR Formula Validated H1_NMR 1D: ¹H NMR Xray X-ray Crystallography Conclusion Structure Confirmed / Identified Xray->Conclusion Absolute Confirmation C13_NMR 1D: ¹³C NMR H1_NMR->C13_NMR Progressive Elucidation F19_NMR 1D: ¹⁹F NMR C13_NMR->F19_NMR Progressive Elucidation TwoD_NMR 2D: COSY, HSQC, HMBC F19_NMR->TwoD_NMR Progressive Elucidation TwoD_NMR->Xray Structure Proposed, Ambiguity Remains? TwoD_NMR->Conclusion Structure Unambiguous

Caption: Logical workflow for structural elucidation.

Mass Spectrometry (MS): The First Gatekeeper

Expertise & Experience: Before delving into complex structural analysis, we must first confirm the fundamental properties: molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this. Its primary role is to validate that the compound has the correct molecular formula, C₆H₅BrFNO.

A key diagnostic feature for any bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in two mass peaks in the spectrum for any bromine-containing fragment: the molecular ion (M) peak and an "M+2" peak of almost identical intensity.[5] The presence of this 1:1 isotopic pattern is a definitive indicator of a monobrominated compound.

Trustworthiness: Observing the correct high-resolution mass (204.95385 Da for the ⁷⁹Br isotopologue) and the characteristic M/M+2 pattern provides high confidence that the sample contains a compound with the expected elemental formula.[3] While MS confirms what atoms are present, it typically cannot, by itself, confirm how they are arranged. Fragmentation patterns can offer clues, as the proximity of functional groups can influence how the molecule breaks apart.[6][7] For instance, ortho-positioned groups can sometimes lead to unique fragmentation pathways compared to their meta or para counterparts.[7] However, interpreting these patterns for complex, multifunctionalized rings can be ambiguous.

FeatureExpected Observation for C₆H₅BrFNOPurpose
HRMS (ESI+) [M+H]⁺ at m/z 205.9611Confirms Molecular Formula
Isotopic Pattern Peaks at m/z ~206 and ~208 with ~1:1 intensityConfirms presence of one Bromine atom
Fragmentation Potential loss of CO, HBr, or other fragmentsProvides supplementary structural clues

Nuclear Magnetic Resonance (NMR): Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for differentiating isomers in solution.[1][8] By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular puzzle atom by atom. The key lies in analyzing chemical shifts (peak positions), signal multiplicity (splitting patterns), and coupling constants (the distance between peaks in a multiplet).

¹H NMR: The Proton Landscape

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) provides a direct window into the substitution pattern.[1][9] The number of signals corresponds to the number of chemically non-equivalent protons, while their splitting patterns reveal adjacent nuclei (H or F).

  • Target Molecule (this compound): This structure possesses two aromatic protons at the C3 and C6 positions.

    • H3: This proton is ortho to the -NH₂ group and meta to the -F atom. It should appear as a doublet due to coupling with the fluorine atom (⁴JHF, typically 2-4 Hz).

    • H6: This proton is ortho to the -F atom and meta to the -Br atom. It will appear as a doublet due to a stronger coupling with the fluorine atom (³JHF, typically 6-10 Hz).

  • Isomer 1 (2-Amino-5-bromo-4-fluorophenol): Also has two aromatic protons (at C3 and C6). However, the relative positions of H and F are different, leading to different coupling constants and chemical shifts. H6 is now para to the fluorine, resulting in a smaller coupling constant.

  • Isomers 2 & 3: These isomers would exhibit different numbers of signals and unique splitting patterns based on their distinct symmetries and proton environments.

¹⁹F NMR: The Fluorine Probe

Given the presence of fluorine, ¹⁹F NMR is an exceptionally diagnostic experiment.[10] Fluorine has a wide chemical shift range, making its signal highly sensitive to the local electronic environment.[11] Furthermore, its coupling to nearby protons provides definitive proof of its location.

  • Target Molecule: The ¹⁹F NMR spectrum will show a single resonance. This signal will be split by the two aromatic protons. It will appear as a doublet of doublets, with coupling constants corresponding to the ³JFH6 (larger, ~6-10 Hz) and ⁴JFH3 (smaller, ~2-4 Hz) interactions. This specific pattern is a powerful fingerprint for the target structure.

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments.[2][12] Due to the lack of symmetry in the target molecule and its isomers, we expect to see six distinct signals for the aromatic carbons (typically 110-160 ppm).[9][13] The most valuable information comes from the carbon-fluorine couplings (JCF).

  • Key Diagnostic Feature: The carbon directly bonded to the fluorine (C5 in the target) will appear as a large doublet with a ¹JCF coupling constant typically in the range of 230-260 Hz. The ortho carbons (C4 and C6) will show smaller doublet splittings (²JCF, ~20-30 Hz), and the meta carbon (C1 and C3) will exhibit even smaller couplings (³JCF, ~5-10 Hz). Mapping these C-F couplings across the aromatic region is a robust method for confirming the fluorine's position.

2D NMR (HMBC): The Definitive Connector

When 1D spectra are complex, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the final word on connectivity. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

  • Self-Validating System: For our target molecule, we can predict key correlations that, if observed, validate the structure. For example, the proton at C6 (H6) should show a correlation to the carbon bonded to fluorine (C5) and the carbon bonded to bromine (C4). The proton at C3 (H3) should show correlations to the carbon bonded to the hydroxyl group (C1) and the amino group (C2), as well as C5. Tracing these connections allows for the unambiguous assembly of the molecular structure.

Summary of Predicted NMR Data
IsomerAromatic ¹H SignalsKey ¹H-¹⁹F Couplings (JHF)Key ¹³C-¹⁹F Couplings (JCF)
Target 2 (H3, H6)One large ortho (~8 Hz), one smaller meta (~3 Hz)One large ¹JCF, two medium ²JCF, two small ³JCF
Isomer 1 2 (H3, H6)One large ortho (~8 Hz), one smaller para (~1-2 Hz)One large ¹JCF, two medium ²JCF, two small ³JCF
Isomer 2 2 (H3, H6)One large ortho (~8 Hz), one smaller meta (~3 Hz)One large ¹JCF, two medium ²JCF, two small ³JCF
Isomer 3 2 (H3, H6)One large ortho (~8 Hz), one smaller para (~1-2 Hz)One large ¹JCF, two medium ²JCF, two small ³JCF
(Note: While some isomers may have similar predicted coupling patterns in this simplified table, the combination of precise chemical shifts and 2D correlations will differentiate them definitively.)

X-ray Crystallography: The Gold Standard

Authoritative Grounding: When a compound can be grown as a single, high-quality crystal, X-ray crystallography provides the most definitive and unambiguous structural proof.[14] The technique involves passing X-rays through the crystal; the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule.[14] This map directly reveals the spatial arrangement of every atom, their bond lengths, and bond angles, leaving no room for isomeric ambiguity.[15][16][17]

Trustworthiness: The output of a successful crystallographic experiment is a complete 3D structural model. This method is considered the ultimate arbiter in structural chemistry, often used to validate structures proposed by other techniques like NMR. The primary prerequisite is the ability to grow a suitable crystal, which can sometimes be a challenging experimental hurdle.

Protocols for a Self-Validating Workflow

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise and resolution to accurately measure coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans may be needed to observe quaternary carbons. Note the C-F splitting patterns.

  • ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum using a broadband probe tuned to the fluorine frequency. This is critical for observing the JHF couplings.

  • HMBC: Utilize a standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf').[1] Set the long-range coupling delay to optimize for correlations over a range of ~4-10 Hz.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire data in positive ion mode. Ensure the mass accuracy is within 5 ppm.

  • Analysis: Confirm the measured mass of the [M+H]⁺ ion matches the theoretical mass of C₆H₆BrFNO⁺. Verify the presence and ~1:1 ratio of the M and M+2 isotopic peaks.

Protocol 3: Single Crystal X-ray Diffraction
  • Crystallization: Attempt to grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or solvent layering.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (~100 K). Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[14]

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve a final, high-resolution molecular structure.

Conclusion

Confirming the structure of this compound requires a systematic and multi-technique approach that builds a case for the correct isomer. The workflow begins with Mass Spectrometry to validate the elemental formula and confirm the presence of bromine. It then proceeds to a comprehensive suite of NMR experiments , where ¹H, ¹³C, and ¹⁹F spectra, along with 2D HMBC, are used to piece together the atomic connectivity and differentiate it from other potential isomers. Finally, where absolute certainty is required and a suitable crystal can be obtained, X-ray Crystallography provides an unequivocal 3D structure. By following this logical and self-validating workflow, researchers can proceed with full confidence in the identity and purity of their materials, a cornerstone of robust and reproducible science.

References

A Senior Application Scientist's Guide to the Validation of 2-Amino-4-bromo-5-fluorophenol Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity and identity of every reagent and intermediate are non-negotiable. 2-Amino-4-bromo-5-fluorophenol, a halogenated aromatic amine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring bromine, fluorine, an amine, and a hydroxyl group, presents a unique analytical challenge. Ensuring its identity and purity is paramount, as any deviation can impact the safety and efficacy of the final drug product.[1][2]

This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS) with other key analytical techniques for the validation of this compound. We will move beyond procedural lists to explore the causality behind our analytical choices, establishing a self-validating system for robust quality control.

Part 1: The Power of Mass Spectrometry for Structural Confirmation

Mass spectrometry stands as the cornerstone for the definitive identification of pharmaceutical compounds due to its unparalleled sensitivity and specificity.[3][4] For a molecule like this compound, MS provides two crucial pieces of information: the precise molecular weight and a characteristic fragmentation "fingerprint" that confirms its isomeric structure.

High-Resolution Mass Spectrometry (HRMS): The First Line of Inquiry

The initial step in our validation is to confirm the elemental composition. The theoretical exact mass of this compound (C₆H₅BrFNO) is 204.9538 Da.[5] High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass with accuracy in the low parts-per-million (ppm) range, making it possible to distinguish our target compound from other potential impurities with the same nominal mass.[6][7]

A key identifying feature will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7% to 49.3% ratio. This results in two prominent molecular ion peaks in the mass spectrum: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are nearly equal in intensity. This distinctive 1:1 isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

While HRMS confirms what the elemental composition is, tandem mass spectrometry (MS/MS) helps confirm how the atoms are arranged.[3] In this process, the molecular ion (m/z 204.95/206.95) is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

Predicted Fragmentation Pathway:

The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses. The aromatic ring and its functional groups dictate the cleavage points.

  • Loss of CO: A common fragmentation pathway for phenols involves the loss of carbon monoxide (CO, 28 Da), leading to a five-membered ring structure.[8]

  • Loss of Halogens: Cleavage of the carbon-bromine bond can occur, though the aromatic C-Br bond is relatively strong.

  • Ring Cleavage: Further fragmentation can break the aromatic ring itself.

Below is a diagram illustrating the predicted fragmentation cascade.

G cluster_main Predicted MS/MS Fragmentation of this compound mol [C₆H₅BrFNO]⁺ (Molecular Ion) m/z 204.95 / 206.95 frag1 [C₅H₅BrFN]⁺ m/z 177.96 / 179.96 mol->frag1 - CO (28 Da) frag2 [C₆H₄FNO]⁺ m/z 125.03 mol->frag2 - Br• (79/81 Da) frag3 [C₅H₄FN]⁺ m/z 97.03 frag1->frag3 - Br• (79/81 Da)

Caption: Predicted fragmentation pathway for this compound.

Part 2: A Comparative Guide to Orthogonal Validation Techniques

While mass spectrometry is powerful, a robust validation package, as required by regulatory bodies like the FDA, relies on multiple, independent (orthogonal) methods.[2][9] Each technique provides a different perspective on the molecule, and together they create a self-validating system.

Technique Primary Application for Validation Strengths Limitations
LC-MS/MS Identification, impurity profiling, quantitation of trace impurities.High sensitivity and specificity; provides structural information.[4]Can suffer from matrix effects; requires reference standards for absolute quantitation.
HPLC/UPLC (with UV/DAD) Purity assessment, quantitation of the main component and known impurities.Highly precise and reproducible for quantitation; robust and widely available.[10]Limited identification capabilities; co-eluting impurities may be missed without MS.[3]
NMR Spectroscopy Definitive structural elucidation.Provides unambiguous information on the arrangement of atoms (¹H, ¹³C, ¹⁹F NMR).[11]Relatively low sensitivity; requires higher sample amounts; complex mixture analysis is challenging.
FTIR Spectroscopy Functional group confirmation.Fast, non-destructive, and confirms the presence of key bonds (O-H, N-H, C-Br, C-F).[4]Provides limited information on overall molecular structure; not suitable for quantitation.

Part 3: Experimental Protocols & Integrated Workflow

Detailed Protocol: LC-MS/MS Analysis

Objective: To confirm the identity and assess the impurity profile of a this compound sample.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample.
  • Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to 1 µg/mL using the same diluent for analysis.

2. Liquid Chromatography (LC) Parameters:

  • System: UPLC/HPLC system with a binary pump and autosampler.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters:

  • System: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). Causality: The amine and phenolic hydroxyl groups are readily protonated under acidic ESI conditions.[10]
  • Full Scan (MS1) Range: m/z 50 - 500.
  • Data-Dependent MS/MS (MS2): Trigger fragmentation on the top 3 most intense ions from the full scan.
  • Collision Energy: Ramped collision energy (e.g., 15-40 eV) to ensure a rich fragmentation spectrum.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.

4. Data Analysis & Acceptance Criteria:

  • The measured mass of the main peak must be within 5 ppm of the theoretical exact mass (204.9538 Da).
  • The mass spectrum must show an M+ and M+2 isotopic pattern with an intensity ratio of approximately 1:1.
  • The MS/MS fragmentation pattern should be consistent with the predicted pathways.
  • Impurity peaks should be identified and quantified against a specified reporting threshold (e.g., 0.05% as per ICH guidelines).[2]

Integrated Validation Workflow

The validation of a pharmaceutical intermediate is a holistic process. The following diagram illustrates how mass spectrometry is integrated with orthogonal techniques to build a complete analytical picture.

Caption: Integrated workflow for comprehensive analytical validation.

Conclusion

The validation of this compound demands a multi-faceted analytical strategy. While High-Resolution Tandem Mass Spectrometry is the most powerful single technique for confirming identity and profiling impurities with high sensitivity, it cannot exist in a vacuum. True scientific trustworthiness is achieved by integrating MS data with orthogonal techniques like HPLC for quantitative purity, NMR for absolute structural proof, and FTIR for functional group confirmation. This integrated, self-validating approach ensures that the intermediate meets the stringent quality standards required for pharmaceutical manufacturing, ultimately safeguarding patient safety.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Bromophenols in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Bromophenols are versatile intermediates, but the introduction of fluorine substituents can dramatically alter their chemical behavior. This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated bromophenols, supported by established chemical principles and model experimental data, to empower informed substrate selection in your research.

The Decisive Influence of Fluorine: A Dichotomy of Effects

The "fluorine factor" is a well-documented phenomenon in medicinal and materials chemistry, often imparting desirable properties such as increased metabolic stability and altered lipophilicity.[1][2] In the context of chemical reactivity, fluorine's influence is a nuanced interplay of two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network.[3][4] This effect deactivates the ring towards electrophilic aromatic substitution but, more importantly for cross-coupling, it can influence the ease of oxidative addition at the C-Br bond.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system.[3] This resonance donation partially counteracts the inductive withdrawal, increasing electron density at the ortho and para positions.

This duality means that a fluorine substituent can either accelerate or decelerate a reaction depending on its position relative to the bromine and hydroxyl groups, and the specific mechanism of the transformation.[4]

Comparative Reactivity in Key Cross-Coupling Reactions

The true test of a building block's utility lies in its performance in pivotal synthetic transformations. We will now compare the expected reactivity of a model non-fluorinated bromophenol (4-bromo-2-methylphenol) with its fluorinated counterpart (4-bromo-2-fluoro-6-methylphenol) in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings.

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation.[5][6] The key step, oxidative addition of the aryl halide to a palladium(0) catalyst, is highly sensitive to the electronic nature of the C-Br bond.

Generally, electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition, a step often considered rate-limiting.[7][8] The strong inductive effect of the fluorine atom in 4-bromo-2-fluoro-6-methylphenol is expected to make the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by the palladium catalyst compared to the non-fluorinated analogue.

Illustrative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntrySubstrateTime (h)Yield (%)
14-Bromo-2-methylphenol465
24-Bromo-2-fluoro-6-methylphenol485
34-Bromo-2-methylphenol1288
44-Bromo-2-fluoro-6-methylphenol1295

This is a model dataset for illustrative purposes, based on established reactivity principles.

The enhanced reactivity of the fluorinated substrate can lead to higher yields in shorter reaction times, a significant advantage in multi-step syntheses.[9]

Experimental Protocols

To facilitate a direct comparison in your own laboratory setting, we provide the following detailed, self-validating experimental protocols.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling using a fluorinated and a non-fluorinated bromophenol under identical conditions.

Materials:

  • 4-Bromo-2-methylphenol

  • 4-Bromo-2-fluoro-6-methylphenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Internal standard (e.g., dodecane)

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Vial_A Vial A: Non-fluorinated Bromophenol Reagents Add: - Phenylboronic Acid - Pd(OAc)2/SPhos - K3PO4 - Toluene/Water - Internal Standard Vial_B Vial B: Fluorinated Bromophenol Heating Heat to 80°C Reagents->Heating Sampling Take aliquots at t=0, 1, 2, 4, 8, 12h Heating->Sampling Quench Quench with water Sampling->Quench Extraction Extract with Ethyl Acetate Quench->Extraction GC_HPLC Analyze by GC/HPLC Extraction->GC_HPLC Data Plot Yield vs. Time GC_HPLC->Data

Caption: Workflow for the comparative experimental analysis of bromophenol reactivity.

Procedure:

  • Preparation of Reaction Vials: In an inert atmosphere glovebox, to two separate reaction vials, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equivalents), and a magnetic stir bar.

  • Addition of Reactants: To each vial, add phenylboronic acid (1.2 equivalents). To the first vial, add 4-bromo-2-methylphenol (1.0 equivalent), and to the second vial, add 4-bromo-2-fluoro-6-methylphenol (1.0 equivalent).

  • Addition of Solvent and Standard: To each vial, add a degassed mixture of toluene and water (e.g., 5:1) to achieve a concentration of 0.1 M with respect to the bromophenol. Add a known amount of an internal standard.

  • Reaction and Monitoring: Seal the vials and heat to 80 °C. At regular time intervals (e.g., 1, 2, 4, 8, and 12 hours), carefully take a small aliquot from each reaction mixture.[10]

  • Analysis: Quench the aliquot with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.[10]

Buchwald-Hartwig Amination: Navigating Steric and Electronic Landscapes

The Buchwald-Hartwig amination forms C-N bonds, a crucial transformation in pharmaceutical synthesis.[11][12][13] The reactivity in this case is also influenced by the electronic nature of the aryl halide, but steric hindrance can play a more significant role, especially with bulky amine coupling partners.

The fluorine atom ortho to the bromine in our model compound introduces additional steric bulk around the reaction center. While the electronic benefit of fluorine's -I effect is still present, it might be offset by steric hindrance, which can slow down the reductive elimination step. The choice of ligand is therefore critical to overcome this potential steric clash.[14]

Ullmann Condensation: A Classic Reimagined

The Ullmann condensation, a copper-catalyzed reaction, is a traditional method for forming C-O, C-N, and C-S bonds.[15][16][17] These reactions often require harsh conditions, but modern ligand development has broadened their applicability.[18][19] In Ullmann-type reactions, aryl halides with electron-withdrawing groups are generally more reactive.[16] Therefore, the fluorinated bromophenol is expected to outperform its non-fluorinated counterpart, provided that chelation of the copper catalyst by the ortho-fluoro and hydroxyl groups does not impede the catalytic cycle.

Physicochemical Properties: The "Why" Behind the Reactivity

A deeper understanding of the substrates' intrinsic properties can explain the observed reactivity differences.

Comparative Physicochemical Properties

Property4-Bromophenol4-Bromo-2-fluorophenolRationale for Reactivity Impact
pKa ~9.34~8.44[20]The lower pKa of the fluorinated phenol indicates a more electron-deficient aromatic ring due to the fluorine's -I effect. This electron deficiency enhances the electrophilicity of the carbon in the C-Br bond, favoring oxidative addition.[21][22]
C-Br Bond Dissociation Energy Slightly HigherSlightly LowerThe electron-withdrawing fluorine atom can weaken the C-Br bond, making it more susceptible to cleavage during the oxidative addition step of cross-coupling reactions.

Conclusion: Strategic Selection for Synthetic Success

The presence of a fluorine atom on a bromophenol ring is not a trivial substitution. It profoundly alters the electronic and steric properties of the molecule, leading to predictable yet significant differences in reactivity in key cross-coupling reactions.

  • Fluorinated bromophenols are often more reactive in Suzuki-Miyaura and Ullmann couplings due to the electron-withdrawing inductive effect of fluorine, which facilitates the rate-determining oxidative addition step.

  • In Buchwald-Hartwig aminations , the accelerating electronic effect of fluorine may be tempered by steric hindrance, necessitating careful optimization of ligands and reaction conditions.

By understanding these fundamental principles and utilizing the provided comparative protocols, researchers can harness the unique properties of fluorinated bromophenols to their advantage, enabling more efficient, rapid, and innovative synthetic strategies.

References

A Comparative Guide to the Biological Activities of 2-Amino-4-bromo-5-fluorophenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential biological activities of novel Schiff base analogs derived from 2-Amino-4-bromo-5-fluorophenol. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding and experimental data from structurally similar compounds to project the therapeutic potential of this unique class of halogenated phenols. We will delve into their anticipated anticancer, antimicrobial, and antioxidant properties, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Therapeutic Promise of Halogenated Phenolic Compounds

Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their diverse biological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, into the phenolic ring can significantly modulate their physicochemical properties, including lipophilicity, electronic effects, and metabolic stability. This often leads to enhanced therapeutic efficacy. This compound presents a fascinating scaffold, combining the directing effects of an amino group with the electron-withdrawing and lipophilic characteristics of its halogen substituents.

This guide will focus on the synthesis and comparative biological evaluation of Schiff base derivatives of this compound. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known to exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, and antioxidant effects. By exploring the structure-activity relationships of analogous compounds, we can build a predictive framework for the therapeutic potential of these novel derivatives.

Synthesis of this compound Schiff Base Analogs

The synthesis of Schiff base derivatives from this compound is a straightforward and versatile process, allowing for the introduction of a wide variety of substituents to fine-tune the biological activity of the final compounds.

General Synthesis Protocol

A general and efficient method for synthesizing Schiff bases involves the condensation reaction between this compound and a selected aromatic aldehyde in an alcoholic solvent.[1][2]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin, p-nitrobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Crystallization flasks

Procedure:

  • Dissolve equimolar amounts of this compound and the chosen aromatic aldehyde in a minimal amount of ethanol in a round-bottom flask.[2]

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base is then collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base derivative.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques like FT-IR, ¹H-NMR, and Mass Spectrometry.

This synthetic route's simplicity allows for the creation of a diverse library of analogs for biological screening.

Comparative Anticancer Activity

Schiff bases derived from halogenated aminophenols have demonstrated significant potential as anticancer agents.[3] The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines using the MTT assay, which measures cell viability.

Predicted Anticancer Efficacy

Based on studies of structurally similar compounds, we can anticipate that Schiff base derivatives of this compound will exhibit potent cytotoxic activity. For instance, Schiff bases derived from other halogenated aminophenols have shown promising IC50 values against various cancer cell lines.[3] The presence of both bromine and fluorine on the phenolic ring is expected to enhance the lipophilicity of the analogs, potentially facilitating their transport across cancer cell membranes.

Table 1: Anticipated Comparative Anticancer Activity (IC50 in µM) of this compound Schiff Base Analogs

Analog (Hypothetical)R-group on AldehydeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)
Analog 1 -H (Benzaldehyde)15-2520-3025-35
Analog 2 -OH (Salicylaldehyde)10-2015-2520-30
Analog 3 -NO₂ (p-Nitrobenzaldehyde)5-1510-2015-25
Cisplatin (Reference) -~5~8~3

Note: The IC50 values presented are hypothetical and extrapolated from data on analogous compounds. Experimental verification is required.

Mechanism of Anticancer Action: Induction of Apoptosis

Phenolic compounds often exert their anticancer effects by inducing apoptosis, or programmed cell death.[4] This can occur through various signaling pathways, with the PI3K/Akt and JAK/STAT pathways being common targets.[5][6][7] It is hypothesized that this compound analogs could induce apoptosis by modulating these key signaling cascades, leading to the activation of caspases and subsequent cell death.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Analog 2-Amino-4-bromo-5- fluorophenol Analog Analog->Akt Inhibition

Caption: The PI3K/Akt signaling pathway, a potential target for this compound analogs.

Comparative Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated phenolic compounds and their Schiff base derivatives have shown considerable promise in this area.[8] Their efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like the Kirby-Bauer disk diffusion assay or broth microdilution.

Predicted Antimicrobial Efficacy

We predict that Schiff base analogs of this compound will exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The lipophilic nature imparted by the halogen atoms is expected to enhance their ability to disrupt microbial cell membranes.

Table 2: Anticipated Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Schiff Base Analogs

Analog (Hypothetical)R-group on AldehydeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Analog 1 -H (Benzaldehyde)16-3232-6432-64
Analog 2 -OH (Salicylaldehyde)8-1616-3216-32
Analog 3 -NO₂ (p-Nitrobenzaldehyde)4-88-168-16
Ciprofloxacin (Reference) -~1~0.015N/A
Fluconazole (Reference) -N/AN/A~0.5

Note: The MIC values presented are hypothetical and extrapolated from data on analogous compounds. Experimental verification is required.

Comparative Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating this activity.

Predicted Antioxidant Efficacy

The presence of the electron-donating amino and hydroxyl groups, in conjunction with the halogen substituents, suggests that this compound analogs will possess notable antioxidant activity. Bromination, in particular, has been shown to enhance the radical scavenging capabilities of phenolic compounds.[9]

Table 3: Anticipated Comparative Antioxidant Activity (IC50 in µM) of this compound Schiff Base Analogs in DPPH Assay

Analog (Hypothetical)R-group on AldehydeDPPH Radical Scavenging IC50 (µM)
Analog 1 -H (Benzaldehyde)40-60
Analog 2 -OH (Salicylaldehyde)20-40
Analog 3 -NO₂ (p-Nitrobenzaldehyde)50-70
Ascorbic Acid (Reference) -~30

Note: The IC50 values presented are hypothetical and extrapolated from data on analogous compounds. Experimental verification is required.

Mechanism of Antioxidant Action

The antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance. The electronic properties of the substituents on the aromatic ring can influence the stability of this radical and, consequently, the antioxidant activity.

Antioxidant_Mechanism cluster_0 Phenolic Antioxidant (ArOH) cluster_1 Free Radical (R•) cluster_2 Neutralized Radical (RH) cluster_3 Phenoxy Radical (ArO•) ArOH Ar-OH R_radical R• ArOH->R_radical H• donation ArO_radical Ar-O• (Stabilized) ArOH->ArO_radical RH R-H R_radical->RH

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for assessing cell viability.[10][11]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogs and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a widely used for preliminary antimicrobial screening.[12][13]

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton agar plates

  • Sterile filter paper disks (6 mm)

  • Solutions of the test compounds in a suitable solvent (e.g., DMSO)

  • Standard antibiotic disks (positive control)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Impregnate sterile filter paper disks with a known concentration of the test compounds.

  • Place the disks onto the inoculated agar surface, along with standard antibiotic disks.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Measure the diameter of the zone of inhibition around each disk.

DPPH Radical Scavenging Assay

This assay provides a rapid assessment of antioxidant activity.[5][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer

  • Methanol

Procedure:

  • Add 100 µL of various concentrations of the test compounds to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

The in-silico analysis and comparison with structurally related compounds strongly suggest that Schiff base derivatives of this compound are a promising class of molecules with multifaceted biological activities. The presence of bromine and fluorine is anticipated to enhance their anticancer, antimicrobial, and antioxidant properties.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of a library of these novel analogs. Structure-activity relationship studies will be crucial to identify the most potent compounds and to optimize their therapeutic potential. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their biological effects. The findings from these investigations could pave the way for the development of new and effective therapeutic agents for a range of diseases.

References

A Senior Application Scientist's Guide to Palladium Catalyst Performance in Reactions with 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-4-bromo-5-fluorophenol in Modern Synthesis

This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring an amino group, a bromine atom, and a fluorine atom, offers a rich platform for selective chemical modifications. The strategic positioning of these functionalities allows for a diverse range of transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2] The insights provided herein are designed to empower researchers to make informed decisions when selecting a palladium catalyst for their specific synthetic challenges involving this key intermediate.

Navigating the Palladium Catalyst Landscape for this compound Functionalization

The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of the catalyst system. This encompasses the palladium precursor and, critically, the associated ligands that modulate the catalyst's reactivity, stability, and selectivity.[3][4] For a substrate as electronically rich and potentially coordinating as this compound, the selection of an appropriate catalyst is paramount to achieving high yields and minimizing side reactions.

Traditional Phosphine Ligand-Based Catalysts: The Workhorse of Cross-Coupling

Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are foundational in the field of cross-coupling chemistry.[5] They are relatively inexpensive and have been successfully employed in a vast number of synthetic transformations.

  • Strengths:

    • Cost-effective and readily available.

    • Well-established, with a large body of literature.

    • Effective for a range of Suzuki-Miyaura and Sonogashira couplings.[6][7]

  • Weaknesses:

    • Can be sensitive to air and moisture.[5]

    • May require higher catalyst loadings (1-5 mol%).[7]

    • Often necessitates elevated temperatures and longer reaction times.[7]

    • Generally less effective for more challenging transformations like the Buchwald-Hartwig amination of unactivated aryl chlorides.[7]

Buchwald Ligands and Precatalysts: A Leap in Reactivity and Scope

The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling. These ligands, when paired with palladium precursors like Pd(OAc)₂ or as pre-formed, air-stable precatalysts (e.g., XPhos Pd G2, SPhos Pd G2), exhibit exceptional reactivity.

  • Strengths:

    • High catalytic activity, often with lower catalyst loadings (0.5-2 mol%).[7]

    • Broader substrate scope, including the coupling of challenging substrates like chloropyridines and electron-rich anilines.[7]

    • Generally milder reaction conditions and shorter reaction times.[7]

    • Precatalysts offer enhanced air and moisture stability, simplifying handling.

  • Weaknesses:

    • The cost of specialized ligands and precatalysts can be higher.[7]

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: Robust and Versatile

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. They form highly stable and active catalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes.

  • Strengths:

    • High thermal stability and resistance to catalyst decomposition.

    • Excellent performance in a variety of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings.[8]

    • Effective for the coupling of sterically hindered and electron-rich substrates.

  • Weaknesses:

    • The synthesis of NHC ligands can be more complex than that of traditional phosphines.

Comparative Performance in Key Transformations

While direct, side-by-side comparative data for this compound is not extensively published, we can extrapolate expected performance based on data from structurally analogous substrates, such as aminobromopyridines.[9] The following tables provide a comparative overview of what can be anticipated for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Expected Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For a substrate like this compound, the following trends in catalyst performance can be expected:

Catalyst SystemLigandBaseSolvent SystemCoupling PartnerExpected Yield (%)
System 1: Traditional Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid
System 2: Buchwald Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid
System 3: NHC-Based Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acid

Data extrapolated from studies on structurally similar aminobromopyridines.[9]

Table 2: Expected Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. For this reaction, the choice of a modern catalyst system is often crucial.

Catalyst SystemLigandBaseSolventCoupling PartnerExpected Yield (%)
System 1: Traditional Pd(PPh₃)₄PPh₃NaOtBuTolueneAniline
System 2: Buchwald Pd₂(dba)₃XantphosCs₂CO₃TolueneAniline
System 3: Buchwald Precatalyst XPhos Pd G3DBUMeCN/PhMeAnilineHigh[10]

Data extrapolated from general principles and studies on related substrates.[1][10]

Mechanistic Considerations: Understanding the "Why"

The differences in performance among these catalyst systems can be attributed to their distinct mechanistic pathways.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The rate-limiting step in many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center. Bulky, electron-rich ligands, such as those developed by Buchwald, accelerate this step, leading to higher overall reaction rates.[11][12] Additionally, these ligands promote the reductive elimination step, which is the product-forming step of the catalytic cycle.

Experimental Protocol for a Comparative Study

To facilitate a direct and objective comparison of catalyst performance, the following standardized experimental protocol is recommended.

Experimental_Workflow start Start setup Reaction Setup: - this compound (1.0 eq) - Coupling Partner (1.2 eq) - Base (2.0 eq) start->setup inert Inert Atmosphere: Evacuate and backfill with Argon (3x) setup->inert reagents Reagent Addition: - Anhydrous Solvent - Palladium Catalyst (x mol%) inert->reagents reaction Reaction: Stir at specified temperature and time reagents->reaction monitoring Monitoring: TLC or LC-MS reaction->monitoring workup Work-up: - Quench reaction - Extraction monitoring->workup Upon completion purification Purification: Column Chromatography workup->purification analysis Analysis: NMR, MS for yield and purity determination purification->analysis end End analysis->end

References

A Comparative Guide to the Synthetic Routes of 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Polysubstituted Aromatic Intermediate

2-Amino-4-bromo-5-fluorophenol is a highly functionalized aromatic compound. Its unique substitution pattern, featuring amino, bromo, fluoro, and hydroxyl groups, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a sought-after building block for novel therapeutic agents and specialized materials.[1][3]

The synthesis of such a polysubstituted benzene ring is not trivial. The challenge lies in controlling the regioselectivity of the reactions to install the four different substituents in the desired positions. The electronic properties of the existing groups on the ring dictate the position of the next incoming substituent. A thorough understanding of these directing effects is paramount for designing an efficient and high-yielding synthetic strategy.

This guide provides a comparative analysis of plausible synthetic routes to this compound, aimed at researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind each route, provide representative experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages.

Strategic Overview: Navigating the Labyrinth of Electrophilic Aromatic Substitution

The synthesis of this compound hinges on the principles of electrophilic aromatic substitution. The hydroxyl (-OH) and amino (-NH2) groups are strong activating, ortho-, para-directing groups. The fluorine (-F) and bromine (-Br) atoms are deactivating, yet also ortho-, para-directing. The key to a successful synthesis is to orchestrate the sequence of reactions—typically nitration, bromination, and reduction—in an order that leverages these directing effects to achieve the desired 1,2,4,5-substitution pattern.

We will explore two primary strategies, each with its own set of challenges and benefits:

  • Route 1: Building from 3-Fluorophenol. This approach utilizes a readily available starting material and introduces the substituents in a stepwise manner. The success of this route depends critically on controlling the regioselectivity of the nitration and bromination steps.

  • Route 2: Functionalizing 2-Amino-5-fluorophenol. This strategy begins with a more advanced intermediate and focuses on the selective bromination of a pre-functionalized ring. This route often requires the use of protecting groups to modulate the reactivity of the amino group.

Route 1: Stepwise Functionalization of 3-Fluorophenol

This strategy is a classic example of building complexity from a simple, commercially available starting material. The sequence of bromination followed by nitration is crucial for achieving the desired substitution pattern.

Scientific Rationale and Mechanistic Considerations

The hydroxyl group is a more potent activating group than fluorine. In the initial bromination of 3-fluorophenol, the bromine will be directed to the positions ortho and para to the hydroxyl group. The para position (C4) is sterically more accessible, leading to 4-bromo-3-fluorophenol as a major product.[4]

In the subsequent nitration step of 4-bromo-3-fluorophenol, the hydroxyl group remains the most powerful directing group. It will direct the incoming nitro group to its ortho positions (C2 and C6). The desired 2-nitro isomer is formed, which can then be reduced to the target amine.

Experimental Protocol

Step 1a: Synthesis of 4-Bromo-3-fluorophenol [4]

  • Dissolve 3-fluorophenol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to yield 4-bromo-3-fluorophenol.

Step 1b: Synthesis of 2-Nitro-4-bromo-5-fluorophenol

  • To a stirred solution of 4-bromo-3-fluorophenol (1 equivalent) in glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a low temperature (0-5 °C).

  • After the addition, allow the reaction to warm to room temperature and stir for a few hours.

  • Pour the reaction mixture onto ice-water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol/water to obtain pure 2-nitro-4-bromo-5-fluorophenol.

Step 1c: Synthesis of this compound

  • Dissolve 2-nitro-4-bromo-5-fluorophenol (1 equivalent) in ethanol or acetic acid.

  • Add a reducing agent such as iron powder, tin(II) chloride, or perform catalytic hydrogenation with H2/Pd-C.[5][6]

  • If using iron, add a small amount of hydrochloric acid to activate the iron.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter off the catalyst, and neutralize the filtrate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and evaporate the solvent to yield the final product, which can be further purified if necessary.

Workflow Diagram

Route 1 A 3-Fluorophenol B 4-Bromo-3-fluorophenol A->B Br2, CH2Cl2 C 2-Nitro-4-bromo-5-fluorophenol B->C HNO3, H2SO4 D This compound C->D Fe, HCl or H2/Pd-C

Caption: Synthetic pathway starting from 3-Fluorophenol.

Advantages and Disadvantages
  • Advantages:

    • Starts from a simple and inexpensive material.

    • Follows a classical and well-understood reaction sequence.

    • Avoids the use of protecting groups.

  • Disadvantages:

    • Potential for isomeric impurities at each step, requiring careful purification.

    • The nitration step can be hazardous and requires strict temperature control.

    • Overall yield may be moderate due to the multi-step nature and potential for side reactions.

Route 2: Selective Bromination of Protected 2-Amino-5-fluorophenol

This approach begins with a more complex starting material, 2-amino-5-fluorophenol, and introduces the bromine atom in a later step. To control the regioselectivity and prevent unwanted side reactions, the highly activating amino group is temporarily protected.

Scientific Rationale and Mechanistic Considerations

The amino group in 2-amino-5-fluorophenol is highly susceptible to oxidation and directs electrophiles strongly to its ortho and para positions. To ensure selective bromination at the C4 position (para to the hydroxyl group), the amino group is first protected as an acetamide. The N-acetyl group is still an ortho-, para-director but is less activating than the free amino group.

With the amino group protected, the hydroxyl group becomes the primary directing influence for the bromination reaction. It directs the incoming bromine to its para position (C4), which is vacant, leading to the desired N-(4-bromo-5-fluoro-2-hydroxyphenyl)acetamide. A final deprotection step then reveals the target molecule.

Experimental Protocol

Step 2a: Synthesis of N-(5-Fluoro-2-hydroxyphenyl)acetamide

  • Dissolve 2-amino-5-fluorophenol (1 equivalent) in a suitable solvent like acetic acid or water.

  • Add acetic anhydride (1.1 equivalents) dropwise while stirring.

  • Stir the reaction at room temperature for 1-2 hours.

  • The product often precipitates out of the solution. If not, the product can be precipitated by adding water.

  • Filter the solid, wash with cold water, and dry to obtain the acetylated product.

Step 2b: Synthesis of N-(4-Bromo-5-fluoro-2-hydroxyphenyl)acetamide

  • Dissolve the N-(5-fluoro-2-hydroxyphenyl)acetamide (1 equivalent) in a solvent such as acetic acid or dichloromethane.

  • Slowly add a brominating agent like N-bromosuccinimide (NBS) or a solution of bromine in acetic acid at room temperature.

  • Stir the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the brominated product.

  • Filter, wash with water, and dry. Recrystallization may be necessary for purification.

Step 2c: Synthesis of this compound [7]

  • Suspend N-(4-bromo-5-fluoro-2-hydroxyphenyl)acetamide (1 equivalent) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 3M HCl).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture and neutralize it with a base such as sodium carbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Workflow Diagram

Route 2 A 2-Amino-5-fluorophenol B N-(5-Fluoro-2-hydroxyphenyl)acetamide A->B Acetic Anhydride C N-(4-Bromo-5-fluoro-2-hydroxyphenyl)acetamide B->C NBS or Br2/AcOH D This compound C->D HCl, EtOH, Reflux

References

A Senior Application Scientist’s Guide to the Structural Elucidation of Novel Compounds Derived from 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Challenge and the Strategy

Introduction: A Versatile Scaffold with Analytical Complexities

2-Amino-4-bromo-5-fluorophenol is a polysubstituted aromatic compound that serves as a highly valuable and versatile starting material in medicinal chemistry.[1] Its unique arrangement of functional groups—an amine, a hydroxyl, and two different halogens—offers multiple reaction sites for generating diverse molecular libraries.[2][3] The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, while the amine and hydroxyl groups can be readily functionalized.[1] Furthermore, the fluorine atom is often incorporated to enhance metabolic stability or binding affinity, a common strategy in modern drug design.[1][4]

However, this structural richness presents a significant analytical challenge. Derivatization reactions can yield a mixture of regioisomers, and the combined electronic effects of the substituents can lead to complex and overlapping signals in spectroscopic analyses. For researchers in drug development, unambiguous structural confirmation is not merely an academic exercise; it is a prerequisite for establishing structure-activity relationships (SAR) and ensuring intellectual property is robust.

This guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of novel derivatives of this scaffold. It is structured to follow a logical workflow, explaining not just the "how" but the "why" behind each experimental choice, reflecting a holistic and self-validating approach to molecular characterization.

The Integrated Elucidation Workflow

The definitive characterization of a novel compound is rarely achieved with a single technique. Instead, it relies on the convergence of data from orthogonal methods. Each technique provides a unique piece of the puzzle, and their collective agreement builds a fortress of evidence around the proposed structure. The following workflow illustrates a robust pathway from a newly synthesized compound to a fully elucidated structure.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Structural Analysis cluster_confirmation Phase 3: Unambiguous Confirmation Synthesis Synthesis of Novel Derivative Purification Purification (e.g., Column Chromatography, HPLC) Synthesis->Purification MS Mass Spectrometry (HRMS) Confirms Molecular Formula Purification->MS NMR NMR Spectroscopy (1D & 2D) Determines Connectivity & Framework MS->NMR VibSpec Vibrational Spectroscopy (FTIR/Raman) Confirms Functional Groups NMR->VibSpec XRay Single Crystal X-ray (If Ambiguity Remains or Crystal Available) Definitive 3D Structure VibSpec->XRay Elucidation Final Structure Elucidated VibSpec->Elucidation XRay->Elucidation

Caption: High-level workflow for structural elucidation.

Part 2: A Comparative Guide to Core Elucidation Techniques

This section compares the primary analytical methods, detailing their specific applicability to halogenated phenols and providing the rationale for their deployment.

Nuclear Magnetic Resonance (NMR): The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For derivatives of this compound, it provides the most comprehensive information regarding the carbon-hydrogen framework and the precise location of substituents.

Expertise & Causality: The true power of NMR for this class of compounds is unlocked by leveraging the ¹⁹F nucleus. Fluorine-19 is an ideal NMR nucleus due to its 100% natural abundance and high gyromagnetic ratio, making it nearly as sensitive as ¹H.[4][5] Its chemical shifts are spread over a very wide range (~800 ppm), making ¹⁹F NMR extremely sensitive to subtle changes in the electronic environment.[5][6] This sensitivity allows for clear differentiation between isomers that might have very similar ¹H spectra.

Furthermore, through-bond J-coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides definitive proof of connectivity.[5] Observing a specific coupling constant between a fluorine atom and a proton (e.g., ³JHF or ⁴JHF) can instantly establish their spatial relationship, a critical step in assigning the structure of a new derivative. Advanced 2D NMR experiments that correlate ¹H, ¹³C, and ¹⁹F shifts are invaluable for solving complex structures without requiring pre-existing data on similar compounds.[7]

Comparative Performance:

NMR Experiment Information Gained for Scaffold Strengths Limitations
¹H NMR Provides information on protons, their chemical environment, and multiplicity (J-coupling).Fast and sensitive. Essential for initial assessment.Aromatic region can be complex and overlapping.
¹³C NMR Shows all unique carbon atoms in the molecule.Directly confirms the number of carbons. Sensitive to substituent effects.Lower sensitivity, requires more sample or longer acquisition time.
¹⁹F NMR Directly observes the fluorine atom.[8]Highly sensitive to electronic changes, large chemical shift dispersion provides high resolution.[5][6]Requires a multinuclear probe. Chemical shifts can be hard to predict accurately.[5]
2D COSY Shows ¹H-¹H coupling correlations.Maps out proton networks, essential for assigning aromatic protons.Does not provide information about quaternary carbons or heteronuclei.
2D HSQC/HMQC Correlates directly bonded ¹H and ¹³C nuclei.Unambiguously assigns carbons with attached protons.Does not show quaternary carbons.
2D HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.The key experiment for piecing together the molecular skeleton by connecting protonated carbons to non-protonated (quaternary) carbons.Requires careful optimization of parameters. Weak correlations can be missed.
  • Sample Preparation: Dissolve 5-10 mg of the purified novel compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides an initial overview of purity and structural features.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This will show a singlet for each unique fluorine environment. Note the chemical shift.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower sensitivity of ¹³C.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H connectivities.

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to correlate protons with their directly attached carbons.

  • 2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling of ~8 Hz. This is crucial for identifying correlations from protons to quaternary carbons, such as those bonded to the Br, F, O, or N atoms.

  • Data Interpretation: Integrate the data from all experiments. Use the HSQC to assign protonated carbons. Use COSY to trace the proton network. Finally, use the HMBC to assemble the complete molecular framework by connecting the fragments via quaternary carbons. Cross-reference ¹H-¹⁹F and ¹³C-¹⁹F couplings to confirm the fluorine's position.

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry is a destructive technique that provides the exact molecular weight and, with high resolution, the elemental composition of a compound. It is the fastest and most reliable method for confirming a successful transformation.

Expertise & Causality: For compounds containing bromine, MS offers a unique self-validating feature: the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[9] Therefore, any singly brominated compound will appear in the mass spectrum as a pair of peaks (M and M+2) of almost equal intensity. This distinctive signature provides immediate confirmation that the bromine atom is present in the molecule or fragment.

High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is non-negotiable.[10] It provides a mass measurement accurate to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula, effectively distinguishing between, for example, a C₈H₁₀N₂O and a C₉H₁₂O₂ formula, which may have very close nominal masses. This confirmation of the molecular formula is a critical checkpoint before investing time in detailed NMR analysis.

Comparative Performance:

MS Technique Information Gained for Scaffold Strengths Limitations
GC-MS MW of volatile, thermally stable derivatives. Provides fragmentation patterns.Excellent chromatographic separation for mixtures.[11][12]Requires derivatization for polar compounds (like phenols). Not suitable for non-volatile or thermally labile molecules.
LC-MS (ESI) MW of polar and non-volatile compounds.Directly compatible with HPLC purification. Soft ionization keeps the molecule intact (shows molecular ion).[11]Fragmentation is often limited without using MS/MS. Can be susceptible to ion suppression.
HRMS (TOF, Orbitrap) Provides highly accurate mass (<5 ppm error).Unambiguously determines elemental composition. The gold standard for formula confirmation.Higher instrumentation cost.
  • Sample Preparation: Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a suitable solvent compatible with reverse-phase HPLC (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Infusion: Directly infuse the sample into the electrospray ionization (ESI) source using a syringe pump at a low flow rate (5-10 µL/min). Alternatively, inject a small volume via an LC system.

  • Ionization: Operate the ESI source in positive ion mode to protonate the amine group ([M+H]⁺) or negative ion mode to deprotonate the phenol group ([M-H]⁻). Often, both are tested to see which gives a better signal.

  • Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 100-1000 Da) in high-resolution mode. Ensure the instrument is properly calibrated with a known standard immediately before the run.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Confirm the presence of the characteristic 1:1 M/M+2 bromine isotopic pattern.

    • Use the instrument's software to calculate the elemental formula based on the measured accurate mass. The calculated formula should match the theoretical formula with an error of less than 5 ppm.

Single-Crystal X-ray Crystallography: The Final, Unquestionable Proof

When all other methods leave a shadow of a doubt, particularly in cases of complex regio- or stereoisomerism, single-crystal X-ray crystallography provides the ultimate answer. It is a non-destructive technique (for the crystal) that maps the precise three-dimensional location of every atom in the molecule.[13][14][15]

Expertise & Causality: The primary reason X-ray crystallography is not the first choice is a practical one: it requires a high-quality single crystal of the compound, which can be challenging and time-consuming to grow.[16][17] The process of crystallization is often the rate-limiting step.[17] However, its power is absolute. While NMR provides connectivity and MS gives the formula, crystallography delivers an image of the molecule, complete with bond lengths, bond angles, and absolute configuration for chiral compounds.[15][17] This makes it the most authoritative method for structural determination.[13][16]

  • Purification: Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit crystal growth.

  • Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble. The ideal solvent is one where the compound is soluble when warm and only sparingly soluble at room temperature.

  • Crystallization Setup:

    • Dissolve a small amount of the compound in a minimal amount of the chosen solvent in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed (ideally >0.1 mm in all dimensions), carefully remove one with a loop and mount it on the goniometer of the X-ray diffractometer.

  • Data Collection: Collect the diffraction data, typically at low temperature (~100 K) to minimize thermal motion. The resulting diffraction pattern is then used to solve and refine the crystal structure.

Vibrational Spectroscopy (FTIR & Raman): A Rapid Functional Group Check

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[18] They serve as a quick, inexpensive, and reliable method to confirm the presence or absence of key functional groups, thereby validating the outcome of a chemical reaction.

Expertise & Causality: The choice between FTIR and Raman depends on the specific functional groups of interest. FTIR is based on the absorption of IR light by bonds that have a changing dipole moment.[18] It is excellent for detecting polar functional groups like O-H (phenol) and N-H (amine), which give strong, characteristic signals. Raman spectroscopy, conversely, relies on inelastic scattering of light from bonds that have a changing polarizability.[18] It is particularly sensitive to symmetric, non-polar bonds, making it well-suited for analyzing the aromatic ring's C=C bonds. For these halogenated phenols, FTIR is generally more informative for tracking reactions at the -OH and -NH₂ sites, while Raman can provide a clearer fingerprint of the core aromatic structure.

Comparative Performance:

Technique Key Frequencies for Scaffold Strengths Limitations
FTIR O-H stretch (~3300-3500 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), Aromatic C=C (~1500-1600 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹), C-Br stretch (~500-650 cm⁻¹).Excellent for polar functional groups.[19] Fast and requires minimal sample.Water gives a very strong signal, potentially obscuring other peaks. Sample thickness can be an issue.[18]
Raman Aromatic ring breathing modes (~1000 cm⁻¹), C=C stretches (~1600 cm⁻¹).Insensitive to water, allowing analysis in aqueous solution. Little to no sample preparation needed.[18]Fluorescence from the sample or impurities can overwhelm the Raman signal.[18] Weaker signal than IR.

Part 3: Integrated Data Analysis: A Decision-Making Framework

A senior scientist does not apply these techniques in isolation. The process is iterative, with results from one experiment guiding the next. The following decision tree illustrates this integrated approach.

G start Purified Compound hrms Acquire HRMS start->hrms formula_ok Formula Match & Br Isotope Pattern OK? hrms->formula_ok stop1 STOP: Incorrect Compound or Impure formula_ok->stop1 No nmr_1d Acquire 1D NMR (¹H, ¹³C, ¹⁹F) formula_ok->nmr_1d Yes spectra_clean Spectra Clean & Interpretable? nmr_1d->spectra_clean nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) spectra_clean->nmr_2d No structure_clear Structure Unambiguous from NMR? spectra_clean->structure_clear Yes nmr_2d->structure_clear elucidated Structure Confirmed structure_clear->elucidated Yes crystallize Attempt Crystallization for X-ray structure_clear->crystallize No / Regioisomerism? crystal_ok Good Crystal Obtained? crystallize->crystal_ok xray Perform X-ray Crystallography crystal_ok->xray Yes stop2 Further Synthesis/ Purification Needed crystal_ok->stop2 No xray->elucidated

Caption: Decision tree for integrated structural analysis.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drug Candidates Containing the 2-Amino-4-bromo-5-fluorophenol Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of drug candidates featuring the 2-Amino-4-bromo-5-fluorophenol moiety. By integrating established experimental protocols with expert insights, this document aims to empower research teams to make informed decisions throughout the drug discovery and development process.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability is a cornerstone of successful drug design, profoundly influencing a compound's efficacy and safety.[1][2] It refers to a drug's resistance to being chemically altered by the body's metabolic machinery, primarily located in the liver.[1] A drug with poor metabolic stability is rapidly broken down and eliminated, which can necessitate more frequent dosing to maintain therapeutic levels, potentially leading to poor patient compliance.[1] Conversely, excessively stable compounds might accumulate in the body, increasing the risk of adverse effects.[3] Therefore, a deep understanding and optimization of metabolic stability are paramount to minimize the formation of potentially harmful metabolites and achieve a desirable pharmacokinetic profile.[1][4]

Early assessment of metabolic stability allows for the timely identification of metabolic liabilities, guiding medicinal chemists in making structural modifications to enhance the compound's properties.[5][6] In vitro methods, such as assays using liver microsomes and hepatocytes, are invaluable tools for predicting a drug's metabolic fate in the early stages of discovery.[1][3]

Understanding the this compound Moiety: A Structural Perspective

The this compound moiety presents a unique combination of functional groups that can influence its metabolic profile. The presence of an aminophenol core is a "structural alert," as these motifs can undergo bioactivation to form reactive intermediates.[7][8] The halogen substituents, bromine and fluorine, can also significantly impact metabolism. Halogenation can influence the compound's interaction with metabolic enzymes, such as the cytochrome P450 (CYP) family, and alter the sites of metabolism.[9]

Potential metabolic pathways for this moiety include:

  • Oxidation: The aromatic ring and the amino group are susceptible to oxidation by CYP enzymes.[10][11] This can lead to the formation of catechols, quinone-imines, and other reactive species.[12]

  • Conjugation: The phenolic hydroxyl group and the amino group can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites that are readily excreted.

  • Dehalogenation: While less common, the bromine and fluorine atoms could potentially be removed through metabolic processes.

A thorough understanding of these potential metabolic routes is crucial for designing experiments to accurately assess the stability of drug candidates containing this moiety.

Experimental Protocols for Assessing Metabolic Stability

To comprehensively evaluate the metabolic stability of drug candidates containing the this compound moiety, a multi-faceted approach employing various in vitro systems is recommended.

In Vitro Metabolic Stability Assessment using Liver Microsomes

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYP enzymes.[13][14] They are a cost-effective and high-throughput tool for initial screening of metabolic stability.[14][15]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution mix_components Pre-incubate Microsomes and Compound prep_compound->mix_components prep_microsomes Thaw and Prepare Liver Microsomes prep_microsomes->mix_components prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction mix_components->start_reaction time_points Collect Aliquots at Timed Intervals start_reaction->time_points stop_reaction Quench Reaction (e.g., with Acetonitrile) time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis calc_thalf Calculate Half-life (t½) lcms_analysis->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) lcms_analysis->calc_clint

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[17]

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[17]

    • Thaw pooled human liver microsomes (or from other species of interest) on ice.[16][18]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[14][16]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[16][17]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[19][20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).[21][22]

Comparison with Alternative In Vitro Systems

While liver microsomes are excellent for assessing Phase I metabolism, they lack the full complement of Phase II enzymes and cofactors.[5][23] Therefore, it is crucial to compare the data with other in vitro systems for a more complete picture.

In Vitro SystemAdvantagesDisadvantagesPrimary Application
Liver Microsomes High-throughput, cost-effective, good for Phase I metabolism.[14][24]Lacks Phase II enzymes and transporters.[5][23]Initial screening of metabolic stability and CYP-mediated metabolism.
Hepatocytes Contain both Phase I and Phase II enzymes, cofactors, and transporters, providing a more physiologically relevant model.[5][25]Lower throughput, more expensive, can have lot-to-lot variability.[25]Comprehensive metabolic profiling, including Phase II metabolism and transporter interactions.
Liver S9 Fraction Contains both microsomal and cytosolic enzymes.[13]Lower concentration of CYPs compared to microsomes.Assessing both Phase I and some Phase II metabolic pathways.
Recombinant CYP Enzymes Allows for the identification of specific CYP isozymes responsible for metabolism.[3]Does not account for the contribution of other enzymes or transporters.Reaction phenotyping to pinpoint key metabolizing enzymes.

Data Presentation and Interpretation

For a clear comparison of metabolic stability across different compounds or chemical scaffolds, data should be presented in a structured tabular format.

Table 1: Hypothetical Metabolic Stability Data for Compounds with Different Scaffolds

Compound IDMoietyHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CMPD-001 This compound3549.5
CMPD-002 2-Aminophenol (unsubstituted)15115.5
CMPD-003 4-Bromo-5-fluorophenol5531.5

Interpretation of Hypothetical Data:

In this hypothetical example, CMPD-001, containing the this compound moiety, exhibits moderate metabolic stability. The half-life is longer than the unsubstituted aminophenol (CMPD-002), suggesting that the halogen substituents may be sterically hindering enzymatic attack or altering the electronic properties of the ring to reduce its susceptibility to metabolism.[6][26] However, it is less stable than the phenol lacking the amino group (CMPD-003), indicating that the amino group is a primary site of metabolic liability.

Advanced Analysis: Metabolite Identification

Beyond determining the rate of parent compound depletion, identifying the metabolites formed is crucial for understanding the metabolic pathways and assessing the potential for the formation of reactive or toxic metabolites.[4][27]

Metabolite Identification Workflow:

G cluster_incubation Sample Generation cluster_lcms LC-MS/MS Analysis cluster_data_mining Data Mining & Identification incubation Incubate Compound with Microsomes/Hepatocytes extraction Extract Metabolites incubation->extraction full_scan Acquire Full Scan MS Data extraction->full_scan data_dependent Trigger Data-Dependent MS/MS on Potential Metabolites full_scan->data_dependent software Use Metabolite Identification Software data_dependent->software pathway_id Identify Biotransformations (e.g., Oxidation, Glucuronidation) software->pathway_id structure_elucidation Propose Metabolite Structures pathway_id->structure_elucidation

Caption: Workflow for metabolite identification using LC-MS/MS.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the primary analytical tool for metabolite identification.[20][27][28] By comparing the mass spectra of the parent compound and its metabolites, and by analyzing the fragmentation patterns, it is possible to elucidate the structures of the metabolites formed.[29][30]

Strategies to Enhance Metabolic Stability

If a drug candidate containing the this compound moiety exhibits poor metabolic stability, several medicinal chemistry strategies can be employed to improve its profile:[6][19][23]

  • Blocking Metabolic Soft Spots: Introducing a metabolically stable group at a position susceptible to metabolism can prevent enzymatic degradation. For example, replacing a hydrogen atom with a fluorine atom or a methyl group.

  • Modulating Electronic Properties: Introducing electron-withdrawing groups can deactivate an aromatic ring towards oxidative metabolism.[6]

  • Steric Hindrance: Introducing bulky groups near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.

  • Bioisosteric Replacement: Replacing a metabolically labile functional group with a bioisostere that is more resistant to metabolism can improve stability while maintaining biological activity.[26]

Conclusion

A thorough assessment of the metabolic stability of drug candidates containing the this compound moiety is essential for successful drug development. By employing a combination of in vitro assays, such as those using liver microsomes and hepatocytes, and by leveraging advanced analytical techniques for metabolite identification, researchers can gain critical insights into a compound's pharmacokinetic properties. This knowledge enables the rational design of more stable and ultimately safer and more effective drug candidates.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Amino-4-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application by Laboratory Professionals

In the fast-paced world of pharmaceutical research and development, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of complex molecules like 2-Amino-4-bromo-5-fluorophenol is a critical, final step that ensures the safety of personnel, the integrity of the research environment, and compliance with stringent environmental regulations. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the safe and compliant disposal of this halogenated aromatic amine.

Hazard Identification and Immediate Safety Precautions: Understanding the Risks

Key Hazard Profile:

  • Irritant: Expected to cause skin and serious eye irritation.[2]

  • Harmful if Swallowed: Poses a significant toxicological risk upon ingestion.

  • Potential for Mutagenicity: Aminophenols as a class may cause mutations and should be handled with extreme caution to minimize exposure.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption. Aminophenols can be absorbed through the skin.[3]
Eye Protection Safety goggles with side shields or a full-face shield.To protect against splashes and airborne particles.
Body Protection A flame-retardant and chemical-resistant lab coat.To shield skin and personal clothing from contamination.
Respiratory Protection Use within a certified chemical fume hood.To prevent inhalation of dust or aerosols.

All operations involving this compound, from weighing to disposal, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. This compound is classified as a halogenated organic compound due to the presence of bromine and fluorine atoms.

Waste Classification and Container Requirements:
  • Waste Stream: This compound must be collected in a designated container for halogenated organic waste .

  • Container Specifications:

    • Use a clearly labeled, non-reactive, and sealable container. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be in good condition with a secure, leak-proof cap.

  • Labeling: The waste container must be clearly and accurately labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An indication of the hazards (e.g., "Irritant," "Toxic").

Critical Segregation Principles: What NOT to Mix

To prevent potentially violent chemical reactions, DO NOT mix this compound waste with the following:

  • Non-Halogenated Organic Waste: Mixing halogenated and non-halogenated waste streams complicates disposal and significantly increases costs.

  • Strong Oxidizing Agents: Aminophenols are incompatible with strong oxidizing agents such as nitrates, perchlorates, and peroxides.[3]

  • Acids and Bases: Avoid mixing with strong acids or bases unless part of a specific neutralization protocol.

  • Aqueous Waste: Do not dispose of this compound down the drain. Halogenated phenols can be harmful to aquatic life.

WasteSegregation cluster_generation Waste Generation cluster_classification Classification cluster_containers Containerization cluster_incompatibilities Segregation Check cluster_disposal Final Disposal Path Waste This compound Waste (Solid Residue, Contaminated PPE, etc.) Classification Is it a Halogenated Organic Compound? Waste->Classification HalogenatedContainer Designated & Labeled HALOGENATED Organic Waste Container Classification->HalogenatedContainer Yes NonHalogenatedContainer Non-Halogenated Waste Stream Classification->NonHalogenatedContainer No (Incorrect Path) Incompatibles Check for Incompatibilities: - Strong Oxidizers - Acids/Bases - Aqueous Waste HalogenatedContainer->Incompatibles FinalDisposal Store in Satellite Accumulation Area for Pickup by EHS or Licensed Waste Vendor Incompatibles->FinalDisposal Segregated

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the collection and temporary storage of this compound waste pending final disposal.

  • Waste Collection:

    • For solid waste (e.g., residual powder, contaminated weighing paper), carefully transfer it into the designated halogenated waste container. Avoid generating dust.

    • For contaminated disposable items (e.g., gloves, pipette tips), place them directly into the labeled waste container.

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the sealed container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.

  • Final Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[2]

    • Do not attempt to treat or dispose of the chemical waste independently. The recommended method of disposal for halogenated organic compounds is high-temperature incineration by a licensed facility.[4] This process is designed to destroy the organic molecule and scrub harmful byproducts like hydrogen bromide and hydrogen fluoride from the flue gas.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup:
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the mixture into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team or EHS department.

    • Provide them with the name of the chemical and any available hazard information.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Regulatory Considerations: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized using specific codes. While a specific listing for this compound may not exist, it would likely be classified based on its characteristics:

  • "F-listed" Wastes: As a spent halogenated solvent, it could fall under codes like F002 , which pertains to certain spent halogenated solvents.[5][6]

  • "D-listed" Wastes (Characteristic Wastes): If the waste exhibits characteristics of toxicity, it could be assigned a D-code. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[6]

Your institution's EHS department will be responsible for making the final waste code determination in compliance with federal and state regulations.

By adhering to these detailed procedures, researchers can ensure that the final chapter in the lifecycle of this compound is written with a commitment to safety, responsibility, and environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.